molecular formula C12H23NO5S B062167 trans-4-(Boc-amino)cyclohexyl methanesulfonate CAS No. 177545-89-0

trans-4-(Boc-amino)cyclohexyl methanesulfonate

Cat. No.: B062167
CAS No.: 177545-89-0
M. Wt: 293.38 g/mol
InChI Key: AJDUFGPZEKPRSU-UHFFFAOYSA-N
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Description

Trans-4-(Boc-amino)cyclohexyl methanesulfonate is a useful research compound. Its molecular formula is C12H23NO5S and its molecular weight is 293.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)17-11(14)13-9-5-7-10(8-6-9)18-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUFGPZEKPRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619362
Record name 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177545-89-0
Record name 4-[(tert-Butoxycarbonyl)amino]cyclohexyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of trans-4-(Boc-amino)cyclohexyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate, a key intermediate in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and analytical considerations to ensure a robust and reproducible synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The trans-stereochemistry of the cyclohexane ring provides a rigid scaffold that is often exploited to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the amine functionality, while the methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions. This combination of features makes it a versatile intermediate for the introduction of the trans-4-aminocyclohexyl moiety into a target molecule, a common motif in pharmacologically active compounds, including Janus kinase (JAK) inhibitors.[1][2][3][4]

Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound originates from the commercially available starting material, trans-4-aminocyclohexanol. The synthetic strategy involves two primary transformations: protection of the amino group followed by activation of the hydroxyl group.

Diagram of the Overall Synthetic Pathway:

G A trans-4-Aminocyclohexanol B trans-4-(Boc-amino)cyclohexanol A->B Boc Anhydride (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM) C trans-4-(Boc-amino)cyclohexyl methanesulfonate B->C Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM)

Caption: Overall synthetic route to this compound.

This pathway is favored due to the high efficiency and selectivity of each step, minimizing the formation of byproducts and simplifying purification.

Step-by-Step Experimental Protocols

Synthesis of trans-4-(Boc-amino)cyclohexanol

Principle: The primary amine of trans-4-aminocyclohexanol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). Triethylamine is used as a base to neutralize the in situ generated carbonic acid. Dichloromethane (DCM) is a common solvent for this reaction.

Experimental Protocol:

  • To a solution of trans-4-aminocyclohexanol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM (2 volumes) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-(Boc-amino)cyclohexanol as a white solid.

Reagent/SolventMolar Eq.Purpose
trans-4-Aminocyclohexanol1.0Starting Material
Di-tert-butyl dicarbonate1.1Boc protecting agent
Triethylamine1.5Base
Dichloromethane12 volumesSolvent
Synthesis of this compound

Principle: The hydroxyl group of trans-4-(Boc-amino)cyclohexanol is converted to a good leaving group, methanesulfonate (mesylate), by reaction with methanesulfonyl chloride (MsCl). A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction. The reaction is typically carried out at low temperatures to minimize side reactions. The stereochemistry at the carbon bearing the hydroxyl group is retained during this transformation.

Experimental Protocol:

  • Dissolve trans-4-(Boc-amino)cyclohexanol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion, allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water (10 volumes) and separate the layers.

  • Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Reagent/SolventMolar Eq.Purpose
trans-4-(Boc-amino)cyclohexanol1.0Starting Material
Methanesulfonyl chloride1.2Mesylating agent
Triethylamine1.5Base
Dichloromethane10 volumesSolvent

Diagram of the Mesylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Mesylation Reaction cluster_workup Work-up and Purification A Dissolve trans-4-(Boc-amino)cyclohexanol in dry DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Methanesulfonyl Chloride dropwise at 0 °C C->D E Stir at 0 °C for 4h D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Wash with Water and Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Recrystallize (optional) K->L

Caption: Experimental workflow for the mesylation of trans-4-(Boc-amino)cyclohexanol.

Characterization and Analytical Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C12H23NO5S[6][7]
Molecular Weight 293.38 g/mol [6][7]
CAS Number 177545-89-0[6][7]
Appearance White to off-white solid

Spectroscopic Data (Predicted):

  • ¹H NMR: Peaks corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the cyclohexyl protons (multiplets, ~1.2-2.2 ppm, 8H), the proton attached to the nitrogen (broad singlet, ~4.5 ppm, 1H), the proton on the carbon bearing the mesylate group (multiplet, ~4.5-4.7 ppm, 1H), and the methyl group of the mesylate (singlet, ~3.0 ppm, 3H).

  • ¹³C NMR: Resonances for the Boc group carbons (~28, ~79 ppm), the cyclohexyl carbons, the carbon attached to the nitrogen, the carbon bearing the mesylate group, and the methyl carbon of the mesylate.

Scientific Integrity and Causality

  • Stereochemistry: The trans-configuration of the starting material is crucial and is expected to be retained throughout the synthesis. The Sₙ2 reaction of the alcohol with methanesulfonyl chloride occurs at the sulfur atom, not the carbon atom of the cyclohexane ring, thus preserving the stereochemistry at that center.

  • Choice of Base: Triethylamine is a common and effective non-nucleophilic base for this transformation. Its role is to neutralize the HCl produced, driving the reaction to completion. Pyridine can also be used.

  • Temperature Control: Maintaining a low temperature (0 °C) during the addition of methanesulfonyl chloride is critical to prevent potential side reactions, such as the formation of the corresponding alkyl chloride.

  • Work-up Procedure: The aqueous work-up is essential to remove the triethylamine hydrochloride salt and any excess reagents.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently and reproducibly prepare this important pharmaceutical intermediate for application in drug discovery and development programs.

References

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Google Patents.
  • PMC - PubMed Central. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. [Link]

  • PMC - NIH. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • Google Patents.
  • PubMed. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. [Link]

  • PubMed. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

Sources

physical and chemical properties of trans-4-(Boc-amino)cyclohexyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexyl Methanesulfonate

Abstract: This technical guide provides a comprehensive overview of trans-4-(tert-butoxycarbonylamino)cyclohexyl methanesulfonate, a critical intermediate in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, analyze its reactivity and applications, and provide essential safety and handling guidelines. This document is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to construct novel molecular architectures.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of drug discovery and complex molecule synthesis, success hinges on the availability of versatile and reliable chemical building blocks. This compound is a prime example of such a scaffold. It uniquely combines two key functional groups on a rigid trans-cyclohexyl core:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy.[1] It effectively masks the nucleophilicity and basicity of the amine, rendering it inert to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles.[1][2] This protection is crucial in multi-step syntheses, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule. The Boc group's key advantage is its facile and clean removal under mild acidic conditions (e.g., with trifluoroacetic acid), which often leaves other functional groups intact.[2][3]

  • The Methanesulfonate (Mesylate) Ester: The hydroxyl group of an alcohol is inherently a poor leaving group in nucleophilic substitution reactions.[4] By converting it to a methanesulfonate (mesylate) ester, its leaving group ability is dramatically enhanced.[5][6] The mesylate anion is a very weak base, stabilized by the delocalization of its negative charge across three oxygen atoms, making it an excellent nucleofuge.[4][7]

This dual functionality makes this compound a powerful intermediate for introducing the trans-4-aminocyclohexyl moiety into target molecules through nucleophilic substitution reactions.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory.

Chemical Identification

The key identifiers for this compound are summarized below for accurate tracking and sourcing.

IdentifierValueSource
CAS Number 177545-89-0[8]
IUPAC Name trans-4-[[(tert-butoxy)carbonyl]amino]cyclohexyl methanesulfonateN/A
Molecular Formula C₁₂H₂₃NO₅S[8][9]
Molecular Weight 293.38 g/mol [8][9]
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)OS(=O)(=O)C[8]
Physical and Computational Data

The following table outlines the key physical and computationally predicted properties.

PropertyValueSource
Appearance White to off-white solid (Typical)N/A
Topological Polar Surface Area 90.1 Ų[9]
Hydrogen Bond Acceptor Count 5[9]
Rotatable Bond Count 5[9]
Storage Temperature 2-8°C, keep sealed, away from moisture[10]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the mesylation of its corresponding alcohol precursor, trans-4-(Boc-amino)cyclohexanol.

Synthetic Pathway Overview

The reaction is a straightforward esterification where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Reactant1 trans-4-(Boc-amino)cyclohexanol Reaction Mesylation Reaction (DCM, 0°C to RT) Reactant1->Reaction Combine in Solvent Reactant2 Methanesulfonyl Chloride (MsCl) Reactant2->Reaction Combine in Solvent Base Triethylamine (Et3N) Base->Reaction Combine in Solvent Quench Aqueous Quench Reaction->Quench Reaction Completion Extract Extraction Quench->Extract Purify Recrystallization / Chromatography Extract->Purify Product trans-4-(Boc-amino)cyclohexyl Methanesulfonate Purify->Product

Sources

An In-Depth Technical Guide to the Structure Elucidation of trans-4-(Boc-amino)cyclohexyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Versatile Intermediate in Drug Discovery

In the landscape of modern drug development, the efficiency of synthesizing complex molecular architectures is paramount. Intermediate compounds, which serve as foundational building blocks, are critical to this endeavor. trans-4-(Boc-amino)cyclohexyl methanesulfonate is one such pivotal intermediate. Its structure combines a cyclohexane scaffold, common in pharmacologically active molecules, with two key functional groups: a Boc-protected amine and a methanesulfonate (mesylate) ester. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, allowing for selective reactions at other sites of the molecule.[1] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce further molecular diversity.[1]

Given its role as a precursor to a multitude of potential drug candidates, the unambiguous confirmation of its structure is not merely an academic exercise; it is a fundamental requirement for regulatory compliance, process control, and ensuring the predictable reactivity and purity of subsequent synthetic steps. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Overview

Before delving into the analytical techniques, it is essential to understand the basic structural features of the target molecule.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

The molecule possesses a 1,4-disubstituted cyclohexane ring in a trans configuration. This stereochemistry is crucial as it dictates the spatial orientation of the substituents and significantly influences the molecule's physical, chemical, and ultimately, biological properties.

PropertyValue
Molecular Formula C₁₂H₂₃NO₅S
Molecular Weight 293.38 g/mol
Monoisotopic Mass 293.129694 Da
CAS Number 177545-89-0
[Source: PubChem]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Workflow for NMR Analysis

The process of NMR analysis is a systematic workflow designed to ensure high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Filter solution into a 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1D Spectra (¹H, ¹³C) E->F G Acquire 2D Spectra (COSY, HSQC) F->G H Fourier Transform & Phase Correction G->H I Integrate ¹H signals H->I J Assign signals using 1D & 2D data I->J K Confirm structure J->K

A streamlined workflow for NMR analysis.
Experimental Protocol: NMR Sample Preparation and Acquisition

Accuracy in NMR begins with meticulous sample preparation.[2][3]

  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the sample. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; it must fully dissolve the sample without its residual peaks obscuring important signals.[5]

  • Filtration and Transfer: To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[3][5]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shimming" is performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

    • Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.

    • To establish connectivity, acquire 2D NMR spectra, specifically a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.[6]

¹H NMR Spectrum: Interpretation and Prediction

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. Based on data from the structurally similar trans-4-(Boc-amino)cyclohexanol, a detailed prediction can be made.[7]

Proton AssignmentPredicted δ (ppm)IntegrationMultiplicityKey Features & Rationale
a (Boc, C(CH₃)₃)~1.449Hs (singlet)A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group.
b (Mesylate, SO₂CH₃)~3.003Hs (singlet)A singlet for the three equivalent methyl protons, deshielded by the adjacent sulfonyl group.
c (CH-N)~3.40-3.601Hm (multiplet)The proton on the carbon attached to the nitrogen. Its axial position in the trans isomer will result in complex splitting.
d (CH-O)~4.50-4.701Hm (multiplet)The proton on the carbon bearing the mesylate group. It is significantly deshielded by the electronegative oxygen and sulfonyl group. Its axial position leads to large couplings with adjacent axial protons.
e, f (Cyclohexyl CH₂)~1.20-2.208Hm (multiplet)The remaining eight protons of the cyclohexane ring appear as a series of complex, overlapping multiplets. The axial and equatorial protons have distinct chemical shifts.
g (N-H)~4.5-5.01Hbr s (broad singlet)The amide proton signal is often broad and its chemical shift can vary with concentration and solvent. It may exhibit coupling to the adjacent CH proton (c).

Causality in Interpretation: The Significance of trans Stereochemistry

The trans configuration forces the bulky Boc-amino and mesylate groups to adopt a diequatorial orientation in the stable chair conformation. This, in turn, places the protons at C1 (d ) and C4 (c ) in axial positions. An axial proton exhibits large dihedral angles (~180°) with its adjacent axial neighbors, leading to large axial-axial coupling constants (³Jₐₐ) in the range of 10-13 Hz.[4] The observation of a broad multiplet for proton d with large couplings is a definitive marker for the trans isomer.

¹³C NMR Spectrum: A Carbon Skeleton Map

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon AssignmentPredicted δ (ppm)Key Features & Rationale
Boc, C(CH₃)₃ ~28.5The three equivalent methyl carbons of the tert-butyl group.
Mesylate, SO₂CH₃ ~38.0The methyl carbon of the mesylate group.
Cyclohexyl, C2/C6 & C3/C5 ~30.0-35.0The four methylene carbons of the cyclohexane ring. Due to symmetry, only two signals are expected.
Cyclohexyl, C4-N ~48.0-50.0The carbon atom directly bonded to the nitrogen of the Boc-amino group.
Cyclohexyl, C1-O ~78.0-80.0The carbon atom bonded to the oxygen of the mesylate group, significantly deshielded.
Boc, C(CH₃)₃ ~79.0The quaternary carbon of the tert-butyl group.
Boc, C=O ~155.0The carbonyl carbon of the carbamate, appearing far downfield.
2D NMR: Confirming the Connections

While 1D NMR provides a list of parts, 2D NMR connects them.

  • COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). We would expect to see cross-peaks connecting the CH-N proton (c ) and CH-O proton (d ) to their respective neighbors on the cyclohexane ring, confirming the connectivity within the ring.[8]

  • HSQC: This experiment maps each proton to the carbon it is directly attached to. It allows for the unambiguous assignment of the ¹³C spectrum. For instance, the proton signal at ~4.6 ppm (d ) will show a correlation to the carbon signal at ~79 ppm, confirming that this downfield proton is attached to the carbon bearing the mesylate.[6][9]

Expected COSY and HSQC correlations.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.[10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺) or sodium acetate for sodiated adducts ([M+Na]⁺).

  • Infusion: The solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[11]

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Fragmentation

The primary goal is to identify the molecular ion to confirm the molecular weight.

IonExpected m/zRationale
[M+H]⁺ 294.14Protonated molecule
[M+Na]⁺ 316.12Sodiated adduct
[M-C₄H₈+H]⁺ 238.08Loss of isobutylene (56 Da) via McLafferty rearrangement of the Boc group.[9][12]
[M-Boc+H]⁺ 194.09Loss of the entire Boc group (100 Da).

Self-Validation through Fragmentation: The Boc group is known to be thermally labile and can fragment in the mass spectrometer source.[13] A characteristic fragmentation is the McLafferty rearrangement, which results in the loss of a neutral isobutylene molecule (56 Da).[8][9] The presence of a peak at m/z 238.08 ([M-56+H]⁺) is strong evidence for the presence of the Boc protecting group, thus serving as an internal validation of the structure.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 294.14 Frag1 [M - C₄H₈ + H]⁺ m/z = 238.08 Parent->Frag1   Frag2 [M - Boc + H]⁺ m/z = 194.09 Parent->Frag2   Neutral1 - C₄H₈ (56 Da) (McLafferty) Neutral2 - Boc (100 Da)

Key fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][15]

Experimental Protocol: ATR-FTIR
  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A press is applied to ensure good contact between the sample and the crystal surface.[14]

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum provides a fingerprint of the molecule's functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3350N-H stretchCarbamate (Boc-amine)
~2940, ~2860C-H stretchCyclohexyl and Methyl
~1680-1700C=O stretchCarbamate (Boc-amine)[16][17]
~1350, ~1175S=O asymmetric & symmetric stretchMethanesulfonate
~1000-750S-O stretchMethanesulfonate

The presence of strong absorption bands around 1700 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and the characteristic sharp, strong bands at ~1350 cm⁻¹ and ~1175 cm⁻¹ (S=O) provides definitive evidence for the carbamate and methanesulfonate functionalities, respectively.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and the crucial trans stereochemistry. Mass spectrometry confirms the exact molecular weight and provides corroborating evidence for the Boc group through its characteristic fragmentation. Finally, IR spectroscopy offers a rapid confirmation of the key functional groups. Together, these techniques provide a self-validating system, leading to an unambiguous and confident assignment of the molecular structure, a critical step in the journey of drug discovery and development.

References

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald. [Link]

  • NMR Sample Preparation. University of Arizona. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). PMC - NIH. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021). NIH. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022). YouTube. [Link]

  • Principles of ATR. Pike Technologies. [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI. [Link]

  • Conformational analysis of trans-1,4-dihalocyclohexanes. (1966). ResearchGate. [Link]

  • This compound 177545-89-0 wiki. Molbase. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (2020). PMC - NIH. [Link]

  • 4-Aminocyclohexanol | C6H13NO | CID 81293. PubChem. [Link]

  • Sulfonates infrared spectra. Chemistry. [Link]

  • cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287. PubChem. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • 2D- NMR what is the different between COSY and HSQC??. (2019). ResearchGate. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (2015). NIH. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. (2021). ResearchGate. [Link]

Sources

mechanism of action of Boc protected cyclohexyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role and Application of Boc-Protected Cyclohexyl Compounds in Drug Discovery

Abstract

The cyclohexyl moiety is a privileged structural motif in modern medicinal chemistry, prized for its three-dimensional character which can enhance target binding and improve pharmacokinetic profiles.[1] The synthesis of complex drug candidates containing this scaffold, particularly those bearing amine functionalities, necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. Among these, the tert-butyloxycarbonyl (Boc) group is preeminent due to its stability and ease of removal under specific acidic conditions.[2] This guide provides a comprehensive technical overview of Boc-protected cyclohexyl compounds for researchers, scientists, and drug development professionals. It moves beyond a simple definition to explore the dual "mechanism of action": the chemical mechanism of the Boc group as a synthetic enabler and the ultimate biological mechanism of the deprotected, active cyclohexyl-containing molecule. We will dissect the causality behind experimental choices in synthesis and characterization, provide validated protocols, and illustrate the workflows used to determine the final compound's engagement with its biological target.

Part 1: The Cyclohexyl Moiety in Medicinal Chemistry: A Scaffold for Innovation

The incorporation of a cyclohexyl ring into a drug candidate is a strategic decision aimed at optimizing its pharmacological properties. Unlike a flat aromatic ring, the saturated cyclohexyl group provides a three-dimensional structure that can create more extensive contact points with a protein's binding pocket, potentially leading to higher affinity and selectivity.[1]

Key Advantages of the Cyclohexyl Scaffold:

  • Bioisosterism: The cyclohexyl group frequently serves as a bioisostere for a phenyl group, offering a non-aromatic, metabolically robust alternative. This was a key strategy in the development of taxol analogues, where replacing phenyl groups with cyclohexyl moieties resulted in compounds with strong activity in microtubule assembly and cytotoxicity assays.[3] It can also function as a bioisostere for a t-butyl group.[1]

  • Improved Physicochemical Properties: Replacing aromatic rings with saturated carbocycles can modulate lipophilicity and solubility, critical parameters for oral bioavailability and overall drug-likeness.

  • Metabolic Stability: The C-H bonds of a cyclohexane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring, which can be hydroxylated. This can lead to a longer half-life and an improved pharmacokinetic profile.

  • Conformational Rigidity: As a rigid version of a flexible alkyl chain, the cyclohexyl group reduces the entropic penalty upon binding to a target, which can contribute to a more favorable binding affinity.[1]

Part 2: The Chemistry of the Boc Group: A Tale of Protection and Deprotection

The "mechanism of action" of a Boc-protected cyclohexyl compound is, first and foremost, a story of chemical synthesis. The Boc group's primary function is to act as a temporary mask for a reactive amine, thereby directing the course of a synthetic sequence.

The Mechanism of Boc Protection

The most common method for introducing a Boc group onto a cyclohexylamine is through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O).

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[4][5]

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion. This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and the tert-butoxide anion.[5]

  • Deprotonation: The basic tert-butoxide anion then deprotonates the positively charged nitrogen, yielding the neutral N-Boc protected amine and tert-butanol.

The Mechanism of Boc Deprotection

The Boc group is prized for its lability under acidic conditions, which allows for its clean removal without affecting many other functional groups.[6] The standard method involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4][5][7]

  • Protonation: The carbamate oxygen is protonated by the strong acid (e.g., TFA).[7]

  • Carbocation Formation: This protonation makes the carbamate a good leaving group. The C-O bond cleaves, releasing the highly stable tert-butyl cation and a carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, losing CO₂ to yield the free amine.[7]

  • Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a TFA salt.[7]

A critical consideration during this process is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate other nucleophilic sites in the molecule.[8] To prevent this, a "scavenger" such as anisole or thioanisole is often added to the reaction mixture to trap the cation.[]

Part 3: From Intermediate to Active Drug: Elucidating the Biological Mechanism of Action

Once the Boc group is removed, the final cyclohexyl-containing compound is ready for biological evaluation. Determining its mechanism of action (MoA) involves a multi-pronged approach to identify its molecular target and characterize the downstream physiological effects.

Workflow for Mechanism of Action Determination

The process of elucidating the MoA is a systematic investigation that integrates biochemical, cellular, and structural techniques.

cluster_synthesis Synthesis & Purification cluster_biochem Biochemical & Biophysical Assays cluster_structural Structural Biology cluster_cell Cell-Based Assays start Boc-Protected Cyclohexyl Intermediate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection api Purified Active Compound deprotection->api binding_assay Target Binding Assays (e.g., FP, FRET, SPR) api->binding_assay enzyme_assay Enzyme Inhibition Assays (Determine Ki, IC50) binding_assay->enzyme_assay crystallography X-Ray Crystallography (Co-crystal with Target) enzyme_assay->crystallography visualization Visualize Binding Mode crystallography->visualization cell_activity Cellular Potency & Toxicity visualization->cell_activity pathway_analysis Signaling Pathway Analysis cell_activity->pathway_analysis moa Mechanism of Action (MoA) Elucidated pathway_analysis->moa

Caption: Workflow for elucidating the Mechanism of Action (MoA).

Key Methodologies:

  • Biochemical Assays: These are essential for initial target validation and quantifying the compound's potency.[10] Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR) can measure direct binding affinity (Kd) to a purified protein target.[11][12] For enzymatic targets, inhibition assays are performed to determine key parameters like IC₅₀ and Ki values.[11][13]

  • Structural Biology: X-ray crystallography provides the most definitive, high-resolution insight into the MoA.[14] By obtaining a co-crystal structure of the target protein with the cyclohexyl ligand bound, researchers can visualize the precise atomic interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding.[15][16] This structural information is invaluable for understanding structure-activity relationships (SAR) and guiding further lead optimization.[15]

  • Cell-Based Assays: These assays confirm that the activity observed in a purified system translates to a more complex biological environment. They are used to measure the compound's effect on cellular processes, such as signaling pathways, cell proliferation, or apoptosis, providing a functional readout of its MoA.[10]

Part 4: Core Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for the key chemical and analytical steps involved in working with Boc-protected cyclohexyl compounds.

Protocol 1: Boc Protection of a Cyclohexylamine

Objective: To protect the primary amine of cyclohexylamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Cyclohexylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture[5][6]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve cyclohexylamine (1.0 equiv.) in the chosen solvent (e.g., THF) in a round-bottom flask.

  • Add a base such as triethylamine (1.2 equiv.).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve Boc₂O (1.1 equiv.) in a small amount of the same solvent and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-cyclohexylamine.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the successful installation of the Boc protecting group using ¹H NMR.

Rationale: ¹H NMR is the most definitive method for confirming Boc protection.[2] The key diagnostic signal is a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which appears in an uncongested region of the spectrum.[2]

Proton AssignmentChemical Shift (δ) - Before Protection (Cyclohexylamine)Chemical Shift (δ) - After Protection (N-Boc-cyclohexylamine)Key Observation
tert-butyl (-C(CH₃)₃)N/A~1.45 ppm (singlet, 9H)Appearance of a large, sharp singlet confirms Boc installation.[2]
N-H~1.1 ppm (broad singlet, 2H)~4.5 ppm (broad singlet, 1H)Downfield shift and integration change from 2H to 1H.
Cyclohexyl C1-H~2.6 ppm (multiplet, 1H)~3.4 ppm (broad multiplet, 1H)Downfield shift due to the electron-withdrawing carbamate group.[2]
Cyclohexyl C2-C6-H~1.0-1.9 ppm (multiplets, 10H)~1.1-2.0 ppm (multiplets, 10H)Minor shifts in the cyclohexyl ring protons.

Note: Exact chemical shifts can vary depending on the solvent used (e.g., CDCl₃).

prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) insert Insert Sample into NMR Spectrometer prep->insert lock_shim Lock on Solvent Signal & Shim Magnetic Field insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze Spectrum (Identify Key Signals) process->analyze confirm Confirmation of Boc Protection analyze->confirm

Caption: Workflow for 1H NMR characterization of N-Boc protected amines.[2]

Protocol 3: Boc Deprotection Using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group to liberate the free amine.

Materials:

  • N-Boc-cyclohexylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc-cyclohexylamine (1.0 equiv.) in DCM (e.g., 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 5-10 equivalents, or as a 25-50% solution in DCM). Caution: Strong acid, handle in a fume hood. Gas evolution (CO₂) will be observed.[5][7]

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[17]

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the deprotected cyclohexylamine.

Conclusion

The term "mechanism of action" for Boc-protected cyclohexyl compounds is nuanced, encompassing both the precise chemical transformations that make them invaluable synthetic intermediates and the ultimate biological activity of the final, deprotected molecules. The Boc group provides a robust and reliable strategy for masking amine functionality, enabling the construction of complex molecular architectures that feature the advantageous cyclohexyl scaffold. A thorough understanding of the mechanisms of Boc protection and deprotection, coupled with a systematic application of biochemical and structural biology assays, empowers researchers to design, synthesize, and validate the next generation of innovative therapeutics.

References

  • Georg, G. I., et al. (1995). The effect of the aromatic rings of taxol on biological activity and solution conformation: synthesis and evaluation of saturated taxol and taxotere analogues. PubMed. Available at: [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • American Chemical Society. (2025). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society. Available at: [Link]

  • Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. news. Available at: [Link]

  • Kiplagat, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.. Available at: [Link]

  • Domainex. (n.d.). Biochemical Assays. Domainex. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • CORE. (2011). In-plate protein crystallization, in situ ligand soaking and X-ray diffraction. CORE. Available at: [Link]

  • Birkbeck, University of London. (n.d.). Protein Crystallography (PX). Birkbeck, University of London. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Springer Nature. (n.d.). Protein Structure Validation and Analysis with X-Ray Crystallography. Springer Nature. Available at: [Link]

  • RSC Publishing. (n.d.). X-Ray crystallography in structural chemistry and molecular biology. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]

  • PubMed Central. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. National Institutes of Health. Available at: [Link]

  • American Chemical Society. (2026). Discovery of Dimer-Dependent Aminoacrylamide Molecular Glues for 14–3–3 Protein–Protein Interactions. American Chemical Society. Available at: [Link]

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]

  • ResearchGate. (2025). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. Available at: [Link]

  • International Journal of Chemistry Research. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research. Available at: [Link]

  • ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

  • MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Available at: [Link]

  • Taylor & Francis. (n.d.). Biochemical assays – Knowledge and References. Taylor & Francis. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. National Institutes of Health. Available at: [Link]

Sources

The Methanesulfonate Group in Organic Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the ability to predictably and efficiently transform functional groups is paramount. Among the myriad of tools available to the synthetic chemist, the methanesulfonate group, commonly referred to as the "mesylate" or "OMs" group, stands out as a workhorse of exceptional versatility and reliability.[1][2] This guide provides an in-depth technical exploration of the methanesulfonate group, moving beyond simple definitions to elucidate the mechanistic underpinnings and practical considerations that govern its application in complex molecular design and drug development. As a Senior Application Scientist, my aim is to bridge theoretical concepts with field-proven insights, offering a resource that is both scientifically rigorous and practically applicable for researchers and professionals in the chemical sciences.

The core utility of the methanesulfonate group stems from its ability to transform a poorly reactive hydroxyl group into an excellent leaving group.[2][3] This transformation is fundamental to a vast array of synthetic operations, including nucleophilic substitutions, eliminations, and even certain cross-coupling reactions.[2][4] This guide will dissect the electronic and structural features that endow the mesylate with its exceptional leaving group ability, provide a comparative analysis with other common sulfonate esters, and detail the experimental protocols for its installation and subsequent reactions. Furthermore, we will explore its role as a protecting group and its increasing importance in the synthesis of pharmaceutical intermediates.[1][4][5]

The Mesylate as a Superior Leaving Group

The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure.[6] Good leaving groups are the conjugate bases of strong acids, a principle that perfectly encapsulates the function of the methanesulfonate anion.[6][7] The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (CH₃SO₃H), a strong acid with a pKa of approximately -1.9.[8] This inherent acidity translates to a highly stable and weakly basic leaving group.

The stability of the methanesulfonate anion is a direct consequence of charge delocalization through resonance. The negative charge is distributed across the three oxygen atoms of the sulfonyl group, significantly reducing the charge density on any single atom and rendering the anion exceptionally stable.[3][9]

Comparative Analysis with Other Sulfonate Esters

While the mesylate is a powerful tool, it exists within a family of sulfonate esters, each with its own distinct reactivity profile. The most common counterparts are the tosylate (p-toluenesulfonate, OTs) and the triflate (trifluoromethanesulfonate, OTf). The generally accepted order of reactivity for these leaving groups is:

Triflate > Tosylate > Mesylate [6][10]

This hierarchy is a direct reflection of the stability of the corresponding sulfonate anions, which is influenced by the electronic nature of the substituent on the sulfur atom.[6]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative S_N2 Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14~56,000
Tosylate-OTsp-Toluenesulfonic Acid~ -2.8~0.7
Mesylate -OMs Methanesulfonic Acid ~ -1.9 1.0

Table 1: Comparison of Common Sulfonate Leaving Groups.[8]

The triflate group, with its three highly electronegative fluorine atoms, exerts a powerful electron-withdrawing inductive effect, which greatly stabilizes the resulting anion, making it an exceptionally reactive leaving group.[8][10] The tosylate group's phenyl ring offers resonance stabilization, making it slightly more activating than the mesylate group.[8] However, the mesylate group offers a good balance of reactivity, stability, and cost-effectiveness, making it a frequent choice in a wide range of synthetic applications.[6]

Formation of Methanesulfonates from Alcohols

The conversion of an alcohol to a methanesulfonate is a cornerstone transformation in organic synthesis. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[11][12]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[11] A crucial aspect of this transformation is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond is not broken during the mesylation process.[9][11]

An alternative mechanism has been proposed under certain conditions, particularly with more hindered bases, involving the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cB elimination of HCl from methanesulfonyl chloride.[4][13] This sulfene is then rapidly trapped by the alcohol.[4]

G cluster_0 Mesylation of an Alcohol ROH R-OH (Alcohol) Intermediate R-O⁺(H)-SO₂CH₃ Cl⁻ ROH->Intermediate Nucleophilic Attack MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) MsCl->Intermediate Base Base (e.g., Et₃N) Product R-OMs (Methanesulfonate) Base->Product Intermediate->Product Deprotonation Salt Base·HCl G cluster_1 SN2 Reaction of a Mesylate Mesylate R-OMs TransitionState [Nu---R---OMs]⁻ Mesylate->TransitionState Nucleophile Nu⁻ Nucleophile->TransitionState Backside Attack Product R-Nu TransitionState->Product LeavingGroup ⁻OMs TransitionState->LeavingGroup Leaving Group Departure

Sources

An In-Depth Technical Guide to trans-4-(Boc-Amino)cyclohexyl Methanesulfonate (CAS 177545-89-0): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex and biologically active molecules. Among these, trans-4-(Boc-Amino)cyclohexyl methanesulfonate (CAS 177545-89-0) has emerged as a valuable intermediate, prized for its unique combination of a conformationally restricted cyclohexane scaffold, a protected amine, and a reactive leaving group. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and, most critically, its application as a key intermediate in the development of targeted therapeutics, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.

While not a therapeutic agent itself, the true value of this compound lies in its ability to introduce a specific and desirable chemical motif into a larger molecule, influencing its pharmacological properties. The trans-configuration of the cyclohexane ring provides a rigid and defined spatial arrangement of its substituents, which can be crucial for precise molecular recognition at a biological target. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amino group, allowing for selective chemical transformations at other positions. Finally, the methanesulfonate (mesylate) group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the construction of new chemical bonds.

This guide will explore the synthesis of this key intermediate and then illuminate its practical application in the multi-step synthesis of a potent Janus Kinase (JAK) inhibitor, providing a tangible example of its significance in the drug discovery pipeline.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 177545-89-0[1][2]
Molecular Formula C₁₂H₂₃NO₅S[1]
Molecular Weight 293.38 g/mol [1]
IUPAC Name trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl methanesulfonate
Synonyms trans-4-(Boc-Amino)cyclohexyl Mesylate[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store in a cool, dry place away from incompatible materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available trans-4-aminocyclohexanol. This process involves the protection of the amino group followed by the mesylation of the hydroxyl group.

Step 1: Boc Protection of trans-4-Aminocyclohexanol

The first step is the protection of the primary amine of trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used protection strategy in organic synthesis.

Reaction: trans-4-Aminocyclohexanol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in a solvent like dichloromethane or a mixture of water and an organic solvent. The base neutralizes the acidic byproduct, tert-butanol, and drives the reaction to completion.

Protocol:

  • Dissolve trans-4-aminocyclohexanol in a suitable solvent system (e.g., a 1:1 mixture of water and dioxane).

  • Add a base, such as sodium bicarbonate, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield tert-butyl (trans-4-hydroxycyclohexyl)carbamate.

Step 2: Mesylation of Boc-Protected trans-4-Aminocyclohexanol

The second step involves the conversion of the hydroxyl group of the Boc-protected intermediate into a good leaving group, a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.

Reaction: tert-Butyl (trans-4-hydroxycyclohexyl)carbamate is reacted with methanesulfonyl chloride (MsCl) in an aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base, typically triethylamine or pyridine. The base scavenges the hydrochloric acid generated during the reaction.

Protocol:

  • Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate in anhydrous dichloromethane.

  • Add a base, such as triethylamine, to the solution and cool to 0 °C.

  • Slowly add methanesulfonyl chloride to the cooled solution.

  • Stir the reaction at 0 °C for a specified time and then allow it to warm to room temperature, monitoring for completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Mesylation trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol Reaction1 Boc Protection trans-4-Aminocyclohexanol->Reaction1 Boc2O Boc2O Boc2O->Reaction1 Base1 Base (e.g., NaHCO3) Base1->Reaction1 Intermediate tert-butyl (trans-4- hydroxycyclohexyl)carbamate Reaction1->Intermediate Reaction2 Mesylation Intermediate->Reaction2 Intermediate->Reaction2 MsCl Methanesulfonyl Chloride MsCl->Reaction2 Base2 Base (e.g., Triethylamine) Base2->Reaction2 Final_Product trans-4-(Boc-Amino)cyclohexyl Methanesulfonate Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: A Case Study

The utility of this compound as a synthetic intermediate is exemplified in its application for the preparation of potent and selective Janus Kinase (JAK) inhibitors. A patent for pyrrolo[2,3-d]pyrimidine compounds as JAK inhibitors provides a detailed synthetic route where a structurally analogous intermediate is employed.[3] JAK inhibitors are a class of drugs that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2), which play a critical role in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. The pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell growth, differentiation, and immune responses.[3] Dysregulation of the JAK-STAT pathway is associated with a range of diseases, making JAKs attractive therapeutic targets.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation JAK->Cytokine_Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT->Cytokine_Receptor Recruitment pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulation JAK_Inhibitor JAK Inhibitor (e.g., from intermediate) JAK_Inhibitor->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Synthetic Protocol for a JAK Inhibitor Intermediate

The following protocol is adapted from the general principles outlined in the synthesis of related JAK inhibitors and demonstrates how this compound would be utilized.[3]

Step 1: Nucleophilic Substitution with a Heterocycle

The mesylate group of this compound is displaced by a nucleophilic nitrogen atom of a suitable heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine.

Reaction: this compound is reacted with the deprotonated form of the heterocycle. The deprotonation is typically achieved using a strong base like sodium hydride in an anhydrous aprotic solvent such as dimethylformamide (DMF).

Protocol:

  • To a solution of the pyrrolo[2,3-d]pyrimidine derivative in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 2: Deprotection of the Boc Group

The final step in the synthesis of the core amine is the removal of the Boc protecting group to liberate the free amine.

Reaction: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

Protocol:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be neutralized with a base to obtain the free amine, which can be further purified if necessary.

This free amine is a key intermediate that can be further functionalized to produce a variety of potent JAK inhibitors.

Conclusion

This compound (CAS 177545-89-0) is a strategically important building block in medicinal chemistry. Its well-defined stereochemistry, protected amine functionality, and reactive leaving group make it an ideal starting material for the synthesis of complex, biologically active molecules. As demonstrated by its application in the synthesis of Janus Kinase inhibitors, this intermediate provides a reliable and efficient means of introducing a key structural motif that can significantly influence the pharmacological properties of the final compound. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of such key intermediates is essential for the successful design and execution of synthetic strategies aimed at discovering novel therapeutics.

References

  • Mol-Instincts. This compound 177545-89-0 wiki. [Link]

  • Cheméo. Chemical Properties of Cyclopentene, 1-methyl- (CAS 693-89-0). [Link]

  • Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • PubChem. (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Google Patents. Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Amadis Chemical. [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate CAS NO.683269-95-6. [Link]

  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • Google Patents. PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.

Sources

A Senior Application Scientist's Guide to the Synthesis of trans-4-(Boc-amino)cyclohexyl Methanesulfonate: Core Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and medicinal chemistry, the strategic construction of molecular scaffolds is paramount. Among these, trans-4-(Boc-amino)cyclohexyl methanesulfonate stands out as a pivotal intermediate. Its utility lies in its bifunctional nature: the Boc-protected amine offers a latent nucleophilic site that can be revealed under specific conditions, while the methanesulfonate (mesylate) group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2] This structure is frequently employed to introduce the trans-4-aminocyclohexyl moiety into target molecules, a common motif in pharmacologically active agents.

This guide provides an in-depth technical analysis of the synthetic pathways leading to this compound, with a primary focus on the critical selection of starting materials. The narrative is structured not as a rigid protocol, but as a strategic discussion, elucidating the causality behind experimental choices, particularly concerning the establishment of the crucial trans stereochemistry.

Part 1: Retrosynthetic Analysis: Identifying the Pivotal Intermediate

The synthesis of this compound is most logically approached via a two-step sequence from a core precursor. The final transformation is the conversion of a hydroxyl group into a methanesulfonate ester, a reliable and high-yielding reaction.[3] This retrosynthetic logic identifies trans-4-(Boc-amino)cyclohexanol as the immediate, pivotal precursor.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Core Starting Material Sourcing & Separation cluster_1 Key Transformations Start trans-4-Aminocyclohexanol (or cis/trans mixture) Boc_Protect trans-4-(Boc-amino)cyclohexanol Start->Boc_Protect (Boc)₂O, Base Mesylate trans-4-(Boc-amino)cyclohexyl methanesulfonate Boc_Protect->Mesylate MsCl, Base

Figure 1: High-level synthetic pathway.

Therefore, the central challenge is not the final mesylation, but the efficient and stereochemically pure synthesis of trans-4-(Boc-amino)cyclohexanol, which in turn depends on securing a pure source of trans-4-aminocyclohexanol .

Part 2: The Stereochemical Nexus: Sourcing and Synthesizing trans-4-Aminocyclohexanol

The synthesis of trans-4-aminocyclohexanol is the most critical and challenging phase, as it dictates the stereochemical purity of the final product. Most large-scale, cost-effective methods produce a mixture of cis and trans isomers, necessitating robust separation or stereoselective synthesis strategies.[4]

Route A: Catalytic Hydrogenation of Aromatic Precursors

This is the most established industrial route, valued for its use of readily available and inexpensive starting materials.

  • Core Starting Materials: p-Acetamidophenol (Paracetamol) or p-Aminophenol.[5]

  • Process Overview: The aromatic ring is reduced via catalytic hydrogenation, typically using catalysts such as Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) on a carbon support.[4][6] The reaction is performed under hydrogen pressure at elevated temperatures.[4]

  • The Inherent Challenge: This hydrogenation invariably produces a mixture of cis- and trans-4-aminocyclohexanol isomers.[4] The ratio is highly dependent on the catalyst and reaction conditions. For example, palladium-based catalysts tend to favor the thermodynamically more stable trans isomer, yielding ratios around 3:1 to 4:1 (trans:cis).[4][7]

  • Causality & Field Insight: The choice of catalyst is critical. While Pd/C is common, rhodium-based catalysts have also been reported to yield favorable trans:cis ratios.[4] The key to a successful outcome via this route is not avoiding the cis isomer, but efficiently separating it. Fractional crystallization of the resulting aminocyclohexanol mixture, often from an aqueous alkaline solution, is a common method to isolate the desired trans isomer.[5][8]

G Paracetamol p-Acetamidophenol (Paracetamol) Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Paracetamol->Hydrogenation Mixture cis/trans-4-Acetamidocyclohexanol Mixture Hydrogenation->Mixture Saponification Saponification (e.g., NaOH, H₂O, Δ) Mixture->Saponification AminoMixture cis/trans-4-Aminocyclohexanol Mixture Saponification->AminoMixture Separation Fractional Crystallization AminoMixture->Separation TransProduct Pure trans-4-Aminocyclohexanol Separation->TransProduct

Figure 2: Workflow for the hydrogenation route.
Route B: Chemoenzymatic and Biocatalytic Synthesis

A modern and highly selective alternative involves the use of enzymes, which can offer superior stereochemical control, potentially circumventing the need for challenging physical separations.

  • Core Starting Material: 1,4-Cyclohexanedione.

  • Process Overview: This strategy employs a one-pot cascade reaction using two types of enzymes: a Keto Reductase (KRED) and an Amine Transaminase (ATA). The KRED selectively reduces one ketone group to a hydroxyl group, forming 4-hydroxycyclohexanone. Subsequently, a stereocomplementary ATA aminates the remaining ketone, directly yielding the desired cis- or trans-4-aminocyclohexanol with high diastereomeric excess.

  • Causality & Field Insight: The power of this method lies in its modularity. By selecting the appropriate KRED and ATA, one can direct the synthesis towards either the cis or trans product with high fidelity. This approach is particularly valuable for producing high-purity isomers without resorting to crystallization, which can be inefficient if the isomeric ratio is unfavorable. While catalyst cost and enzyme stability are considerations for large-scale production, the high selectivity often justifies the investment.

Parameter Route A: Catalytic Hydrogenation Route B: Biocatalytic Synthesis
Starting Material p-Acetamidophenol (Paracetamol)1,4-Cyclohexanedione
Key Reagents H₂, Pd/C or Rh/C catalyst, NaOHKeto Reductase (KRED), Amine Transaminase (ATA), Amine Donor
Advantages Low-cost starting material, well-established for large scale.[5]High stereoselectivity (>98:2 dr), mild reaction conditions.
Challenges Produces cis/trans mixture requiring separation, high pressure/temperature.[4]Higher catalyst cost, requires enzyme screening and optimization.

Part 3: Final Transformations: Protection and Activation

Once pure trans-4-aminocyclohexanol is obtained, the final steps are robust and well-documented.

Step 1: Boc Protection of trans-4-Aminocyclohexanol

The amine functionality is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering in the subsequent mesylation step or other downstream reactions.

  • Mechanism: The nucleophilic amino group attacks a carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base is used to neutralize the acidic proton, driving the reaction to completion.

  • Field Insight: This reaction is typically high-yielding and clean. Dichloromethane (DCM) or a mixture of acetone and water are common solvent systems.[9][10] The choice of base can vary, with options including triethylamine or even sodium hydroxide in a biphasic system.

Experimental Protocol: Boc Protection

  • To a solution of trans-4-aminocyclohexanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.[9]

  • Upon completion, perform an aqueous workup, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-4-(Boc-amino)cyclohexanol, typically as a white solid.[9][11]

Step 2: Mesylation of trans-4-(Boc-amino)cyclohexanol

The final step converts the hydroxyl group into a methanesulfonate ester, an excellent leaving group for SN2 reactions.[1][12]

  • Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[1][13] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction.[1][3] This reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken.[2]

G R_OH R-OH Intermediate1 R-O⁺(H)-Ms R_OH->Intermediate1 Nucleophilic Attack invis1 MsCl Ms-Cl MsCl->Intermediate1 Base Base (e.g., Et₃N) Product R-OMs Base->Product Intermediate1->Product Deprotonation invis2 BaseH_Cl Base-H⁺ Cl⁻

Figure 3: Simplified mechanism of mesylation.
  • Field Insight: The reaction is typically run at 0 °C to control exothermicity and minimize side reactions. Anhydrous conditions are essential as MsCl can react with water. Dichloromethane is a preferred solvent due to its inertness and ability to dissolve the reactants.[3]

Experimental Protocol: Mesylation

  • Dissolve trans-4-(Boc-amino)cyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).[3]

  • Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is sluggish, monitoring by TLC.[3]

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer successively with water and brine, then dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the solution under reduced pressure to afford the final product, this compound.

Conclusion

The synthesis of this compound is a strategically important process for drug development professionals. While the final Boc-protection and mesylation steps are generally straightforward, the entire synthesis hinges on the successful acquisition of stereochemically pure trans-4-aminocyclohexanol. The choice between a classical hydrogenation/separation route and a modern biocatalytic approach depends on factors such as scale, cost of goods, and available equipment. The hydrogenation of paracetamol remains a robust, cost-effective method for large-scale manufacturing, provided an efficient crystallization protocol is developed to isolate the trans isomer. Conversely, chemoenzymatic routes offer unparalleled stereoselectivity, representing a greener and more elegant solution that is increasingly viable at industrial scales. A thorough understanding of these upstream starting material considerations is crucial for any researcher aiming to utilize this versatile chemical building block.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved from [Link]

  • LookChem. (n.d.). This compound 177545-89-0 wiki. Retrieved from [Link]

  • Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate. Retrieved from [Link]

  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Semantic Scholar. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). WO 2016/020526 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

Sources

Boc-protection of trans-4-aminocyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Boc-Protection of trans-4-Aminocyclohexanol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The reversible protection of amine functionalities is a foundational strategy in modern organic synthesis, particularly within medicinal chemistry and drug development.[1][2] Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent due to its robustness, ease of installation, and mild, selective cleavage under acidic conditions.[1][3] This guide provides a comprehensive technical overview of the Boc-protection of trans-4-aminocyclohexanol and its derivatives, a structural motif frequently employed in the synthesis of bioactive molecules and pharmaceutical agents.[4] We will explore the underlying reaction mechanisms, dissect critical experimental parameters, provide field-tested protocols, and discuss potential side reactions, offering researchers a definitive resource for this crucial synthetic transformation.

Introduction: The Strategic Importance of the Boc-trans-4-Aminocyclohexanol Moiety

The trans-4-aminocyclohexanol scaffold is a valuable building block in pharmaceutical research. Its rigid, non-aromatic cyclic structure serves as a versatile platform for developing drug candidates, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4] Protecting the primary amine of this scaffold is essential to prevent undesired side reactions during subsequent synthetic steps, such as O-alkylation, acylation of the hydroxyl group, or oxidation.[2]

The Boc group is the protector of choice in many synthetic campaigns for several key reasons:

  • Stability: Boc-protected amines are stable to a wide range of nucleophilic and basic reaction conditions, allowing for broad compatibility with subsequent chemical transformations.[5][6]

  • Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, enabling complex, multi-step syntheses.[5][6]

  • Mild Deprotection: Removal is typically achieved with moderate acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, conditions that leave many other functional groups intact.[5][7]

This guide will provide the in-depth knowledge required to confidently and efficiently perform the Boc-protection of this critical class of synthetic intermediates.

The Chemistry of Boc Protection: Mechanism and Rationale

The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[1][5] The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride, resulting in the formation of a stable carbamate.[1][8]

Reaction Mechanism

The reaction can proceed with or without an external base. Understanding both pathways is key to optimizing the reaction for specific substrates.

  • Base-Free Mechanism: The primary amine attacks a carbonyl carbon of Boc₂O. The resulting tetrahedral intermediate collapses, expelling tert-butyl carbonate as a leaving group. This unstable species then decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[9] The proton from the newly formed ammonium ion is transferred to the tert-butyl carbonate or another molecule of the starting amine.[9]

  • Base-Catalyzed Mechanism: The inclusion of a non-nucleophilic base, such as triethylamine (TEA, Et₃N) or diisopropylethylamine (DIPEA), is the most common protocol.[10][11][12] The base serves to deprotonate the ammonium intermediate, accelerating the reaction and preventing the potential for side reactions caused by the generation of an acidic environment.[1][10] The tert-butyl carbonate leaving group fragments into CO₂ and a tert-butoxide anion.[10][11]

Below is a diagram illustrating the more common base-catalyzed mechanism.

Boc_Protection_Mechanism Amine R-NH₂ (trans-4-aminocyclohexanol) Attack Nucleophilic Attack Amine->Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Attack Base Base (e.g., Et₃N) Collapse Collapse & Proton Transfer Base->Collapse Intermediate Tetrahedral Intermediate Attack->Intermediate 1 Intermediate->Collapse 2 Product R-NH-Boc (Protected Amine) Collapse->Product 3 ProtonatedBase Base-H⁺ Collapse->ProtonatedBase tBuO t-BuO⁻ Collapse->tBuO CO2 CO₂ (gas) tBuO->CO2

Mechanism of Base-Catalyzed Boc Protection.

Expert Insight: The evolution of CO₂ gas is a thermodynamic driving force for the reaction.[8][9] It is critical to ensure the reaction is not conducted in a sealed vessel to allow this gas to escape safely.[9][10]

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Boc protection hinges on the judicious selection of reaction conditions tailored to the substrate. The conditions are generally flexible, but understanding the role of each component is crucial for achieving high yields and purity.[1][7]

ParameterCommon ChoicesRationale & Field Insights
Reagent Di-tert-butyl dicarbonate (Boc₂O)The industry standard due to its stability, commercial availability, and ease of handling.[1][5] Typically used in a slight excess (1.1-1.5 equivalents) to ensure complete conversion of the starting amine.
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), Dioxane, Water or biphasic mixtures (e.g., THF/water).The choice is primarily dictated by the solubility of the aminocyclohexanol derivative. THF and DCM are excellent general-purpose solvents. For more polar substrates, solvent mixtures including water or methanol can be highly effective.[7][12] Interestingly, alcoholic solvents can accelerate the protection of weakly nucleophilic amines.[13] Water-mediated catalyst-free conditions have also been reported as an eco-friendly option.[14]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP).A non-nucleophilic base like TEA or DIPEA (1.5-3.0 equivalents) is standard for neutralizing the acid byproduct.[7][10] DMAP is a highly effective acylation catalyst but should be used with caution (catalytic amounts, e.g., 0.1 equiv) for primary amines, as it can sometimes promote the formation of isocyanate or urea byproducts.[15] For reactions in aqueous media, an inorganic base like NaHCO₃ is often sufficient.[5][7]
Temperature 0 °C to Room Temperature (RT) or moderate heat (40 °C).The reaction is typically initiated at 0 °C to control the initial exotherm upon addition of Boc₂O, and then allowed to warm to room temperature.[16] For less reactive amines, gentle heating may be required to drive the reaction to completion.[7]
Reaction Time 2 to 12 hours.Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting amine.

Detailed Experimental Protocol: A Validated Workflow

This protocol provides a reliable, step-by-step method for the Boc-protection of trans-4-aminocyclohexanol.

Overall Workflow

The process follows a standard synthetic sequence from setup to purification.

General Experimental Workflow for Boc Protection.
Step-by-Step Methodology

Materials:

  • trans-4-aminocyclohexanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add trans-4-aminocyclohexanol (1.0 equiv). Dissolve it in THF (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.2 equiv) in a minimal amount of THF and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-10 hours.[16]

  • Monitoring: Check for the consumption of the starting material using TLC (a typical eluent system is 50% EtOAc in hexanes; visualize with ninhydrin stain, which will stain the primary amine but not the Boc-protected product).

  • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. Dilute the residue with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarb wash removes any excess acid and unreacted Boc₂O byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product, typically as a white solid or viscous oil.

  • Purification: If necessary, purify the crude material by flash column chromatography on silica gel to afford the pure tert-butyl (trans-4-hydroxycyclohexyl)carbamate.

Potential Side Reactions and Troubleshooting

While robust, the Boc protection is not without potential pitfalls. Awareness of these issues is key to ensuring a successful outcome.

IssuePotential CauseMitigation Strategy
Incomplete Reaction Steric hindrance; low nucleophilicity of the amine; insufficient reaction time or temperature.Increase reaction time or temperature (e.g., to 40 °C).[7] Consider switching to a more potent acylation catalyst system, such as using a catalytic amount of DMAP, but be mindful of other potential side reactions.[5][17] For very difficult substrates, a "double coupling" approach (repeating the addition of reagents) can be effective.[18]
Formation of Urea Byproduct Use of DMAP with primary amines can lead to the formation of an isocyanate intermediate, which then reacts with another amine molecule.[15]Avoid or use only strictly catalytic amounts of DMAP with primary amines. Ensure the reaction temperature is controlled, especially during the addition of Boc₂O.
O-Acylation The hydroxyl group of the aminocyclohexanol is also nucleophilic and could potentially react with Boc₂O.The amine is significantly more nucleophilic than the alcohol, so N-acylation is highly favored.[19] Standard conditions (as described in the protocol) almost exclusively yield the N-protected product. O-acylation is generally not a significant concern unless extremely forcing conditions or highly activating catalysts are used.
Difficult Workup Emulsion formation during extraction; product has some water solubility.Add more brine during the extraction to help break emulsions. If the product is partially water-soluble, perform multiple extractions with the organic solvent (e.g., 3-5 times) to maximize recovery.

Deprotection: Regenerating the Amine

The removal of the Boc group is typically a straightforward acid-catalyzed hydrolysis.[7] The most common method involves treating the protected compound with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[7][11] An alternative is using a solution of HCl in an organic solvent like methanol, dioxane, or ethyl acetate.[5][20]

Mechanism Insight: The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the C-O bond, releasing the highly stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid rapidly decarboxylates to yield the free amine and CO₂.[3][11]

Caution: The generated tert-butyl cation is a reactive electrophile that can alkylate other nucleophilic sites in the molecule (e.g., tryptophan or methionine residues in peptide synthesis).[5][18] In such cases, scavengers like anisole or thioanisole are often added to the deprotection mixture to trap the carbocation.[5][20]

Conclusion

The is a fundamental and highly reliable transformation in the synthetic chemist's toolkit. By understanding the underlying mechanisms and carefully selecting reaction parameters based on substrate properties, researchers can achieve high yields of the desired protected intermediates. This guide provides the foundational knowledge and practical protocols necessary to successfully implement this critical step in the synthesis of complex molecules for drug discovery and beyond, ensuring both efficiency and scientific rigor in the laboratory.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate. [Link]

  • Di-tert-butyl dicarbonate. YouTube. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Removal of Boc protecting group as workup? Reddit. [Link]

  • Amine Protection / Deprotection. Hebei Boz Chemical Co., Ltd. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health (NIH). [Link]

  • Reactions that Work: Boc Protection. Chemtips. [Link]

  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. Medium. [Link]

Sources

An In-depth Technical Guide to the Solubility of trans-4-(Boc-amino)cyclohexyl Methanesulfonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of trans-4-(Boc-amino)cyclohexyl methanesulfonate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides actionable experimental protocols for its determination, and contextualizes the importance of this data in the broader landscape of drug discovery and formulation.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from the laboratory to a viable drug product is fraught with challenges, with solubility being a primary hurdle.[1][2] The bioavailability of an orally administered drug is fundamentally linked to its ability to dissolve in gastrointestinal fluids before it can be absorbed into the systemic circulation.[3] Poor aqueous solubility is a major contributor to inadequate and variable bioavailability, often necessitating higher doses that can lead to toxicity.[1] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems are paramount during preformulation studies.[2][4]

This compound is a versatile building block in medicinal chemistry. Its solubility in organic solvents is a critical parameter that dictates its handling, purification, and reaction conditions during the synthesis of active pharmaceutical ingredients (APIs). This guide provides a foundational understanding of its solubility profile, empowering researchers to optimize synthetic routes and formulation strategies.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, we must first examine its key physicochemical properties. These structural and electronic features govern its interactions with solvent molecules.

PropertyValueSource
Molecular Formula C₁₂H₂₃NO₅S[5]
Molecular Weight 293.38 g/mol [5]
Topological Polar Surface Area (TPSA) 90.1 Ų[5]
XLogP3-AA (log P) 1.7[5]
Hydrogen Bond Acceptors 5[5]
Hydrogen Bond Donors 1[5]
Rotatable Bond Count 5[5]

The molecule possesses both polar and non-polar regions. The Boc-amino and methanesulfonate groups contribute significantly to its polarity and hydrogen bonding capacity, while the cyclohexane ring provides a non-polar, lipophilic character. The TPSA of 90.1 Ų suggests a moderate degree of polarity, indicating that the molecule will likely require polar solvents for effective dissolution. The positive XLogP3-AA value of 1.7 indicates a degree of lipophilicity, suggesting that it will not be freely soluble in water but will have an affinity for organic solvents.

G cluster_Molecule This compound cluster_Properties Physicochemical Properties Molecule C₁₂H₂₃NO₅S Polar_Groups Polar Groups (Boc-amino, Methanesulfonate) Molecule->Polar_Groups contributes to NonPolar_Group Non-Polar Group (Cyclohexane Ring) Molecule->NonPolar_Group contributes to TPSA TPSA: 90.1 Ų (Moderate Polarity) Polar_Groups->TPSA influences LogP XLogP3-AA: 1.7 (Lipophilic Character) NonPolar_Group->LogP influences H_Bonding H-Bonding (1 Donor, 5 Acceptors) Polar_groups Polar_groups Polar_groups->H_Bonding enables

Caption: Key physicochemical drivers of solubility for the target molecule.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of a hydrogen bond donor (the N-H group) and multiple acceptors (the carbonyl and sulfonyl oxygens) in the solute, strong hydrogen bonding interactions are expected with protic solvents. This is likely to lead to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. The strong polarity of solvents like DMF and DMSO is expected to effectively solvate the polar regions of the molecule, leading to high solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant polarity of this compound makes it unlikely to be soluble in non-polar solvents, as the energy required to break the solute-solute and solvent-solvent interactions would not be compensated by the weak solute-solvent interactions.

G cluster_Solvents Organic Solvent Classes Solute trans-4-(Boc-amino)cyclohexyl Methanesulfonate Polar_Protic Polar Protic (e.g., Methanol) Solute->Polar_Protic High Solubility (H-Bonding) Polar_Aprotic Polar Aprotic (e.g., DMSO) Solute->Polar_Aprotic High Solubility (Dipole-Dipole) Non_Polar Non-Polar (e.g., Hexane) Solute->Non_Polar Low Solubility (Weak Interactions)

Caption: Predicted solubility based on solvent class.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published experimental data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound using the highly reliable shake-flask method.[6][7]

Materials and Equipment
  • This compound (ensure purity is >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (readable to 0.01 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

Experimental Workflow

G A 1. Preparation of Saturated Solution Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Shake at a constant temperature (e.g., 25 °C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge the suspension to pellet the excess solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the supernatant. C->D E 5. Filtration Filter the aliquot through a 0.22 µm syringe filter. D->E F 6. Dilution Accurately dilute the filtered sample with a suitable mobile phase. E->F G 7. HPLC Analysis Inject the diluted sample and a series of known standards. F->G H 8. Calculation Determine the concentration from the calibration curve and calculate solubility. G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation:

    • To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration. A general starting point is to add enough solid to be visually present.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

  • Sample Processing:

    • After equilibration, remove the vials and allow the excess solid to settle. For more effective separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.[8]

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with the mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Safety and Handling

This compound and its related compounds, such as ethyl methanesulfonate, should be handled with care. Methanesulfonates can be alkylating agents and may have mutagenic properties.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Garo, M. L., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

  • Journal of Madenat Alelem University College. (2022). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Mol-Instincts. (n.d.). This compound 177545-89-0 wiki. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development-From Molecules to Medicine. IntechOpen. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 104-109. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Slideshare. (2017). solubility experimental methods.pptx. [Link]

Sources

Methodological & Application

Application and Protocols for trans-4-(Boc-amino)cyclohexyl Methanesulfonate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclohexylamine Scaffold in Modern Pharmaceuticals

The trans-4-aminocyclohexane moiety is a privileged scaffold in contemporary medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. Its rigid, three-dimensional structure allows for precise spatial orientation of pharmacophoric groups, leading to enhanced target binding and selectivity. A key building block for introducing this valuable fragment is trans-4-(Boc-amino)cyclohexyl methanesulfonate . This versatile reagent combines a protected amine, preventing unwanted side reactions, with a highly effective mesylate leaving group, facilitating efficient nucleophilic substitution. This application note provides a comprehensive guide to the use of this intermediate, with a detailed focus on its application in the synthesis of the Janus Kinase (JAK) inhibitor, Oclacitinib. While derivatives of cyclohexyl methanesulfonate are also employed in the synthesis of other complex APIs, such as the anticoagulant Edoxaban, the specific stereochemistry and substitution patterns of the required intermediates differ.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 177545-89-0
Molecular Formula C₁₂H₂₃NO₅S
Molecular Weight 293.38 g/mol
Appearance White to off-white solidGeneral Supplier Data
Storage Store at 2-8°C, keep dryGeneral Supplier Data

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Core Application: Synthesis of the JAK Inhibitor, Oclacitinib

Oclacitinib (marketed as Apoquel®) is a selective JAK1 and JAK3 inhibitor used for the treatment of allergic dermatitis in dogs. The synthesis of Oclacitinib provides an excellent case study for the application of this compound and its derivatives. The overall synthetic strategy involves the formation of the key mesylate intermediate followed by a crucial nucleophilic aromatic substitution (SNAr) reaction with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthetic Pathway Overview

The synthesis of Oclacitinib from readily available starting materials can be conceptualized in the following workflow:

Oclacitinib Synthesis Workflow A trans-4-(Boc-amino)cyclohexanecarboxylic acid B trans-4-(Boc-amino)cyclohexylmethanol A->B Reduction (e.g., LiAlH4) C This compound B->C Mesylation (MsCl, base) E Boc-protected Oclacitinib precursor C->E SNAr Reaction D 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E F Oclacitinib E->F Deprotection & N-methylation

Caption: Synthetic workflow for Oclacitinib.

Detailed Experimental Protocols

Protocol 1: Synthesis of trans-4-(Boc-amino)cyclohexylmethanol

This protocol describes the reduction of the carboxylic acid to the primary alcohol, a necessary precursor to the mesylate.

Materials:

  • trans-4-(Boc-amino)cyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Suspend LiAlH₄ (1.12 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate at 15-25°C.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield trans-4-(Boc-amino)cyclohexylmethanol as a white solid.

Expected Yield: ~89%[1]

Protocol 2: Synthesis of this compound

This protocol details the critical mesylation step to activate the alcohol for nucleophilic substitution.

Materials:

  • trans-4-(Boc-amino)cyclohexylmethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve trans-4-(Boc-amino)cyclohexylmethanol (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • After completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash successively with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford this compound.

Protocol 3: Nucleophilic Aromatic Substitution to form the Oclacitinib Core

This SNAr reaction is the cornerstone of this synthetic route, coupling the cyclohexyl moiety to the heterocyclic core.

Caption: Nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or another suitable polar aprotic solvent

  • Reaction vessel, condenser, heating mantle

Procedure:

  • To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-22 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected Oclacitinib precursor.

Note on Reaction Conditions: The choice of solvent and base, as well as the reaction temperature, can significantly impact the reaction rate and yield. For some substrates, acid-catalyzed amination in water has been shown to be effective.[2][3][4]

Subsequent Transformations to Oclacitinib

The resulting Boc-protected precursor can be converted to Oclacitinib through a two-step sequence:

  • Boc-Deprotection: Treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., DCM) removes the Boc protecting group.

  • Reductive N-methylation: The resulting secondary amine can be methylated using formaldehyde and a reducing agent like sodium triacetoxyborohydride or through other standard N-methylation procedures.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the reliable reactivity of the mesylate group make it an ideal choice for introducing the trans-4-aminocyclohexane scaffold. The successful synthesis of Oclacitinib serves as a prime example of its strategic application in modern drug development. The protocols provided herein offer a solid foundation for researchers and scientists working in the field of API synthesis.

References

  • Google Patents. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Google Patents. EP3416965B1 - Process for preparing 7h-pyrrolo [2,3-d]pyrimidine compounds.
  • Google Patents. WO2017142740A1 - Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds.
  • PubChem. trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate. [Online] Available at: [Link]

  • Quick Company. A Process For Preparation Of Intermediate Of Edoxaban. [Online] Available at: [Link]

  • Eureka | Patsnap. Synthesis method of edoxaban intermediate and intermediate product. [Online] Available at: [Link]

  • Veeprho. Tert-butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Mesylate Salt). [Online] Available at: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Online] Available at: [Link]

  • PMC - NIH. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Online] Available at: [Link]

  • PMC - NIH. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Online] Available at: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Online] Available at: [Link]

  • PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. [Online] Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Online] Available at: [Link]

Sources

trans-4-(Boc-amino)cyclohexyl methanesulfonate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: trans-4-(Boc-amino)cyclohexyl Methanesulfonate

A Guide for the Synthetic Chemist in Pharmaceutical Development

Introduction: Strategic Importance in Drug Scaffolding

This compound is a pivotal intermediate in modern pharmaceutical chemistry. Its value lies in its bifunctional nature: a tert-butyloxycarbonyl (Boc)-protected amine on a stereochemically defined trans-cyclohexane ring, and a highly reactive methanesulfonate (mesylate) group. This specific arrangement allows for the strategic introduction of the trans-4-aminocyclohexyl moiety into complex target molecules. The Boc group provides a stable, yet easily removable, protecting group for the amine, while the mesylate serves as an excellent leaving group for nucleophilic substitution reactions. This combination makes it a versatile building block for synthesizing a wide range of biologically active compounds, where the cyclohexane ring often acts as a rigid, non-aromatic scaffold to orient pharmacophoric elements in three-dimensional space.

Physicochemical & Structural Data

A clear understanding of the intermediate's physical properties is fundamental for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 177545-89-0[1][2][3]
Molecular Formula C₁₂H₂₃NO₅S[1][3]
Molecular Weight 293.38 g/mol [1][3]
Appearance Typically a colorless to white solid or powder[4][5]
Purity Commercially available at ≥97%[4]
Topological Polar Surface Area 90.1 Ų[1]
Rotatable Bond Count 5[1]
Hydrogen Bond Acceptor Count 5[1]

Synthetic Protocol: Mesylation of trans-4-(Boc-amino)cyclohexanol

The most direct and common synthesis of the title compound is the mesylation of its corresponding alcohol precursor. This reaction converts the hydroxyl group into a mesylate, a superior leaving group, thereby activating the position for subsequent nucleophilic attack.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the hydroxyl group of trans-4-(Boc-amino)cyclohexanol on the electrophilic sulfur atom of methanesulfonyl chloride. An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing potential side reactions.

cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts A trans-4-(Boc-amino)cyclohexanol step1 1. Dissolve alcohol in DCM A->step1 B Methanesulfonyl Chloride (MsCl) step4 4. Add MsCl dropwise B->step4 C Triethylamine (TEA) step3 3. Add TEA C->step3 D Dichloromethane (DCM) D->step1 step2 2. Cool to 0 °C step1->step2 step2->step3 step3->step4 step5 5. Monitor by TLC step4->step5 step6 6. Aqueous Work-up step5->step6 step7 7. Purify step6->step7 BP Triethylammonium Chloride step6->BP Removed P trans-4-(Boc-amino)cyclohexyl methanesulfonate step7->P

Caption: Workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-4-(Boc-amino)cyclohexanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol). Stir until a homogenous solution is formed.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the cooled solution. Stir for 5 minutes.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching & Work-up: Once the reaction is complete, slowly add deionized water to quench any remaining MsCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Application Profile: A Linchpin for Nucleophilic Substitution

The primary utility of this compound is as an electrophile in Sₙ2 reactions. The mesylate is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This allows for the covalent attachment of the protected aminocyclohexyl scaffold to other fragments in a drug synthesis campaign.

cluster_nuc Nucleophiles (Nu-H) cluster_prod Resulting Scaffolds start This compound C-OMs prod_amine trans-N-Substituted 4-(Boc-amino)cyclohexylamine start->prod_amine + R₂NH prod_thiol trans-S-Substituted 4-(Boc-amino)cyclohexyl sulfide start->prod_thiol + RSH prod_azide trans-4-(Boc-amino)cyclohexyl azide start->prod_azide + NaN₃ prod_other Further Derivatization start->prod_other + Nu⁻ nuc_amine Primary/Secondary Amine (R₂NH) nuc_thiol Thiol (RSH) nuc_azide Azide (N₃⁻) nuc_other Other Nucleophiles (e.g., Alkoxides, Carbanions)

Caption: General reactivity of the title intermediate.

This strategy is frequently employed in the synthesis of complex molecules where the aminocyclohexane core is essential for biological activity. For example, similar intermediates are used in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and other enzyme systems. The resulting product can then be deprotected (Boc removal under acidic conditions, e.g., TFA in DCM) to reveal the free amine for further functionalization, such as amide bond formation or reductive amination.

Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the structure and purity of the synthesized intermediate.

Analytical MethodPurpose & Expected Results
¹H NMR Confirms structure. Expect signals for: Boc group (~1.4 ppm, 9H, singlet), cyclohexane ring protons (broad multiplets), methoxy protons of the mesyl group (~3.0 ppm, 3H, singlet), and the proton attached to the mesylated carbon (downfield shift).
¹³C NMR Confirms carbon skeleton. Expect signals for: Boc carbons, cyclohexane carbons, and the mesyl methyl carbon.
Mass Spectrometry (MS) Confirms molecular weight (293.38 g/mol ) and provides fragmentation patterns.[1]
HPLC/UPLC Determines purity by separating the main compound from impurities and starting materials.
Infrared (IR) Spectroscopy Identifies key functional groups: N-H stretch (~3300 cm⁻¹), C=O of Boc (~1680 cm⁻¹), and strong S=O stretches for the mesylate (~1350 and ~1170 cm⁻¹).

Critical Safety Insight: Control of Genotoxic Impurities

A paramount concern when working with sulfonate esters in pharmaceutical manufacturing is the potential for the formation of genotoxic impurities (GTIs).[6]

The Risk: Formation of Alkyl Methanesulfonates

The primary risk stems from the reaction between residual methanesulfonic acid (a byproduct of any unreacted MsCl) and alcoholic solvents (e.g., methanol, ethanol) that might be used in the reaction or subsequent purification steps.[7][8] This acid-catalyzed esterification can form highly mutagenic compounds like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[7] Regulatory bodies, including the EMA and FDA, have extremely stringent limits on such impurities, often in the parts-per-million (ppm) range.[6][7]

cluster_risk Risk Pathway cluster_control Control Strategy A Residual MsCl or Methanesulfonic Acid C Genotoxic Impurity (GTI) (e.g., MMS, EMS) A->C  Acid-catalyzed  esterification B Alcohol Solvent (e.g., MeOH, EtOH) B->C S1 Use Stoichiometric Excess of Base S1->A Neutralizes S2 Thorough Aqueous Work-up & Washes S2->A Removes S3 Avoid Alcohol Solvents Post-Mesylation S3->B Eliminates S4 Control Temperature & Reaction Time S4->C Minimizes Formation

Caption: Risk of GTI formation and corresponding control strategies.

Mitigation and Control Strategies

A science- and risk-based approach is essential to control this potential hazard.

  • Stoichiometric Control: Use a slight excess of the amine base (e.g., TEA) during the mesylation reaction. This ensures that all methanesulfonyl chloride is consumed and the resulting methanesulfonic acid byproduct is fully neutralized to its non-reactive salt form.[6][8]

  • Process Conditions: Conduct the reaction at low temperatures (e.g., 0 °C) to minimize the rate of potential side reactions. Avoid prolonged reaction or storage times, especially if acidic conditions cannot be ruled out.[7]

  • Solvent Selection: Whenever possible, avoid using lower alcohols like methanol or ethanol as solvents for reactions or purifications involving sulfonate esters, particularly if acidic species may be present.[7]

  • Purification & Purging: An effective aqueous work-up with a basic wash (e.g., NaHCO₃) is critical for removing any residual acids. The high solubility of potential alkyl sulfonate impurities in many organic solvents also means that proper washing and recrystallization can effectively purge them from the final solid product.[8]

By implementing these robust process controls, the risk of forming sulfonate ester GTIs can be effectively managed, ensuring the safety and quality of the final active pharmaceutical ingredient (API).

References

  • Elder, D. P., et al. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology.
  • Oreate AI Blog. (2025). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
  • Mol-Instincts. (n.d.). This compound 177545-89-0 wiki.
  • Amadis Chemical. (n.d.). [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate CAS NO. 683269-95-6.
  • Pharmaceutical Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk?
  • Biosynth. (n.d.). This compound.
  • Teasdale, A., et al. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development.
  • AChemBlock. (n.d.). trans-2-[4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethyl methanesulfonate.
  • Extance, A. (2017). Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. Chemistry World.
  • TCI Chemicals. (n.d.). 2-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate.
  • LookChem. (n.d.). TRANS-4- (BOC-AMINO) CICLOHEXIL METANESULFONATO 177545-89-0 wiki.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with trans-4-(Boc-amino)cyclohexyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The trans-4-(Boc-amino)cyclohexyl moiety is a cornerstone building block in modern drug discovery and development. Its rigid, non-planar cyclohexane core allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for probing interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of synthetic conditions, yet it is readily removed under mild acidic conditions, facilitating late-stage diversification.[1] When the hydroxyl group of the corresponding cyclohexanol is converted to a methanesulfonate (mesylate) ester, trans-4-(Boc-amino)cyclohexyl methanesulfonate becomes a highly effective electrophile, primed for nucleophilic substitution.

This guide provides a detailed exploration of the stereospecific nucleophilic substitution reactions of this key intermediate. We will delve into the mechanistic underpinnings that dictate the stereochemical outcome, provide field-proven protocols for its application, and present quantitative data to support experimental design. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic campaigns.

Mechanistic Rationale: The Imperative of Stereochemical Inversion

Nucleophilic substitution reactions on cyclohexane rings are fundamentally governed by their conformational dynamics and the stereoelectronic requirements of the operative mechanism. For a secondary mesylate like this compound, the predominant pathway for substitution is the bimolecular nucleophilic substitution (SN2) reaction.

The SN2 mechanism is a concerted, one-step process where the incoming nucleophile attacks the electrophilic carbon at precisely 180° opposite to the leaving group.[2][3][4] This "backside attack" is necessary for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the carbon-leaving group's lowest unoccupied molecular orbital (LUMO), which is the σ* anti-bonding orbital.

On a cyclohexane ring, this geometric constraint has profound stereochemical consequences. The trans starting material, with the Boc-amino and mesylate groups on opposite sides of the ring, exists in a conformational equilibrium. For the SN2 reaction to occur, the methanesulfonate leaving group must be in an axial position to allow the nucleophile to approach from the opposite face of the ring, also via an axial trajectory. The bulky tert-butyl group of the Boc-protecting group strongly prefers an equatorial position to minimize steric strain (1,3-diaxial interactions). This conformational preference forces the mesylate group into an axial position in the more stable chair conformation, making it well-disposed for SN2 displacement.

The direct consequence of this backside attack is a Walden inversion of the stereocenter at the reaction site.[5][6] Therefore, the trans configuration of the starting material is stereospecifically converted to a cis configuration in the product. This predictable and reliable inversion is a powerful tool for synthetic chemists to control the diastereoselectivity of their target molecules.

Figure 1. Stereospecific SN2 reaction leading to inversion of configuration.

Application Protocol: Synthesis of cis-tert-Butyl (4-azidocyclohexyl)carbamate

The introduction of an azide moiety is a common and highly valuable transformation in medicinal chemistry. The azide can serve as a precursor to a primary amine via reduction or can be used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to build more complex molecular architectures. This protocol details the stereospecific synthesis of cis-tert-butyl (4-azidocyclohexyl)carbamate from the corresponding trans-mesylate.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Sodium azide (NaN₃) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of substrate).

    • Causality Note: DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.

  • Addition of Nucleophile: Add sodium azide (1.5 equiv.) to the stirred solution.

    • Causality Note: Using a slight excess of the nucleophile ensures the reaction goes to completion in a reasonable timeframe by driving the equilibrium forward according to Le Châtelier's principle.

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF used). Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Causality Note: The addition of water is crucial to partition the highly polar DMF solvent into the aqueous phase, allowing the desired organic product to be efficiently extracted into the ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x).

    • Causality Note: The water washes remove residual DMF and inorganic salts. The final brine wash helps to remove bulk water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude cis-tert-butyl (4-azidocyclohexyl)carbamate can be purified by column chromatography on silica gel if necessary, though in many cases the crude product is of sufficient purity for subsequent steps.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve trans-mesylate in anhydrous DMF B Add Sodium Azide (1.5 equiv) A->B C Heat to 80 °C (4-6 hours) B->C D Monitor by TLC/LC-MS C->D E Cool to RT & Quench with H₂O D->E F Extract with Ethyl Acetate (3x) E->F G Wash with H₂O and Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography (if necessary) H->I J cis-Azide Product I->J

Figure 2. General experimental workflow for the azidation reaction.

Quantitative Data Summary

The stereospecificity and efficiency of the SN2 reaction on this compound are consistently high with potent nucleophiles. The following table summarizes representative yield data for the azidation reaction, which serves as a benchmark for substitutions with other strong nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Product StereochemistryReference
Azide (N₃⁻)NaN₃DMF80~596cis

Note: Yields for other nucleophiles (e.g., amines, thiolates) are expected to be high under similar optimized conditions, though they may require adjustments to base, temperature, and reaction time depending on the nucleophile's reactivity.

Conclusion and Best Practices

This compound is a robust and reliable substrate for stereospecific nucleophilic substitution reactions. The key to its successful application lies in understanding the governing SN2 mechanism, which dictates a complete inversion of stereochemistry from trans to cis.

For optimal results, researchers should consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they enhance the reactivity of anionic nucleophiles.

  • Nucleophile Strength: Strong, non-bulky nucleophiles will provide the best results. For weaker nucleophiles, elevated temperatures and longer reaction times may be necessary.

  • Moisture Control: As with most reactions involving mesylates and strong nucleophiles, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the starting material and ensure reproducibility.

  • Competing Elimination (E2): While substitution is heavily favored, the use of very strong, sterically hindered bases could potentially lead to minor amounts of E2 elimination byproducts. This is generally not a significant issue with nucleophiles that are not strongly basic.

By adhering to these principles and the protocols outlined herein, scientists can confidently employ this versatile building block to access a wide range of cis-4-substituted aminocyclohexane derivatives, accelerating their research and drug development programs.

References

  • LibreTexts. (2023, January 22). Stereochemistry of SN2 Reactions. Chemistry LibreTexts. [Link]

  • Chem Help ASAP. (2019, July 18). stereochemical inversion in the SN2 reaction [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). SN2 Stereochemistry Explained | Inversion of Configuration, Sterics & Resonance [Video]. YouTube. [Link]

  • LibreTexts. (2020, May 30). 7.7: Stereochemistry of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2023, March 6). Inversion of Stereochemistry - Chair Conformations and Fischer Projections [Video]. YouTube. [Link]

  • Google Patents. (2008). Preparation of amino-substituted heterocycles as factor Xa inhibitors. WO2008154637A1.

Sources

Navigating the Cleavage: A Detailed Protocol for Boc-Deprotection of Substituted Cyclohexylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Boc Group and the Cyclohexylamine Challenge

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of reaction conditions and its facile, acid-labile removal.[1] This protecting group is instrumental in multi-step syntheses, particularly in the construction of complex molecules and peptidomimetics where precise control over reactive amine functionalities is paramount.[2] However, the deprotection of Boc-protected substituted cyclohexylamines presents a unique set of challenges. The inherent steric bulk and conformational rigidity of the cyclohexyl scaffold can significantly influence the kinetics and efficiency of the deprotection reaction, necessitating carefully optimized protocols to ensure high yields and minimize side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of various protocols for the Boc-deprotection of substituted cyclohexylamines. We will delve into the mechanistic underpinnings of common deprotection strategies, offer step-by-step experimental procedures, and provide a comparative analysis of different methods to empower you to make informed decisions for your specific synthetic needs.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established pathway.

Boc_Deprotection_Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[2] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.

Standard Acidic Deprotection Protocols

Acid-mediated cleavage remains the most prevalent and generally effective method for Boc-deprotection. The choice of acid and solvent system is critical and should be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often the most efficient method for Boc deprotection. TFA is a strong, volatile acid, which simplifies the work-up procedure.[3]

Experimental Protocol:

  • Dissolve the Boc-protected substituted cyclohexylamine (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-20 equiv) to the stirred solution. The amount of TFA can be adjusted based on the steric hindrance of the cyclohexylamine. For highly hindered substrates, a higher concentration or neat TFA may be necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by passing it through a short plug of basic alumina.

Causality and Considerations:

  • Why DCM? Dichloromethane is a good solvent for a wide range of organic compounds and is relatively inert to the acidic conditions.

  • Why TFA? Its high acidity ensures rapid protonation and cleavage of the Boc group. Its volatility makes it easy to remove after the reaction.[3]

  • Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of hydrogen chloride in an organic solvent such as 1,4-dioxane, diethyl ether, or methanol is another widely used method. This approach directly yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.[4]

Experimental Protocol:

  • Dissolve the Boc-protected substituted cyclohexylamine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv) to the solution.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.

  • Monitor the reaction by TLC or LC-MS. Reaction times typically range from 30 minutes to a few hours.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If the product remains in solution, remove the solvent in vacuo to obtain the crude hydrochloride salt.

Causality and Considerations:

  • Why HCl in Dioxane/Ether? These reagents provide an anhydrous source of strong acid, which is crucial for efficient deprotection. The formation of the hydrochloride salt can drive the reaction to completion and simplify purification.[4]

  • Substrate Solubility: For some substituted cyclohexylamines, solubility in the reaction mixture might be an issue. In such cases, using a co-solvent like methanol can be beneficial.

MethodReagent(s)SolventTemperature (°C)Typical Time (h)Yield (%)Notes
TFA/DCM TFA (5-20 equiv)DCM0 to RT1-4>90General and efficient. Volatile acid simplifies workup.[3]
HCl/Dioxane 4 M HCl in Dioxane (5-10 equiv)DioxaneRT0.5-3>90Yields the hydrochloride salt directly, often as a precipitate.[4]

Alternative Deprotection Strategies for Sensitive Substrates

While acidic methods are broadly applicable, they may not be suitable for substrates containing other acid-labile functional groups. In such cases, alternative deprotection strategies are required.

Protocol 3: Thermal Deprotection

Heating a Boc-protected amine in a high-boiling point solvent can effect deprotection without the need for an acid catalyst. This method is particularly useful for substrates that are sensitive to strong acids but stable at elevated temperatures.[5]

Experimental Protocol:

  • Dissolve the Boc-protected substituted cyclohexylamine in a high-boiling solvent such as toluene, xylene, or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 110-150 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer than acidic methods, often requiring several hours to overnight.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the resulting amine by column chromatography or crystallization.

Causality and Considerations:

  • Mechanism: Thermal deprotection is believed to proceed through a concerted elimination mechanism, forming isobutylene, carbon dioxide, and the free amine.[5]

  • Side Reactions: High temperatures can potentially lead to side reactions such as elimination or epimerization, especially with sensitive substrates. Careful optimization of the reaction temperature and time is crucial.[5]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents can sometimes accelerate the reaction. A study on the thermal deprotection of various N-Boc protected amines in continuous flow showed that polar protic solvents like methanol or trifluoroethanol can also be effective, often at lower temperatures than non-polar solvents.[6]

Thermal_Deprotection_Workflow

Protocol 4: Mechanochemical Deprotection

A solvent-free approach using mechanochemistry offers a green and efficient alternative for Boc-deprotection. This method involves grinding the Boc-protected amine with a solid acid.

Experimental Protocol:

  • In a mortar and pestle or a ball mill, combine the Boc-protected substituted cyclohexylamine (1.0 equiv) with a solid acid such as p-toluenesulfonic acid monohydrate (2.0 equiv).

  • Grind the mixture for 10-30 minutes at room temperature.

  • The progress of the reaction can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC or LC-MS.

  • After completion, the resulting amine tosylate salt can be isolated by suspending the solid mixture in a solvent in which the product is insoluble (e.g., diethyl ether) and collecting the solid by filtration.

Causality and Considerations:

  • Green Chemistry: This method avoids the use of bulk solvents, making it an environmentally friendly option.[7]

  • Efficiency: Mechanochemical methods can be very rapid, often reaching completion in a matter of minutes.[7]

  • Substrate Scope: This technique has been shown to be effective for a variety of substrates, including those with other functional groups that might be sensitive to traditional solution-phase acidic conditions.

MethodReagent(s)ConditionsTypical TimeYield (%)Notes
Thermal None (solvent only)Reflux in Toluene/DMF (110-150 °C)4-24 hVariableGood for acid-sensitive substrates; risk of side reactions.[5]
Mechanochemical p-TsOH·H₂O (2 equiv)Grinding/Ball milling, RT10-30 min>95Solvent-free, rapid, and environmentally friendly.[7]

Troubleshooting and Key Considerations for Substituted Cyclohexylamines

The unique structural features of substituted cyclohexylamines can lead to specific challenges during Boc-deprotection.

  • Incomplete Deprotection: Due to steric hindrance, the Boc group on a substituted cyclohexylamine may be less accessible to the acid catalyst. If you observe an incomplete reaction, consider the following:

    • Increase Acid Concentration: Use a higher concentration of TFA or a larger excess of HCl.

    • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can often drive the reaction to completion. However, be mindful of potential side reactions.

    • Longer Reaction Time: Simply extending the reaction time may be sufficient.

  • Side Reactions: The tert-butyl cation generated during the deprotection is a potent electrophile and can lead to unwanted side reactions, particularly alkylation of nucleophilic functional groups within the molecule or the solvent.

    • Use of Scavengers: To mitigate this, scavengers such as triisopropylsilane (TIS), thioanisole, or even water can be added to the reaction mixture to trap the tert-butyl cation.[8]

  • Stereochemical Integrity: For chiral substituted cyclohexylamines, it is important to ensure that the reaction conditions do not lead to epimerization. Acid-catalyzed deprotections at room temperature or below are generally considered to be stereochemically safe. High-temperature thermal deprotections should be approached with more caution.

Conclusion

The successful deprotection of a Boc-protected substituted cyclohexylamine is a critical step in many synthetic endeavors. While standard acidic protocols using TFA or HCl are often effective, the steric and electronic properties of the cyclohexyl ring and its substituents may necessitate a more nuanced approach. By understanding the underlying mechanisms and having a repertoire of alternative methods, such as thermal and mechanochemical deprotection, researchers can overcome the challenges associated with these sterically demanding substrates. Careful monitoring of the reaction and consideration of potential side reactions will ensure a high yield of the desired amine, paving the way for the next steps in the synthetic sequence.

References

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • O'Niones, H., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Stanković, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Green and Sustainable Chemistry, 7, 139-145.
  • Royal Society of Chemistry. (n.d.). Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Thermal Methods. In Reagent Guides. Retrieved from [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Journal of Organic Chemistry.
  • Jaime-Figueroa, S., et al. (2001). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. In Reagent Guides. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

Sources

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting Janus Kinases

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine signaling.[1][2] These enzymes are pivotal in the JAK-STAT signaling pathway, which transduces extracellular signals from a wide array of cytokines and growth factors into transcriptional regulation of genes involved in immunity, inflammation, cell division, and hematopoiesis.[3][4][5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs compelling therapeutic targets.[6][7] Small-molecule JAK inhibitors (jakinibs) have emerged as a significant class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), offering oral administration and profound efficacy in treating conditions like rheumatoid arthritis, psoriasis, and myelofibrosis.[8][9]

This guide provides an in-depth overview of the synthetic strategies employed in the preparation of JAK inhibitors, a detailed protocol for the synthesis of a representative molecule, and methods for its characterization. The aim is to equip researchers with the foundational knowledge and practical insights required for the synthesis and evaluation of these therapeutically important compounds.

The JAK-STAT Signaling Pathway: A Molecular Overview

The JAK-STAT signaling cascade provides a direct route for transmitting information from cell surface receptors to the nucleus.[10] The process is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[7]

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.

Synthetic Strategies for Janus Kinase Inhibitors

The chemical scaffolds of approved JAK inhibitors, while diverse, often feature a heterocyclic core that mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region.[8] Synthetic routes are often convergent, involving the coupling of a complex heterocyclic core with a suitably functionalized side chain.

Common Synthetic Approaches:
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed to construct the crucial C-N bond between the heterocyclic core and an amine-containing side chain.[11][12] These methods offer high efficiency and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group, typically a halogen, on an electron-deficient heteroaromatic ring by a nucleophilic amine is a cornerstone of many JAK inhibitor syntheses.[13][14] This approach is often straightforward and cost-effective.

  • Asymmetric Synthesis: Given the stereochemical complexity of many JAK inhibitors, enantioselective methods are critical. These can include asymmetric hydrogenation to set stereocenters on a carbocyclic or heterocyclic ring, or the use of chiral pool starting materials.[15][16] For instance, the synthesis of Upadacitinib features an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin.[15][17]

  • Enzymatic Resolutions and Reactions: Biocatalysis offers a green and highly selective alternative for establishing chirality. Enzymatic resolutions of racemic intermediates or stereoselective enzymatic reductions are utilized in several industrial syntheses.[16]

Detailed Protocol: Synthesis of Tofacitinib

Tofacitinib is a pan-JAK inhibitor, with functional selectivity for JAK1 and JAK3 over JAK2, approved for the treatment of rheumatoid arthritis.[2][13] The following protocol is a representative synthesis adapted from published literature.[13][18]

Synthetic Workflow for Tofacitinib

Tofacitinib_Synthesis cluster_step1 Step 1: Chiral Resolution cluster_step2 Step 2: S_NAr Coupling cluster_step3 Step 3: Debenzylation cluster_step4 Step 4: Acylation cluster_step5 Step 5: Salt Formation A Racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine B (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine salt A->B Di-p-toluoyl-D-tartaric acid D N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine B->D C 4-chloropyrrolo[2,3-d]pyrimidine C->D K2CO3, H2O, 90°C E (3R,4R)-4-methyl-N-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine D->E Pd(OH)2/C, H2 F 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib) E->F Cyanoacetic acid derivative G Tofacitinib Citrate F->G Citric Acid

Figure 2: Representative Synthetic Workflow for Tofacitinib.
Step-by-Step Methodology

Step 1: Synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine ditartrate salt (Key Chiral Intermediate) [18]

  • Rationale: This initial step establishes the critical stereochemistry of the piperidine ring, which is crucial for potent and selective JAK inhibition. A classical resolution using a chiral resolving agent is a robust method for obtaining the desired enantiomer on a large scale.

  • Procedure:

    • To a solution of racemic cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine in a suitable solvent (e.g., methanol or ethanol), add a solution of di-p-toluoyl-D-tartaric acid.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of the desired diastereomeric salt.

    • Filter the crystalline solid, wash with a cold solvent, and dry under vacuum to yield the (3R,4R)-amine salt. The stereochemical purity can be assessed by chiral HPLC.

Step 2: Coupling of the Chiral Amine with the Pyrrolopyrimidine Core [18]

  • Rationale: This SNAr reaction forms the core structure of Tofacitinib by coupling the chiral piperidine side chain with the heterocyclic base. The use of an inorganic base in an aqueous medium is an efficient and environmentally conscious choice.

  • Procedure:

    • In a reaction vessel, combine 4-chloropyrrolo[2,3-d]pyrimidine, the (3R,4R)-amine salt from Step 1, and potassium carbonate in water.

    • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by HPLC or TLC).

    • Cool the mixture to room temperature, and the product will precipitate.

    • Filter the solid, wash with water, and dry to obtain the coupled product.

Step 3: Palladium-Catalyzed Debenzylation [18]

  • Rationale: The benzyl group serves as a protecting group for the piperidine nitrogen. Catalytic hydrogenation is a clean and efficient method for its removal, yielding the secondary amine required for the subsequent acylation step.

  • Procedure:

    • Dissolve the product from Step 2 in a suitable solvent such as ethanol or methanol.

    • Add a palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi) and stir at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.

Step 4: N-Acylation to form Tofacitinib [19]

  • Rationale: This final step introduces the cyanoacetyl moiety, which is important for the inhibitor's binding affinity. The reaction is a standard acylation of the secondary amine on the piperidine ring.

  • Procedure:

    • Dissolve the debenzylated intermediate from Step 3 in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add an organic base such as triethylamine or diisopropylethylamine.

    • To this solution, add a cyanoacetic acid derivative, such as cyanoacetic acid activated with a coupling agent (e.g., EDC/HOBt) or an activated ester of cyanoacetic acid.

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup to remove the base and other water-soluble byproducts.

    • Purify the crude product by column chromatography or recrystallization to obtain pure Tofacitinib free base.

Step 5: Formation of Tofacitinib Citrate [18]

  • Rationale: The formation of a salt, in this case with citric acid, is often performed to improve the drug's solubility, stability, and bioavailability.

  • Procedure:

    • Dissolve the purified Tofacitinib free base in a suitable solvent (e.g., a mixture of acetone and water).

    • Add a solution of citric acid in the same solvent system.

    • Stir the mixture, and the citrate salt will precipitate.

    • Filter the solid, wash with a cold solvent, and dry under vacuum to yield Tofacitinib citrate.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized JAK inhibitor.

Analytical Techniques
TechniquePurposeSample PreparationExpected Results for Tofacitinib
1H & 13C NMR Structural elucidation and confirmation of the chemical structure.Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).The spectra should show characteristic peaks corresponding to the protons and carbons of the pyrrolopyrimidine core, the piperidine ring, and the cyanoacetyl group. The number of signals, their chemical shifts, and coupling patterns should be consistent with the Tofacitinib structure.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by ESI-MS.A prominent peak corresponding to the protonated molecule [M+H]+ should be observed at m/z consistent with the molecular formula of Tofacitinib.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.[20]Dissolve a known concentration of the sample in the mobile phase.A single major peak should be observed at a specific retention time. Purity is determined by the area percentage of the main peak relative to any impurity peaks. A calibration curve can be generated for quantification.
Chiral HPLC Determination of enantiomeric excess (ee) for chiral intermediates.Use a chiral stationary phase column and a suitable mobile phase to separate the enantiomers.For the resolved chiral amine, the chromatogram should show a single major peak corresponding to the desired enantiomer, allowing for the calculation of the enantiomeric excess.

Conclusion

The synthesis of Janus Kinase inhibitors is a dynamic field in medicinal chemistry, driven by the significant therapeutic impact of these molecules. The synthetic strategies employed are often sophisticated, requiring careful control of stereochemistry and the use of modern synthetic methodologies. The detailed protocol for Tofacitinib serves as a practical example of the multi-step syntheses involved. For researchers in drug discovery and development, a thorough understanding of these synthetic routes and the associated analytical techniques is paramount for the successful development of novel and effective JAK inhibitors.

References

  • Haydl, A. M., Xu, K., & Breit, B. (2015). Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes. Angewandte Chemie International Edition, 54(24), 7149–7153. Available at: [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Creative Biolabs. (n.d.). JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Retrieved from [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 837. Available at: [Link]

  • Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550), a Potent Oral Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. Available at: [Link]

  • Rozema, M. J., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 25(10), 2326–2335. Available at: [Link]

  • Singh, R., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Journal of Biomolecular Structure and Dynamics, 42(1), 1-28. Available at: [Link]

  • Reddy, B. R., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 18(12), 1632–1636. Available at: [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6066-6077. Available at: [Link]

  • Gadhachanda, V. R., et al. (2013). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 5(5), 15-20. Available at: [Link]

  • AbbVie Inc. (2021). Upadacitinib: Process development of a JAK1 inhibitor. American Chemical Society. Retrieved from [Link]

  • Saini, M., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(17), 3978. Available at: [Link]

  • Zhang, J.-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 261, 115848. Available at: [Link]

  • Fabbri, J., et al. (2016). Efficient method for the preparation of tofacitinib citrate. Google Patents. EP3078665A1.
  • Singh, R., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. Request PDF. Retrieved from [Link]

  • Wang, Y., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2022 5th International Conference on Electron Device and Mechanical Engineering (ICEDME), 864-869. Available at: [Link]

  • Eureka. (n.d.). Synthesis method of ruxolitinib intermediate. Patsnap. Retrieved from [Link]

  • Liu, B., et al. (2021). Synthesis methods for upadacitinib and intermediate thereof. Google Patents. EP3845521A2.
  • Douglas, J. J., Cole, K. P., & Stephenson, C. R. J. (2014). Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. The Journal of Organic Chemistry, 79(23), 11631–11643. Available at: [Link]

  • Zhang, X., et al. (2019). Synthesis process of ruxolitinib. PubChem. US-2019023712-A1. Retrieved from [Link]

  • Zhang, X., et al. (2017). Synthesis process of ruxolitinib. Google Patents. WO2017114461A1.
  • Zhang, J.-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • Jones, P., et al. (2016). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry, 59(22), 10094–10111. Available at: [Link]

  • Zhang, J.-Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Lirias. Retrieved from [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2020). Synthesis method and application of a JAK inhibitor drug compound. Google Patents. CN111386629A.
  • Rozema, M. J., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. Request PDF. Retrieved from [Link]

  • Clark, J. D., et al. (2014). Basic Mechanisms of JAK Inhibition. The Journal of Rheumatology, 41(Supplement 92), 1-6. Available at: [Link]

  • Mitchell, D., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 16(1), 70–79. Available at: [Link]

  • Mitchell, D., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ResearchGate. Retrieved from [Link]

  • Chen, Y.-C., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Future Pharmacology, 4(1), 66-88. Available at: [Link]

  • Oreate AI. (2021). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. Retrieved from [Link]

  • Puli, N., et al. (2020). Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma. Journal of Chromatographic Science, 58(9), 834–841. Available at: [Link]

  • National Institutes of Health. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]

  • Kumar, A., et al. (2024). Validated LC–MS/MS Method for the Quantitative Determination and Pharmacokinetic Profiling of Fedratinib (TG101348), an Oral JAK2 Inhibitor, in CD1 Mice Plasma. ResearchGate. Retrieved from [Link]

  • Lund, F. W., et al. (2021). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 64(13), 9085–9099. Available at: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029. Available at: [Link]

  • Gregory, K., et al. (2016). High quality, small molecule-activity datasets for kinase research. F1000Research, 5, 1344. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 20(1), 5-11. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing trans-4-(Boc-amino)cyclohexyl Methanesulfonate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of trans-4-(Boc-amino)cyclohexyl methanesulfonate in solid-phase synthesis (SPS). This bifunctional reagent serves as a robust building block for introducing a non-aromatic, conformationally restricted cyclohexyl scaffold into synthetic libraries. We detail its physicochemical properties, core applications, and provide field-proven, step-by-step protocols for its immobilization onto solid supports and subsequent functionalization. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Cyclohexyl Scaffold

In modern drug discovery and combinatorial chemistry, the structural rigidity and three-dimensional character of molecular scaffolds are paramount for achieving high-affinity and selective interactions with biological targets. While linear and aromatic linkers are common in solid-phase synthesis, they often lack the specific conformational pre-organization that can enhance binding entropy. The trans-cyclohexyl motif offers a well-defined, non-planar structure that can effectively orient substituents into distinct spatial vectors.[1]

This compound is a strategically designed bifunctional molecule that leverages this principle for solid-phase applications. It features two key functionalities:

  • A Methanesulfonate (Mesylate) Group: An excellent leaving group that facilitates covalent attachment to a nucleophilic solid support via an S_N_2 reaction.[2][3][4]

  • A Boc-Protected Amine: A stable, acid-labile protecting group that masks a primary amine. This amine serves as the starting point for subsequent chemical elaboration, such as peptide chain extension or small molecule attachment, following a standard Boc-based solid-phase synthesis strategy.[5][6]

This guide will focus on its primary application: its use as a linker to immobilize a versatile scaffold onto an amine-functionalized solid support, thereby creating a foundation for library synthesis.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is critical for successful implementation.

PropertyValueSource(s)
CAS Number 177545-89-0[7]
Molecular Formula C₁₂H₂₃NO₅S[7][8]
Molecular Weight 293.38 g/mol [7][8]
Appearance Typically a white to off-white solidGeneral
Storage Store in a cool, dry place, tightly sealed to prevent hydrolysis.General
Solubility Soluble in DMF, DCM, NMP, and other common organic solvents for SPS.General

Note on Related Compounds: Several similar structures exist with different CAS numbers, such as the [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate (CAS 683269-95-6).[9] It is crucial to verify the CAS number to ensure the correct reagent is used, as the reactivity and spacing properties will differ.

Core Application: Scaffold Immobilization via Mesylate Displacement

The primary utility of this reagent is its immobilization onto a solid support to serve as a foundational scaffold. The most common approach involves the nucleophilic attack by an amine-functionalized resin on the electrophilic carbon bearing the mesylate leaving group.

Mechanism of Action

The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N_2) mechanism. The lone pair of electrons on the terminal nitrogen of an aminomethyl resin attacks the carbon atom attached to the mesylate group. This attack occurs from the backside, leading to the displacement of the resonance-stabilized and highly stable methanesulfonate anion.[3][4] This reaction is highly efficient and forms a stable secondary amine linkage between the resin and the cyclohexyl scaffold.

G cluster_0 Solid Support cluster_1 Reagent Resin Resin-CH₂-NH₂ Product Resin-CH₂-NH-Cyclohexyl-NHBoc Resin->Product Nucleophilic Attack (S_N2) Reagent MsO-Cyclohexyl-NHBoc Reagent->Product LeavingGroup MsO⁻ (Mesylate Anion) Product->LeavingGroup Displacement G A Resin-Scaffold-NHBoc B Boc Deprotection (50% TFA in DCM) A->B Step 1 C Resin-Scaffold-NH₃⁺TFA⁻ B->C D Neutralization (10% DIEA in DCM) C->D Step 2 E Resin-Scaffold-NH₂ D->E F Couple Next Monomer (e.g., Fmoc-AA-OH, HBTU, DIEA) E->F Step 3 G Resin-Scaffold-NH-CO-AA-Fmoc F->G H Repeat Cycle or Cleave G->H

Caption: General workflow for synthesis following scaffold immobilization.

Detailed Protocol: Boc Deprotection and First Coupling

This protocol details the removal of the Boc group and the coupling of a representative amino acid.

Materials:

  • Scaffold-functionalized resin from Section 3.2

  • Reagent for Boc Deprotection: 50% Trifluoroacetic acid (TFA) in DCM (v/v). Caution: TFA is highly corrosive.

  • Neutralization Solution: 10% DIEA in DCM (v/v)

  • Coupling Reagents:

    • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3 eq.)

    • HBTU (2.9 eq.)

    • DIEA (6 eq.)

  • DMF, DCM

Procedure:

  • Resin Swelling:

    • Swell the scaffold-functionalized resin in DCM (10 mL/g) for 30 minutes. Drain.

  • Boc Deprotection:

    • Add the 50% TFA/DCM solution to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes. [10] * Drain the solution.

    • Wash the resin with DCM (3 x 10 mL) and DMF (2 x 10 mL). The resin now has a protonated amine (trifluoroacetate salt).

  • Neutralization:

    • Add the 10% DIEA/DCM solution to the resin and agitate for 5 minutes.

    • Repeat the neutralization step one more time.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL) to remove excess base. The free amine is now ready for coupling.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-Ala-OH and HBTU in DMF. Add DIEA and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • The resin is now ready for the next cycle (Fmoc deprotection) or can be washed with MeOH and dried.

Final Cleavage

The final product is cleaved from the resin using strong acid, consistent with standard Boc-SPPS. The choice of cleavage cocktail depends on the side-chain protecting groups used during synthesis. A common method for cleavage from the aminomethyl linker is treatment with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). [6][11]These are hazardous reagents requiring specialized equipment and procedures.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Positive Kaiser test after Step 3.6 Incomplete reaction of the mesylate with the amine resin.Increase reaction temperature to 60-70 °C, extend reaction time to 48 hours, or use a less hindered base like 2,4,6-collidine. Ensure resin is fully swollen.
Low yield after first coupling Incomplete Boc deprotection or incomplete neutralization.Extend the main deprotection time to 30 minutes. Ensure thorough washing after neutralization to remove all DIEA, which can quench the coupling reaction.
Side product formation Premature cleavage of other acid-labile groups if present.This protocol is designed for Boc-SPPS. If using orthogonal protecting groups sensitive to the final strong acid cleavage, a different linker strategy is required.

Conclusion

This compound is a valuable and versatile reagent for introducing a conformationally defined alicyclic scaffold in solid-phase synthesis. Its dual functionality allows for straightforward immobilization via a robust S_N_2 reaction, followed by standard and well-established Boc-chemistry protocols for further library elaboration. By providing a rigid, non-aromatic core, this building block enables the exploration of chemical space that is distinct from traditional linear or planar structures, offering significant potential in the development of novel therapeutics and chemical probes.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. (2025). Organic Letters.
  • Boc/Bzl Protection in Solid Phase Peptide Synthesis. (n.d.).
  • Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
  • Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. (2026). Analytical Chemistry.
  • Solid Phase Peptide Synthesis Linkers and Reagents. (n.d.). AAPPTec.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Synthesis of hydrophilic and flexible linkers for peptide derivatiz
  • Selective Mono‐BOC Protection of Diamines. (2025).
  • Carboxylic Acid Linkers - Solid Phase Synthesis. (2020).
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. (2022). Organic & Biomolecular Chemistry.
  • Synthesis and biological activity of cyclohexylamine deriv
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH.
  • Substitution (Mesylate) - Common Conditions. (n.d.).
  • Solid Phase Chemical Synthesis. (n.d.). BOC Sciences.
  • Reactions of Alcohols. (2022). Chemistry LibreTexts.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict.
  • This compound 177545-89-0 wiki. (n.d.).
  • trans-2-[4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethyl methanesulfonate. (n.d.).
  • [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate CAS NO.683269-95-6. (n.d.).
  • trans-4-(Boc-Amino)
  • Direct Air Capture of CO2 with an Amine Resin: A Molecular Modeling Study of the Deactivation Mechanism by CO2. (n.d.).
  • Tosylates And Mesyl

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of trans-4-Aminocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trans-4-aminocyclohexane moiety is a critical building block in modern medicinal chemistry, serving as a conformationally restricted scaffold in numerous pharmacologically active compounds. Its synthesis on an industrial scale, however, presents significant challenges in controlling stereochemistry, ensuring process safety, and achieving high purity. This guide provides an in-depth analysis of scalable synthetic strategies for trans-4-aminocyclohexane derivatives, with a primary focus on catalytic hydrogenation and chemoenzymatic methods. We will explore the underlying principles of these routes, detail step-by-step protocols for their execution, and address common scale-up challenges, including isomer separation and the safe handling of hazardous reagents. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the trans-4-Aminocyclohexane Scaffold

The cyclohexane ring is a versatile scaffold in drug design, and the stereochemical arrangement of its substituents profoundly impacts biological activity. The trans-1,4-disubstituted pattern, in particular, offers a rigid, chair-like conformation that can effectively mimic peptide backbones or present functional groups in a well-defined spatial orientation for optimal target binding. As such, trans-4-aminocyclohexane derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, from secretolytic agents like Ambroxol to Janus kinase (JAK) inhibitors and thrombin inhibitors.[1][2]

Achieving high isomeric purity of the trans derivative is paramount, as the corresponding cis-isomer often exhibits different, reduced, or even undesirable biological activity.[3][4] The primary challenge in large-scale synthesis is therefore the development of a process that is not only economically viable and safe but also highly stereoselective.

Strategic Approaches to Synthesis and Scale-Up

Several synthetic routes to 4-aminocyclohexanol and its derivatives have been developed. The choice of strategy for scale-up depends on factors such as cost of starting materials, desired stereoselectivity, available equipment, and environmental considerations.

Catalytic Hydrogenation: The Workhorse of Industrial Synthesis

Catalytic hydrogenation of aromatic precursors is the most established and economically favorable method for producing aminocyclohexane derivatives at an industrial scale.[5][6] The typical starting material is p-aminophenol or, more commonly, its N-acetylated form, p-acetamidophenol (paracetamol), due to its stability and availability.[1][7]

The core of this process involves the reduction of the benzene ring using hydrogen gas over a metal catalyst. The stereochemical outcome (trans vs. cis ratio) is heavily influenced by the choice of catalyst and reaction conditions.[8]

  • Catalyst Selection: The choice of metal catalyst is a critical parameter influencing the isomer ratio.[8]

    • Palladium (Pd): Palladium-based catalysts, such as 5% Pd/C, generally favor the formation of the more thermodynamically stable trans isomer, typically yielding trans:cis ratios of 3:1 to 4:1.[8]

    • Rhodium (Rh): Rhodium-based catalysts have been reported to produce higher trans:cis ratios, in some cases as high as 92:8.[8]

    • Ruthenium (Ru): Ruthenium catalysts are also effective and can be used under basic conditions to directly synthesize trans-4-aminocyclohexanecarboxylic acid derivatives with a trans ratio exceeding 75%.[2][9]

  • Reaction Conditions: Temperature and pressure are significant factors. For the hydrogenation of paracetamol, temperatures around 100°C and hydrogen pressures of approximately 4.5 bar are commonly reported.[8] Insufficient temperature or pressure can lead to incomplete conversion, while excessively high temperatures can promote side reactions and product degradation.[8][10]

The workflow for this approach is visualized below.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation Start p-Acetamidophenol (Paracetamol) Reactor Charge Pressure Reactor with Water & Catalyst (e.g., Pd/C) Start->Reactor Purge Purge with N₂ then H₂ Reactor->Purge Pressurize Pressurize with H₂ (e.g., 4.5 bar) Purge->Pressurize Heat Heat & Stir (e.g., 100°C) Pressurize->Heat Monitor Monitor H₂ Uptake Heat->Monitor CoolVent Cool & Vent H₂ Monitor->CoolVent Filter Filter to Remove Catalyst CoolVent->Filter Hydrolysis Alkaline Hydrolysis (Saponification) Filter->Hydrolysis Isolate Isomer Separation (Crystallization) Hydrolysis->Isolate Product trans-4-Aminocyclohexanol Isolate->Product caption Fig 1. Workflow for Catalytic Hydrogenation Route.

Caption: Fig 1. Workflow for Catalytic Hydrogenation Route.

Chemoenzymatic Synthesis: The Path to High Stereoselectivity

For applications demanding exceptionally high isomeric purity, chemoenzymatic synthesis offers a powerful alternative. This approach leverages the high stereoselectivity of enzymes to produce either the cis or trans isomer with precision.[11] A common strategy involves a one-pot cascade reaction using a keto reductase (KRED) and an amine transaminase (ATA).[1][8]

  • Step 1 (Reduction): A regioselective KRED reduces a prochiral starting material like 1,4-cyclohexanedione to 4-hydroxycyclohexanone.

  • Step 2 (Amination): A stereocomplementary ATA then converts the intermediate ketone into the desired aminocyclohexanol isomer. By selecting the appropriate ATA, one can direct the synthesis to either the cis or trans product with excellent diastereomeric ratios (>98:2).[11]

While offering superior selectivity, the scale-up of enzymatic processes requires careful consideration of enzyme stability, cofactor regeneration, and downstream processing to remove biological components.[1]

A recent development in this area is the use of a single transaminase to perform a dynamic kinetic resolution. This process selectively deaminates the undesired cis-isomer from a cis/trans mixture, which then isomerizes to the trans-isomer via a ketone intermediate, ultimately producing highly pure trans-amine.[12]

Start 1,4-Cyclohexanedione KRED_step Keto Reductase (KRED) + Cofactor Start->KRED_step Intermediate 4-Hydroxycyclohexanone KRED_step->Intermediate ATA_step trans-selective Amine Transaminase (ATA) + Amine Donor Intermediate->ATA_step Product trans-4-Aminocyclohexanol (High Purity) ATA_step->Product caption Fig 2. Chemoenzymatic Cascade Synthesis.

Caption: Fig 2. Chemoenzymatic Cascade Synthesis.

Core Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis and purification of trans-4-aminocyclohexanol, a common parent compound in this class.

Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation of p-Acetamidophenol

This protocol is adapted from established industrial processes and is designed for execution in a pressure reactor (autoclave).[8][13]

Materials:

  • p-Acetamidophenol (Paracetamol)

  • 5% Palladium on Carbon (Pd/C) catalyst (50% water wet is recommended for safety)

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Nitrogen (N₂) gas, high purity

  • Hydrogen (H₂) gas, high purity

  • Pressure reactor with temperature control, stirring, and gas inlet/outlet

Procedure:

  • Reactor Charging:

    • Charge the pressure reactor with p-acetamidophenol and deionized water. A typical concentration is 10-20% w/v.

    • Under an inert nitrogen atmosphere, carefully add the 5% Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.[8] Causality: Adding the catalyst under inert gas prevents exposure of the dry pyrophoric catalyst to air, which can cause it to ignite.[6][14]

  • Inerting and Pressurization:

    • Seal the reactor securely.

    • Purge the reactor headspace 3-5 times with nitrogen gas to remove all oxygen.

    • Following the nitrogen purge, purge the reactor 3-5 times with hydrogen gas. Causality: This ensures that no explosive mixture of hydrogen and oxygen is present when the reaction is heated and pressurized.[6]

    • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4.5 bar).

  • Hydrogenation Reaction:

    • Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 100°C).

    • Monitor the reaction progress by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases.

  • Catalyst Removal:

    • Cool the reactor to room temperature (< 25°C).

    • Carefully vent the excess hydrogen pressure to a safe exhaust.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the Pd/C catalyst. Safety Note: The spent catalyst on the filter pad remains pyrophoric and must be kept wet with water at all times until it can be transferred to a designated waste container for safe disposal or recovery.[15]

  • Hydrolysis (Saponification):

    • Transfer the filtrate (containing a mixture of cis- and trans-4-acetamidocyclohexanol) to a separate reactor.

    • Add a sufficient amount of concentrated sodium hydroxide solution to achieve a final concentration of at least 2 mol/L.[13]

    • Heat the mixture to 90-120°C to hydrolyze the acetamido group.[13] This liberates the free amine and produces sodium acetate as a byproduct.

  • Product Isolation (See Protocol 3).

Protocol 2: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol

This protocol describes a generalized one-pot, two-enzyme system. Specific enzyme selection and optimization are required.

Materials:

  • 1,4-Cyclohexanedione

  • A regioselective Keto Reductase (KRED)

  • A trans-selective Amine Transaminase (ATA)

  • Cofactors: NADP⁺ for KRED, Pyridoxal 5'-phosphate (PLP) for ATA

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

  • Amine donor (e.g., isopropylamine) in excess

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve 1,4-cyclohexanedione in the phosphate buffer.

    • Add the necessary cofactors (NADP⁺, PLP) and the components of the cofactor regeneration system.

    • Add the amine donor in excess (e.g., 5-10 equivalents).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the KRED and the trans-selective ATA.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[8]

  • Monitoring and Completion:

    • Monitor the reaction progress by HPLC or GC to determine the conversion of the starting material and the formation of the trans product.

    • Once the reaction has reached completion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat treatment).

  • Work-up and Isolation:

    • Centrifuge the mixture to pellet the denatured proteins.

    • Isolate the product from the supernatant. This may involve adjusting the pH to >12 with NaOH and extracting with an organic solvent like dichloromethane.[12]

    • Further purification can be achieved by crystallization of the hydrochloride salt.[12]

Protocol 3: Purification by Fractional Crystallization

This protocol is designed to separate trans-4-aminocyclohexanol from the cis isomer after hydrolysis in the hydrogenation route. It relies on the lower solubility of the trans isomer in a cold, highly alkaline aqueous solution.[13]

Procedure:

  • Solution Preparation:

    • Ensure the post-hydrolysis reaction mixture contains a high concentration of OH⁻ ions (at least 2 mol/L from NaOH or KOH). This depresses the freezing point of the solution.[7][13] The concentration of total aminocyclohexanols should be at least 0.5 mol/L.[7]

  • Crystallization:

    • Cool the strongly alkaline aqueous solution to a temperature between 0°C and -10°C.[13]

    • The trans-4-aminocyclohexanol will selectively precipitate/crystallize out of the solution. The cis isomer remains in the mother liquor.

  • Isolation and Drying:

    • Filter the cold slurry to collect the crystalline product.

    • Wash the crystals with a small amount of cold water.

    • Dry the crystals under vacuum at 60-80°C to yield pure trans-4-aminocyclohexanol.[3]

Safety in Scale-Up Hydrogenations

Catalytic hydrogenation is a high-hazard process that demands rigorous safety protocols, especially at scale.[5]

Key Hazards:

  • Flammability/Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air (4-75% by volume).[6][14]

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel are pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry.[6][15]

  • Exothermic Reaction: Hydrogenation reactions are exothermic and can lead to thermal runaway if not properly controlled.[16]

  • High Pressure: The use of high-pressure reactors introduces mechanical hazards.[16]

Mandatory Safety Procedures:

  • Equipment: Use only pressure-rated reactors and equipment. Regularly inspect for leaks and structural integrity.[16]

  • Inerting: ALWAYS purge the reactor system thoroughly with an inert gas like nitrogen to remove all oxygen before introducing hydrogen.[6]

  • Catalyst Handling: Handle pyrophoric catalysts in a wet state or under an inert atmosphere. Never allow the catalyst to dry in the presence of air.[6] Spent catalyst should be quenched by slowly adding it to a large volume of water.

  • Ventilation: All hydrogenation reactions must be conducted in a well-ventilated area or a designated bunker to prevent the accumulation of hydrogen gas.[5][6]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks from electrical equipment, and static electricity.[6]

  • Thermal Management: Ensure the reactor has an adequate cooling system to manage the heat generated during the reaction.

Start Start Hydrogenation Check1 Is Reactor Rated for Pressure/Temp? Start->Check1 Check2 Is Area Ventilated & Free of Ignition Sources? Check1->Check2 Yes Stop1 STOP: Use Appropriate Equipment Check1->Stop1 No Check3 Is Catalyst Handled Wet or Under Inert Gas? Check2->Check3 Yes Stop2 STOP: Secure Safe Location Check2->Stop2 No Check4 Is System Purged with N₂ before H₂? Check3->Check4 Yes Stop3 STOP: Follow Safe Catalyst Handling Protocol Check3->Stop3 No Proceed Proceed with Reaction Check4->Proceed Yes Stop4 STOP: Perform Inert Gas Purge Check4->Stop4 No caption Fig 3. Safety Decision Workflow for Hydrogenation.

Sources

The Strategic Deployment of trans-4-(Boc-amino)cyclohexyl Methanesulfonate in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 1,4-trans-Cyclohexylamine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. Among the privileged scaffolds—structural motifs that appear in a multitude of bioactive compounds—the 1,4-trans-disubstituted cyclohexylamine core stands out for its remarkable utility.[1][2] This saturated carbocyclic system offers a rigid, three-dimensional framework that allows for precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. Unlike its aromatic counterpart, the aniline ring, the cyclohexyl moiety provides an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved solubility, metabolic stability, and reduced off-target toxicity, thereby enhancing the "drug-likeness" of a compound.

The strategic importance of this scaffold is evident in numerous approved drugs, such as the antipsychotic Cariprazine, which features a trans-4-substituted cyclohexylamine key structural element.[3][4] The synthesis of libraries based on this core structure is therefore a high-priority task in many drug discovery programs. To this end, versatile building blocks that enable the rapid and efficient diversification of the scaffold are invaluable. trans-4-(Boc-amino)cyclohexyl methanesulfonate has emerged as a superior reagent for this purpose, offering a stable, protected amine and a highly reactive leaving group for the introduction of a wide array of functionalities through nucleophilic substitution. This application note provides a comprehensive technical guide to the properties and applications of this key intermediate, complete with detailed protocols for its use in library synthesis.

Chemical Properties and Strategic Advantages

This compound is a bifunctional molecule meticulously designed for synthetic efficiency. Its key features include:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality. It is stable to a wide range of nucleophilic and basic conditions typically employed in substitution reactions, yet can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting groups used in complex molecule synthesis.

  • The Methanesulfonate (Mesylate) Leaving Group: The mesylate group is an excellent leaving group, second only to tosylates and triflates in its reactivity towards nucleophilic displacement. Its departure is facilitated by the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the forming anion. This high reactivity allows for the use of a broad spectrum of nucleophiles, including those with relatively low nucleophilicity.

  • The trans-Stereochemistry: The predefined trans relationship between the Boc-amino group and the mesylate ensures stereochemical integrity during the synthesis of the building block. As will be discussed, nucleophilic substitution via an Sₙ2 mechanism will proceed with inversion of configuration, leading to a predictable cis product. This stereocontrol is paramount in structure-activity relationship (SAR) studies, where the precise 3D arrangement of substituents can dramatically impact biological activity.

PropertyValue
CAS Number 177545-89-0
Molecular Formula C₁₂H₂₃NO₅S
Molecular Weight 293.38 g/mol
Appearance White to off-white solid
Leaving Group Methanesulfonate (Mesylate)
Protecting Group tert-Butoxycarbonyl (Boc)

Reaction Mechanism and Stereochemical Considerations

The primary application of this compound in library synthesis is its reaction with nucleophiles in a bimolecular nucleophilic substitution (Sₙ2) reaction. Understanding the mechanism and its stereochemical outcome is critical for the rational design of target molecules.

The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the mesylate leaving group. For the reaction to occur, the cyclohexane ring must adopt a conformation where the C-OMs bond is in an axial position to allow for an unobstructed trajectory for the incoming nucleophile. This attack occurs 180° to the leaving group, leading to a Walden inversion of the stereocenter.

Figure 1. Sₙ2 reaction workflow.

This inversion of configuration means that the reaction of a trans starting material will yield a cis product. This predictable stereochemical outcome is a significant advantage in the synthesis of isomerically pure compounds for biological evaluation.

Application in Library Synthesis: Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile used.

Protocol 1: N-Alkylation of Amines (e.g., Piperazines)

This protocol is particularly relevant for the synthesis of compounds targeting G-protein coupled receptors (GPCRs), many of which contain a piperazine moiety. A closely related reaction is used in the synthesis of Cariprazine.[5]

Materials:

  • This compound (1.0 equiv)

  • Substituted Piperazine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound and the chosen solvent (acetonitrile is a good starting point).

  • Add the substituted piperazine and the base (K₂CO₃ is a common choice).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cis-N-Boc-4-(piperazin-1-yl)cyclohexylamine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction without solvating the nucleophile to the extent that its reactivity is diminished.

  • Base: A non-nucleophilic base is required to scavenge the methanesulfonic acid byproduct of the reaction, driving the equilibrium towards the product. K₂CO₃ is a cost-effective and efficient choice. DIPEA can be used for more sensitive substrates.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

Protocol 2: O-Alkylation of Phenols

The formation of ether linkages is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound.

Materials:

  • This compound (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol in DMF.

  • Add the base (Cs₂CO₃ is often more effective for phenols) and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography.

Causality Behind Experimental Choices:

  • Base: A stronger base like Cs₂CO₃ is often preferred for deprotonating the less acidic phenol compared to an amine.

  • Pre-formation of Nucleophile: Allowing the base to react with the phenol before adding the electrophile ensures a sufficient concentration of the more nucleophilic phenoxide anion.

Figure 2. General workflow for library synthesis.

Subsequent Transformations: Deprotection and Further Functionalization

Following the successful introduction of diversity via nucleophilic substitution, the Boc-protected amine can be deprotected to reveal a primary amine, which can then be used in a host of subsequent reactions, such as amide bond formation, reductive amination, or urea formation.

Protocol 3: Boc Deprotection

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure (using TFA):

  • Dissolve the Boc-protected compound in dichloromethane.

  • Cool the solution in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry library synthesis. Its well-defined stereochemistry, coupled with the robust nature of the Boc protecting group and the high reactivity of the mesylate leaving group, allows for the efficient and predictable synthesis of diverse libraries of 1,4-disubstituted cyclohexylamines. The protocols outlined in this application note provide a solid foundation for researchers to leverage this valuable reagent in their drug discovery efforts, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine. Retrieved from [Link]

  • Google Patents. (2019). Industrial process for the preparation of cariprazine.
  • Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 86. Available at: [Link]

  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. Retrieved from [Link]

  • Zheng, C., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(15), 5576-5582. Available at: [Link]

Sources

Synthetic Strategies for Cariprazine Utilizing Cyclohexane Intermediates: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cariprazine, an atypical antipsychotic, has demonstrated significant efficacy in the treatment of schizophrenia and bipolar I disorder, attributed to its unique pharmacological profile as a dopamine D₃/D₂ receptor partial agonist with a preference for D₃ receptors.[1] The molecular architecture of cariprazine features a central trans-1,4-disubstituted cyclohexane ring, which rigidly orients the two key pharmacophoric moieties: the 2,3-dichlorophenylpiperazine group and the N,N-dimethylurea group. The stereochemistry of this cyclohexane core is crucial for its biological activity. This guide provides a detailed exploration of synthetic routes to cariprazine that strategically employ cyclohexane-based intermediates, offering insights into the chemical logic underpinning these methodologies and providing detailed protocols for key transformations.

Retrosynthetic Analysis: Deconstructing Cariprazine from a Cyclohexane Perspective

A retrosynthetic analysis of cariprazine (I) reveals several key disconnection points that highlight the importance of cyclohexane-based building blocks. The most common strategies hinge on the formation of the amide bond of the urea or the C-N bond between the cyclohexane ring and the piperazine moiety.

G Cariprazine Cariprazine (I) Disconnect1 Urea Formation Cariprazine->Disconnect1 Disconnect2 Amide Coupling & Reduction Cariprazine->Disconnect2 Intermediate_A trans-4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl)ethyl)cyclohexanamine (II) Disconnect1->Intermediate_A Reagent_A Dimethylcarbamoyl source (e.g., Dimethylcarbamoyl chloride) Disconnect1->Reagent_A Intermediate_B trans-4-{[(dimethylamino)carbonyl]amino} cyclohexyl)acetic acid (III) Disconnect2->Intermediate_B Reagent_B 1-(2,3-dichlorophenyl)piperazine Disconnect2->Reagent_B Disconnect3 Reductive Amination Disconnect3->Reagent_B Intermediate_C trans-N-Boc-2-(4-aminocyclohexyl)acetaldehyde Disconnect3->Intermediate_C Intermediate_A->Disconnect3 G cluster_0 Synthesis of Intermediate II Start (trans-4-aminocyclohexyl) acetic acid ethyl ester Step1 Amine Protection (e.g., Boc₂O) Start->Step1 ProtectedEster N-Boc-protected ester Step1->ProtectedEster Step2 Ester Reduction (e.g., LiAlH₄, DIBAL-H) ProtectedEster->Step2 ProtectedAlcohol N-Boc-protected alcohol Step2->ProtectedAlcohol Step3 Alcohol Activation (e.g., MsCl, TsCl) ProtectedAlcohol->Step3 ActivatedAlcohol N-Boc-protected mesylate/tosylate Step3->ActivatedAlcohol Step4 Nucleophilic Substitution with 1-(2,3-dichlorophenyl)piperazine ActivatedAlcohol->Step4 ProtectedDiamine N-Boc-protected diamine Step4->ProtectedDiamine Step5 Deprotection (e.g., HCl) ProtectedDiamine->Step5 Intermediate_II Intermediate II Step5->Intermediate_II

Caption: Workflow for the synthesis of the key diamine intermediate (II).

Protocol 1: Final Urea Formation

This protocol outlines the final step in the synthesis of cariprazine from intermediate (II).

Materials:

  • trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (or its salt, e.g., trihydrochloride)

  • N,N-dimethylcarbamoyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine trihydrochloride in dichloromethane, add triethylamine at 0-5 °C. [2]2. Slowly add a solution of N,N-dimethylcarbamoyl chloride in dichloromethane, maintaining the temperature between 0-5 °C. [2]3. Allow the reaction mixture to warm to room temperature and stir for the prescribed time (e.g., 10-48 hours), monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC). [2][3]4. Upon completion, quench the reaction by adding a saturated sodium chloride solution. [2]5. Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude cariprazine. [2]6. The crude product can be purified by recrystallization from a suitable solvent such as methanol. [2] Rationale: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the ammonium salt of the starting material, liberating the free amine for reaction. Performing the reaction at a low initial temperature helps to control the exothermicity of the acylation reaction.

Synthetic Route 2: Amide Coupling and Reduction

This alternative strategy involves forming the N,N-dimethylurea moiety on the cyclohexane ring first, followed by coupling with the piperazine fragment.

Synthesis of Key Intermediate: (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid (III)

This intermediate is prepared from (trans-4-aminocyclohexyl)acetic acid ethyl ester. [4]The synthesis involves the reaction of the amine with a dimethylcarbamoyl derivative, followed by hydrolysis of the ester to the carboxylic acid. [4]

Step Reaction Key Reagents Purpose
1 Urea Formation Dimethylcarbamoyl chloride, NaHCO₃ Introduction of the dimethylurea moiety onto the amine.

| 2 | Ester Hydrolysis | NaOH or other base | Conversion of the ethyl ester to the carboxylic acid for subsequent coupling. |

Protocol 2: Amide Coupling and Reduction

This protocol details the coupling of intermediate (III) with 1-(2,3-dichlorophenyl)piperazine and the subsequent reduction.

Materials:

  • (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid (III)

  • 1-(2,3-dichlorophenyl)piperazine

  • Carboxylic acid activating agent (e.g., carbonyldiimidazole (CDI), DCC, EDC)

  • A suitable solvent (e.g., THF, DCM)

  • Reducing agent (e.g., borane-tetrahydrofuran complex)

  • A suitable solvent for reduction (e.g., THF)

Procedure:

  • Amide Formation: To a solution of (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid in a suitable solvent, add the carboxylic acid activating agent (e.g., CDI) and stir until the activation is complete. [4]2. Add 1-(2,3-dichlorophenyl)piperazine to the reaction mixture and continue stirring until the amide formation is complete, as monitored by TLC or HPLC. [4]3. Isolate the resulting amide intermediate, 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea, which may be purified by crystallization. [4]4. Reduction: Dissolve the amide intermediate in a suitable anhydrous solvent like THF.

  • Add a reducing agent, such as a borane-THF complex, to the solution. [4]6. After the reduction is complete, the cariprazine borane adduct can be isolated. [4]7. The final cariprazine base can be obtained by treating the borane adduct with a Brønsted acid or by thermal decomposition. [4] Rationale: The activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the secondary amine of the piperazine. The subsequent reduction of the amide to the corresponding amine completes the ethyl bridge between the cyclohexane and piperazine rings.

Synthetic Route 3: Biocatalytic Approach for Stereocontrol

A significant challenge in cariprazine synthesis is achieving a high diastereomeric excess of the trans isomer. Recent advancements have explored the use of transaminases to resolve diastereomeric mixtures of cyclohexane intermediates or to perform stereoselective amination. [5][6]

G cluster_0 Biocatalytic cis-to-trans Isomerization cis_trans_mixture cis/trans mixture of ethyl 2-(4-aminocyclohexyl)acetate transaminase Transaminase cis_trans_mixture->transaminase ketone_intermediate Ketone intermediate transaminase->ketone_intermediate reversible deamination trans_product trans-ethyl 2-(4-aminocyclohexyl)acetate (>99% de) transaminase->trans_product thermodynamic control ketone_intermediate->transaminase

Caption: Biocatalytic dynamic isomerization of a key cyclohexane intermediate.

This innovative approach utilizes a transaminase to selectively deaminate the undesired cis-diastereomer from a mixture, leading to a dynamic isomerization process that enriches the desired trans-isomer. [5]This method offers a more sustainable and efficient alternative to classical crystallization for diastereomeric separation. [5] Causality behind this choice: This biocatalytic method can significantly improve the overall yield and productivity of the cariprazine synthesis by converting the typically discarded cis-isomer into the desired trans-isomer. [5]

Conclusion

The synthesis of cariprazine is a testament to the strategic importance of cyclohexane intermediates in medicinal chemistry. The routes discussed herein highlight different approaches to constructing the final molecule, each with its own set of advantages and challenges. The late-stage urea formation is a robust and scalable method, while the amide coupling and reduction route offers an alternative convergent strategy. The emerging use of biocatalysis for stereocontrol represents a significant advancement, paving the way for more efficient and environmentally friendly manufacturing processes. The choice of a particular synthetic route will ultimately depend on factors such as scalability, cost of goods, and regulatory considerations.

References

  • CN110317182B - Preparation method of cariprazine - Google P
  • WO2018007986A1 - Industrial process for the preparation of cariprazine - Google P
  • US20200375983A1 - A process for the preparation of cariprazine hydrochloride - Google P
  • Farkas, E., Satorhelyi, P., Szakacs, Z., & Eles, J. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google P
  • The synthesis of the key intermediate of cariprazine a Retrosynthetic...
  • US11274087B2 - Industrial process for the preparation of cariprazine - Google P
  • Synthetic approaches to produce the key intermediate of cariprazine,...
  • A Process For Preparation Of Cariprazine And Intermedi
  • WO2020042876A1 - Synthesis method for cariprazine - Google P
  • CN114539185B - A preparation method of cariprazine and its intermediate - Google P
  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach - Bentham Science Publisher. (URL: )
  • Cariprazine Synthetic Routes - MedKoo Biosciences. (URL: )
  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)
  • US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google P
  • Cariprazine | C21H32Cl2N4O | CID 11154555 - PubChem - NIH. (URL: )

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-(Boc-amino)cyclohexyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of trans-4-(Boc-amino)cyclohexyl methanesulfonate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is built upon established chromatographic principles and extensive experience with analogous polar, amine-containing compounds.

Introduction: Understanding the Challenge

This compound is a moderately polar molecule presenting unique purification challenges. Its key structural features—the Boc-protected amine and the methanesulfonate (mesylate) group—dictate its chromatographic behavior. The N-H proton of the carbamate can engage in strong interactions with the acidic silanol groups of a standard silica gel stationary phase, often leading to significant peak tailing.[1] Furthermore, the Boc group's lability under acidic conditions requires careful control of the chromatographic environment to prevent unintended deprotection.[2][3] This guide provides structured solutions to overcome these common obstacles.

Troubleshooting Guide: Problem & Solution

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem: My compound is streaking or tailing badly on the TLC plate and column.

  • Probable Cause: The primary reason for peak tailing with amine-containing compounds is the interaction between the basic lone pair of electrons on the nitrogen (or the slightly acidic N-H proton of the carbamate) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This secondary interaction mechanism slows the compound's elution in a non-uniform way, causing the elongated peak shape.

  • Solution:

    • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane).[4][5] TEA is volatile and can typically be removed easily under reduced pressure.

      • Ammonia in Methanol: For more polar solvent systems, a solution of 1-10% ammonia in methanol can be used as the polar component, which is then mixed with a non-polar solvent like dichloromethane.[6][7][8]

    • Use a Different Stationary Phase: If tailing persists, consider an alternative to standard silica gel.

      • Amine-bonded Silica: This phase has amine groups covalently attached, which shields the analyte from residual silanols and is ideal for purifying basic compounds.[9][10]

      • Neutral or Basic Alumina: Alumina can be a good alternative for acid-sensitive compounds, though its reactivity should be tested first.[9][10]

Problem: My compound seems to be decomposing on the column.

  • Probable Cause: The Boc (tert-butoxycarbonyl) protecting group is known to be labile to acid.[2][3] Standard silica gel is slightly acidic and can catalyze the cleavage of the Boc group, especially with prolonged contact time.[11][12] The product of this decomposition would be the free amine, trans-4-aminocyclohexyl methanesulfonate, a much more polar compound that may remain at the column's origin.

  • Solution:

    • Neutralize the Stationary Phase: Before packing the column, you can slurry the silica gel in the mobile phase containing 1% triethylamine. This will help to neutralize the acidic sites.[5]

    • Run the Chromatography Quickly: Minimize the residence time of your compound on the column. Flash chromatography, which uses pressure to accelerate solvent flow, is highly recommended over traditional gravity chromatography.[13][14]

    • Perform a 2D-TLC Stability Test: To confirm if your compound is unstable on silica, you can run a two-dimensional TLC plate. Spot your compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots appearing below the diagonal indicate decomposition.[6]

Problem: I can't achieve good separation between my product and a starting material/impurity.

  • Probable Cause: The chosen solvent system lacks sufficient selectivity (α) for the compounds in your mixture. The polarity of the eluent may be too high, causing all compounds to elute too quickly (high Rf), or too low, resulting in poor movement from the baseline.

  • Solution:

    • Optimize the Solvent System: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on the TLC plate.[4]

      • Systematic Screening: Test different solvent ratios. A good starting point for this compound is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).[4][7] If the compound is very polar, consider switching to a stronger polar solvent like Methanol in Dichloromethane (DCM).[15]

      • Use a Gradient Elution: Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent during the column run.[11][14] This allows non-polar impurities to elute first, followed by your product, and finally the more polar impurities.

Problem: I can't see my compound on the TLC plate under a UV lamp.

  • Probable Cause: this compound lacks a strong UV chromophore. The Boc group provides some weak absorbance at very low wavelengths (around 210-220 nm), but this is often difficult to detect reliably.

  • Solution:

    • Use a Chemical Stain: After developing the TLC plate, you must use a staining solution to visualize the spots.

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with most organic compounds, especially those with functional groups that can be oxidized, like the amine and mesylate.

      • Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that works well for a wide range of functional groups.

      • Ninhydrin Stain (with heating): While ninhydrin typically stains primary and secondary amines, it will not stain the Boc-protected amine directly. However, it can be used to detect any deprotected amine impurity.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this purification? A1: Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice.[13] However, due to the potential for peak tailing and Boc-group instability, using silica that has been pre-treated with a base or opting for an amine-bonded silica phase can provide superior results.[9][10]

Q2: How do I select the initial mobile phase for TLC development? A2: A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate.[4] Spot your crude mixture on a TLC plate and develop it.

  • If the spots are all at the bottom (Rf ≈ 0), increase the polarity (e.g., 50:50 Hexane:EtOAc).

  • If the spots are all at the top (Rf ≈ 1), decrease the polarity (e.g., 90:10 Hexane:EtOAc).

  • Remember to add ~0.5% triethylamine to the solvent mixture to improve peak shape.[4]

Q3: How should I load my sample onto the column? A3: The sample should be loaded in a minimal volume of solvent to ensure a narrow starting band.

  • Wet Loading: Dissolve the crude product in a small amount of a strong solvent (like DCM or Ethyl Acetate), but be aware that using too much can degrade the separation.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Remove the solvent completely under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often provides the best resolution.

Q4: Can I use reversed-phase chromatography for this purification? A4: Yes, reversed-phase (RP) chromatography using a C18-bonded silica stationary phase is a viable alternative, especially if normal-phase fails.[9] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[13] Be cautious if using acidic modifiers like trifluoroacetic acid (TFA), as even 0.1% TFA can cause slow cleavage of the Boc group, especially during solvent evaporation.[16] Using a buffered mobile phase (e.g., ammonium acetate) would be a safer choice.

Visual Workflow and Troubleshooting

The following diagrams illustrate the standard workflow for purification and a logical troubleshooting path.

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Solvent Screening) Load 2. Sample Preparation (Dry Loading) TLC->Load Pack 3. Column Packing Load->Pack Elute 4. Elution (Gradient or Isocratic) Pack->Elute Collect 5. Fraction Collection Elute->Collect TLC_F 6. Fraction Analysis (TLC with Staining) Collect->TLC_F Combine 7. Combine Pure Fractions TLC_F->Combine Evap 8. Solvent Evaporation Combine->Evap Final 9. Final Product (Purity Check) Evap->Final

Caption: Standard workflow for flash chromatography purification.

Troubleshooting Logic Diagram

G Problem Problem Observed: Poor Separation / Tailing Cause1 Cause: Acidic Silica Interaction Problem->Cause1 Cause2 Cause: Suboptimal Mobile Phase Problem->Cause2 Cause3 Cause: Compound Instability Problem->Cause3 Solution1a Solution: Add 0.5% TEA to Eluent Cause1->Solution1a Solution1b Solution: Use Amine-Bonded Silica Cause1->Solution1b Solution2a Solution: Re-screen TLC Solvents (Aim for Rf 0.2-0.4) Cause2->Solution2a Solution2b Solution: Run a Gradient Elution Cause2->Solution2b Solution3a Solution: Perform 2D TLC Stability Test Cause3->Solution3a Solution3b Solution: Neutralize Silica / Work Fast Solution3a->Solution3b If unstable

Caption: Troubleshooting flowchart for common purification issues.

Standard Operating Protocol: Flash Chromatography

This protocol provides a general guideline for the purification of this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard choice for flash chromatography.[13]
Mobile Phase Hexanes / Ethyl Acetate with 0.5% TriethylamineGood starting solvent system for moderately polar compounds. TEA minimizes tailing.[4]
TLC Visualization Potassium Permanganate (KMnO₄) stainCompound is not UV-active; a chemical stain is required for visualization.

Step-by-Step Methodology:

  • TLC Analysis:

    • Prepare several eluent systems (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) each containing 0.5% TEA.

    • Spot the crude reaction mixture on a TLC plate and develop in these systems to find the one that gives the target compound an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica:crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Add silica gel (approx. 2x the mass of the crude material) and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully layer the powder on top of the sand in the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity starting solvent determined from your TLC analysis.

    • Apply positive pressure (using a pump or bulb) to achieve a flow rate of approximately 2 inches/minute.

    • If using a gradient, slowly and systematically increase the proportion of Ethyl Acetate in the mobile phase.[11]

    • Collect fractions of equal volume throughout the run.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC, using the same eluent and a KMnO₄ stain.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

    • Place the final product under high vacuum to remove any residual solvent. Confirm identity and purity by NMR or other appropriate analytical techniques.

References

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. Available at: [Link]

  • Chromatography: TLC Tips. Department of Chemistry, University of Rochester. Available at: [Link]

  • Chromatography: Solvent Systems for TLC. Department of Chemistry, University of Rochester. Available at: [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. Available at: [Link]

  • This compound 177545-89-0 wiki. LookChem. Available at: [Link]

  • Purifying amines on silica. Org Prep Daily. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.

Sources

Technical Support Center: Synthesis of trans-4-(Boc-amino)cyclohexyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and optimize this reaction for your specific needs.

The conversion of an alcohol to a methanesulfonate (mesylate) is a fundamental transformation in organic synthesis. It converts a poor leaving group (a hydroxyl group) into an excellent one (a mesylate group), facilitating subsequent nucleophilic substitution reactions.[1][2][3] The target molecule, this compound, is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Achieving high yield and purity is therefore critical.

General Reaction Scheme

The synthesis involves the reaction of trans-4-(Boc-amino)cyclohexanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.

General Reaction Scheme for Mesylation

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

This is the most common issue, and it can stem from several sources. Let's break down the possibilities.

  • A. Reagent Quality and Stoichiometry:

    • Inactive Methanesulfonyl Chloride (MsCl): MsCl is highly reactive and susceptible to hydrolysis. If it has been stored improperly or is old, it will be quenched by atmospheric moisture, leading to a failed reaction. Always use a fresh bottle of MsCl or a properly stored aliquot from a desiccator.

    • Wet Starting Material or Solvent: The presence of water in your starting alcohol or solvent (like dichloromethane, DCM) will consume the MsCl before it can react with the alcohol. Ensure your trans-4-(Boc-amino)cyclohexanol is thoroughly dried in vacuo before use and that you are using anhydrous solvents.

    • Incorrect Stoichiometry: A common mistake is using insufficient MsCl or base. Typically, 1.1 to 1.5 equivalents of MsCl and a slight excess of base (1.5 to 2.0 equivalents) are recommended to drive the reaction to completion.

  • B. Reaction Conditions:

    • Inadequate Temperature Control: This reaction is exothermic. It is crucial to add the MsCl slowly to the solution of the alcohol and base at a low temperature (typically 0 °C). Adding it too quickly or at room temperature can lead to uncontrolled side reactions and decomposition of the product.

    • Insufficient Reaction Time: While the reaction is often rapid, it may require several hours to go to completion, especially on a larger scale. It's essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • C. The Role of the Base:

    • Why is a base necessary? The reaction of the alcohol with MsCl generates hydrochloric acid (HCl) as a byproduct. The base, typically triethylamine (TEA) or pyridine, is crucial to neutralize this acid.[3] If the HCl is not neutralized, it can protonate the starting alcohol, making it less nucleophilic, or it can lead to the degradation of the acid-sensitive Boc protecting group. The base also facilitates the deprotonation of the intermediate formed after the alcohol attacks the sulfonyl chloride.[1]

    • Is the base strong enough? While TEA is a common choice, its pKa might not be high enough to deprotonate the alcohol significantly. Its primary role is as an HCl scavenger. Pyridine serves a similar purpose.[4] The reaction proceeds by the alcohol acting as a nucleophile.[1]

Question 2: My TLC analysis shows both the product and a significant amount of starting material. How can I improve conversion?

Incomplete conversion is frustrating but often correctable.

  • Check Your Reagents Again: As mentioned above, inactive MsCl is a primary suspect.

  • Extend the Reaction Time: Allow the reaction to stir for a longer period at 0 °C or let it slowly warm to room temperature after the initial addition of MsCl. Continue to monitor by TLC until the starting material spot is gone.

  • Add More Reagents: If the reaction has stalled, you can try adding another portion (e.g., 0.2-0.3 equivalents) of both the base and MsCl at 0 °C.

Question 3: I've isolated my product, but it's contaminated with impurities. What are these side products and how can I avoid them?

The formation of side products can significantly complicate purification and lower the yield.

  • Side Product 1: Alkyl Chloride

    • Why does it form? The chloride ion generated from MsCl can act as a nucleophile, displacing the newly formed mesylate group in an SN2 reaction. This is a known side reaction in mesylations using methanesulfonyl chloride.[4]

    • How to avoid it:

      • Strict Temperature Control: Keep the reaction temperature low (0 °C or below) to minimize the rate of this substitution reaction.

      • Alternative Reagent: Consider using methanesulfonic anhydride ((MeSO₂)₂O). This reagent does not produce chloride ions, thus completely avoiding the formation of the alkyl chloride byproduct.[4]

  • Side Product 2: Intramolecular Cyclization

    • Why does it form? The nitrogen atom of the Boc-protected amine, while a weak nucleophile, could potentially displace the mesylate leaving group. More likely, if any deprotection of the Boc group occurs, the free amine is a potent nucleophile and can readily displace the mesylate.[5]

    • How to avoid it:

      • Maintain Mild Conditions: Avoid excessive heat and strong acids to ensure the stability of the Boc protecting group.

      • Use a Non-Nucleophilic Base: Stick to hindered tertiary amines like TEA or diisopropylethylamine (DIPEA).

Visualizing the Troubleshooting Process

The following workflow can help diagnose and solve common issues systematically.

G cluster_low_yield Troubleshoot Low Yield cluster_incomplete Troubleshoot Incomplete Conversion cluster_impure Troubleshoot Impurities start Reaction Start check_yield Check Yield & Purity (TLC/NMR) start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield Yield < 50% incomplete Incomplete Conversion check_yield->incomplete Starting Material Present impure Impure Product check_yield->impure Side Products Present success High Yield & Purity check_yield->success Yield > 85% reagents Check Reagent Quality (MsCl, Solvent, Alcohol) low_yield->reagents time Extend Reaction Time incomplete->time alkyl_chloride Alkyl Chloride Side Product? Use (MeSO2)2O or lower temp impure->alkyl_chloride conditions Verify Conditions (Temp, Stoichiometry) reagents->conditions add_reagents Add More MsCl/Base time->add_reagents cyclization Cyclization Side Product? Ensure Boc group is stable alkyl_chloride->cyclization reaction_mechanism Reactants R-OH + MsCl + Et3N Intermediate [R-O(H+)-S(O)2CH3] Cl- + Et3N Reactants->Intermediate Step 1 label1 Nucleophilic Attack Product R-OMs + Et3N·HCl Intermediate->Product Step 2 label2 Deprotonation by Base

Sources

Technical Support Center: A Troubleshooting Guide to the Mesylation of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the mesylation of Boc-protected amino alcohols. This resource is meticulously crafted for researchers, scientists, and professionals in drug development who frequently encounter this pivotal yet often challenging chemical transformation. The conversion of a hydroxyl group to a mesylate is a cornerstone of modern organic synthesis, transforming a notoriously poor leaving group (-OH) into an exceptionally good one (-OMs).[1][2] This activation paves the way for a multitude of subsequent nucleophilic substitution and elimination reactions.

However, the presence of a Boc-protected amino group within the substrate introduces a layer of complexity. This guide provides a comprehensive framework of frequently asked questions (FAQs) and in-depth troubleshooting guides to empower you to navigate the intricacies of this reaction, mitigate side-product formation, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of mesylating a Boc-protected amino alcohol?

The fundamental goal is to convert the hydroxyl (-OH) group into a methanesulfonate (-OMs) ester.[1][2] The resulting mesylate is an outstanding leaving group because the negative charge of the departing group is effectively stabilized by resonance across the sulfonate moiety.[1] This activation of the alcohol is essential for subsequent reactions such as nucleophilic substitutions—introducing functionalities like azides or cyanides—and elimination reactions to form alkenes.[2][3] The Boc (tert-butyloxycarbonyl) protecting group is indispensable; it masks the highly nucleophilic amine, preventing it from reacting with the mesylating agent.[4][5]

Q2: What is the generally accepted mechanism for the mesylation of an alcohol?

The mesylation of an alcohol is typically performed with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, most commonly triethylamine (TEA) or pyridine.[6][7] The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of MsCl, leading to the displacement of the chloride ion. The base then abstracts a proton from the intermediate oxonium ion to yield the neutral mesylate product and the corresponding ammonium salt.[1] A critical aspect of this reaction is that the stereochemistry at the alcohol's carbon center is retained, as the C-O bond remains intact throughout the transformation.[2][8]

It is worth noting that when using bases like triethylamine, an alternative pathway via a highly reactive "sulfene" (CH₂=SO₂) intermediate can be operative.[1][9][10] In this scenario, the base abstracts an acidic α-proton from MsCl, which then eliminates HCl to form the sulfene. The alcohol subsequently adds to this intermediate to furnish the final mesylate product.[1]

Q3: Why is the Boc protecting group on the amine essential?

In the context of amino alcohols, the amine functionality is inherently more nucleophilic than the hydroxyl group.[4][11] Without protection, the amine would preferentially attack the methanesulfonyl chloride, resulting in the formation of an undesired sulfonamide. The Boc group serves as an effective shield, rendering the amine non-nucleophilic under the basic conditions of the mesylation reaction. It is a robust protecting group that can be conveniently removed under acidic conditions post-transformation.[5][12]

Troubleshooting Guide: Navigating Experimental Challenges

Problem 1: My starting material (Boc-amino alcohol) is not fully consumed. How can I drive the reaction to completion?

Possible Causes & Solutions:

  • Sub-stoichiometric Reagents:

    • Methanesulfonyl Chloride (MsCl): It is advisable to use a slight excess of MsCl (typically 1.1 to 1.5 equivalents).[7] MsCl can be consumed by trace amounts of water, so a modest excess ensures the primary reaction proceeds to completion.

    • Base: An adequate amount of base (generally 1.5 to 2.0 equivalents) is critical for neutralizing the HCl byproduct and facilitating the reaction.[7]

  • Reaction Temperature: While mesylations are often initiated at 0 °C to manage exothermicity, sluggish reactions may require warming to room temperature to achieve full conversion.[7] For sterically encumbered alcohols, gentle heating may be necessary, but exercise caution as this can promote the formation of side products.[13]

  • Steric Hindrance: Sterically hindered alcohols (secondary or tertiary) can exhibit slow reaction kinetics.[13]

    • Extended Reaction Time: Monitor the reaction over a longer period.

    • Alternative Mesylating Agent: Methanesulfonic anhydride ((MsO)₂O) is a more potent mesylating agent and can be more effective for hindered substrates. A key advantage is that it does not generate HCl, thereby precluding the formation of chlorinated side products.[6]

    • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[14]

Problem 2: My TLC analysis shows multiple spots. What are the probable side products, and how can I identify them?

Common Side Products:

  • Alkyl Chloride: A frequent byproduct resulting from the displacement of the mesylate by chloride ions.[6]

  • Aziridine: Intramolecular cyclization can lead to the formation of a Boc-protected aziridine, especially with 1,2-amino alcohols.[4]

  • Alkene: Elimination can occur, particularly at elevated temperatures, if a proton is available on a carbon adjacent to the alcohol.[3]

  • Dimerization Products: Intermolecular reactions can lead to the formation of higher molecular weight species.

Identification Strategies:

  • TLC Analysis: The polarity of the products will vary. The desired mesylate is typically less polar than the starting alcohol, while the alkyl chloride and alkene are even less polar.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • Mesylate: A characteristic singlet for the methyl protons of the mesylate group appears around 3.0 ppm.

    • Alkyl Chloride: The chemical shift of the proton on the carbon attached to the chlorine will differ from that of the mesylate.

    • Aziridine: Protons on the aziridine ring exhibit unique upfield chemical shifts and coupling constants.

    • Alkene: The presence of vinylic protons in the 5-6 ppm region is a clear indicator of elimination.

  • Mass Spectrometry: The distinct molecular weights of the starting material and potential products allow for unambiguous identification.

Problem 3: The major side product is the corresponding alkyl chloride. How can I suppress its formation?

Mechanism of Formation:

Chloride ions (Cl⁻) generated from MsCl can act as nucleophiles, displacing the newly formed mesylate in an Sₙ2 reaction.

Mitigation Strategies:

  • Use Methanesulfonic Anhydride ((MsO)₂O): This is the most effective solution as it eliminates the source of chloride ions.[6]

  • Optimize Base and Solvent:

    • Pyridine: Using pyridine as both the base and solvent can minimize chloride formation.

    • Lower Temperature: Conducting the reaction at reduced temperatures (e.g., 0 °C to -10 °C) disfavors the Sₙ2 displacement by chloride.[7]

  • Slow Addition: Add the MsCl slowly to the solution of the alcohol and base to maintain a low concentration of the hydrochloride salt, thus reducing the availability of free chloride ions.

Problem 4: I suspect aziridine formation. How can I confirm this and prevent it?

Mechanism of Formation:

The Boc-protected amine can undergo intramolecular Sₙ2 displacement of the adjacent mesylate, forming a stable three-membered aziridine ring.[15][16]

G

Confirmation:

  • As detailed in Problem 2, ¹H NMR and Mass Spectrometry are the definitive methods for confirmation.

Preventative Measures:

  • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to prevent any partial deprotection of the Boc group.

  • Sterically Hindered Base: Employ a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize side reactions.

  • Low Temperature: Maintain the reaction at a low temperature (e.g., 0 °C to -20 °C) to disfavor the intramolecular cyclization.

  • Stoichiometric Control: Use the minimum effective amount of base to avoid promoting cyclization.

  • Prompt Work-up: Quench the reaction as soon as the starting material is consumed, using a mild acidic work-up (e.g., cold, dilute aqueous NH₄Cl) to neutralize the base.

Summary of Recommended Conditions

ProblemRecommended SolutionKey Parameters to Control
Incomplete ReactionUse a slight excess of MsCl and base; warm to RT if necessary.Stoichiometry, Temperature, Reaction Time
Alkyl Chloride FormationUse methanesulfonic anhydride ((MsO)₂O).Reagent Choice, Temperature
Aziridine FormationUse a bulky base (DIPEA); maintain low temperature; anhydrous conditions.Base Choice, Temperature, Moisture
Slow Reaction (Hindered)Use (MsO)₂O; add catalytic DMAP; increase temperature with caution.Reagent Choice, Catalyst, Temperature

Validated Experimental Protocols

Protocol 1: Standard Mesylation of a Primary Boc-Amino Alcohol
  • Dissolve the Boc-amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (TEA, 1.5 eq.) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) over 5-10 minutes.[7]

  • Stir the reaction at 0 °C and monitor by TLC.

  • If necessary, allow the reaction to warm to room temperature.

  • Upon completion, quench with cold water or a saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mesylation with Minimal Side-Product Formation
  • Dissolve the Boc-amino alcohol (1.0 eq.) in anhydrous DCM (~0.1 M).

  • Cool the solution to -10 °C under an inert atmosphere.

  • Add diisopropylethylamine (DIPEA, 1.3 eq.).

  • Add methanesulfonic anhydride ((MsO)₂O, 1.1 eq.) portion-wise, ensuring the internal temperature remains below -5 °C.

  • Stir the reaction between -10 °C and 0 °C, monitoring by TLC.

  • Upon completion, quench with a cold, saturated aqueous NaHCO₃ solution.

  • Follow steps 8-10 from Protocol 1 for work-up and purification.

G

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Easy Route to Aziridine Ketones and Carbinols. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Retrieved from [Link]

  • Reddit. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2015, September 8). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Aziridines from Amino Alcohols. Retrieved from [Link]

  • Digital Commons @ IWU. (2000). The Synthesis of Vicinal Amino Alcohols through a Bicyclic Aziridine Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

  • ResearchGate. (2022, August 10). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]

  • Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2013). selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cis/Trans Isomer Separation in 4-Substituted Cyclohexyl Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the nuanced challenge of separating cis and trans isomers of 4-substituted cyclohexyl systems. Due to their subtle structural differences and conformational flexibility, these geometric isomers often co-elute, presenting a significant hurdle in purification and analysis. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans 4-substituted cyclohexyl isomers so challenging?

A: The difficulty stems from two core physicochemical properties:

  • Similar Physical Properties: Cis and trans isomers have identical molecular weights and often very similar polarities and boiling points, which makes techniques like distillation largely ineffective.[1] Their separation relies on exploiting subtle differences in their three-dimensional shapes.

  • Conformational Dynamics: Cyclohexane rings are not planar; they exist in dynamic equilibrium between two chair conformations.[2][3] A substituent can be in either an axial or an equatorial position, and the ring rapidly "flips" between these states.[4] The trans isomer typically has a strong preference for a di-equatorial conformation, which is energetically very stable. The cis isomer must have one axial and one equatorial substituent.[5][6] This difference in conformational stability and average shape is the key to their separation, but the rapid interconversion can lead to peak broadening and poor resolution during chromatography.

Q2: What is the primary, first-line approach for separating these isomers?

A: High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for both analytical and small-scale preparative separation of these isomers due to its high resolving power.[1][7] Both normal-phase and reversed-phase HPLC can be effective.[8] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, and greener alternative.[7][9]

Q3: When should I consider techniques other than chromatography?

A: For larger-scale separations or when chromatography is not viable, fractional crystallization can be an effective technique. This method relies on potential differences in the crystal lattice energies and solubilities of the isomers in a specific solvent system.[10][11] Success often requires screening various solvents and temperatures to find conditions where one isomer selectively crystallizes, leaving the other in the mother liquor. Derivatization to form salts, such as dihydrochlorides, can also alter solubility properties to facilitate separation by crystallization.[10]

In-Depth Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor or No Resolution Between Cis and Trans Peaks

This is the most common issue. The key to improving resolution is to enhance the selectivity (α) of your method, which is the ability of the stationary phase to differentiate between the two isomers.

Causality & Solutions:

  • Sub-Optimal Stationary Phase Chemistry: The stationary phase's interaction with the isomers is paramount.[12] The subtle shape difference between the rigid, often more linear trans isomer and the cis isomer is what you must exploit.

    • Actionable Advice (Reversed-Phase):

      • Start with a C18 Column: This is a good default, but if separation is poor, switch to a phase that offers different selectivity.[13]

      • Switch to a Phenyl-Hexyl Phase: The π-π interactions offered by the phenyl ring can provide unique selectivity for molecules containing aromatic moieties.

      • Try a Pentafluorophenyl (PFP) or F5 Phase: These columns offer a mix of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective for separating geometric isomers.[13]

      • Consider a Cholesterol-Bonded Phase: These phases are excellent at shape-based selectivity and are highly recommended for resolving geometric isomers.[14]

    • Actionable Advice (Normal-Phase):

      • Silica or Cyano (CN) Columns: Bare silica or a cyano-bonded phase often provides good resolution for these types of isomers in normal-phase mode.[8]

  • Incorrect Mobile Phase Composition: The mobile phase modulates the interaction between the isomers and the stationary phase.

    • Actionable Advice:

      • Optimize Solvent Strength: In reversed-phase, systematically vary the acetonitrile/methanol to water ratio. Sometimes, switching from acetonitrile to methanol (or vice-versa) can dramatically alter selectivity.

      • Utilize Different Organic Modifiers: In normal-phase (e.g., hexane/ethanol), changing the alcohol modifier (e.g., to isopropanol) can impact the separation.[15]

      • Adjust Temperature: Lowering the column temperature can sometimes improve separation by slowing down the kinetics of conformational change and enhancing the energetic difference in stationary phase interactions. However, in some cases, raising the temperature can improve efficiency and provide a better result. This parameter should be systematically screened.

Problem: Isomer Peaks are Broad or Tailing

Causality & Solutions:

  • On-Column Conformational Interconversion: If the rate of the chair flip is on the same timescale as the chromatographic separation, it can lead to significant peak broadening.

    • Actionable Advice: Lowering the column temperature is the most direct way to slow this interconversion. This can "lock" the conformers to a degree, resulting in sharper peaks.

  • Secondary Interactions with the Stationary Phase: Unwanted interactions, especially with residual silanols on silica-based columns, can cause peak tailing.

    • Actionable Advice:

      • Add a Mobile Phase Modifier: In reversed-phase, adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can suppress silanol interactions, especially with basic analytes.[13]

      • Use a High-Purity, End-Capped Column: Modern columns are designed to minimize these effects, but they can still occur.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for isomer separation, often providing higher efficiency and faster separations than HPLC.[9][16] It uses supercritical CO₂ as the main mobile phase, modified with a co-solvent, typically an alcohol.[]

Problem: Co-elution of Isomers

Causality & Solutions:

  • Insufficient Selectivity: As with HPLC, the choice of stationary phase and mobile phase is critical.

    • Actionable Advice:

      • Screen Multiple Columns: SFC success is highly dependent on column screening. While achiral phases like silica or 2-ethyl pyridine can be effective, it is often found that chiral stationary phases (CSPs) provide excellent separation of diastereomers (geometric isomers).[18][19][20] Polysaccharide-based CSPs (e.g., those based on cellulose or amylose) are a primary choice for screening.[15]

      • Optimize Co-solvent and Additives: Systematically screen different alcohol co-solvents (methanol, ethanol, isopropanol).[19] Small amounts of additives (e.g., diethylamine for basic compounds, TFA for acidic ones) can dramatically alter peak shape and selectivity.[16]

Gas Chromatography (GC)

For volatile and thermally stable 4-substituted cyclohexyl systems, GC can be an excellent high-resolution option.

Problem: Poor Separation or Peak Degradation

Causality & Solutions:

  • Sub-optimal Column or Temperature Program: The separation is governed by the differential partitioning of the isomers between the carrier gas and the stationary phase.[21]

    • Actionable Advice:

      • Select the Right Stationary Phase: A mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) is often a good starting point. The key is to choose a phase that has different interactions with the slightly different shapes of the cis and trans isomers.[21]

      • Optimize the Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is crucial.[1] This maximizes the time the isomers spend interacting with the stationary phase, allowing for better resolution of these closely eluting compounds.

  • Thermal Isomerization: High temperatures in the GC injector port can sometimes cause isomerization, leading to inaccurate quantification.

    • Actionable Advice: Keep the injector temperature as low as possible while still ensuring complete and rapid volatilization of the sample.

Experimental Protocols & Workflows

Protocol: Systematic HPLC Method Development for Cis/Trans Isomer Separation

This protocol outlines a systematic approach to developing a robust separation method.

  • Sample Preparation:

    • Dissolve the cis/trans mixture in the mobile phase to a concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Initial Column and Mobile Phase Screening:

    • Columns to Screen:

      • Standard C18 (e.g., Ascentis C18)[13]

      • Phenyl-Hexyl (e.g., Ascentis Phenyl)[13]

      • Pentafluorophenyl (PFP/F5) (e.g., Discovery HS F5)[13]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 5 minutes).

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV (select an appropriate wavelength) or Mass Spectrometry.

  • Analysis of Screening Results:

    • Identify the column that provides the best initial selectivity (largest separation between the two isomer peaks), even if it's not baseline resolution.

  • Optimization on the Best Column:

    • Gradient Optimization: Convert the scouting gradient to a shallower gradient focused on the elution window of the isomers. For example, if the isomers eluted at 40% B, try a gradient of 30-50% B over 10-15 minutes.

    • Isocratic Hold: If the shallow gradient provides good separation, convert to an isocratic method for simplicity and robustness.

    • Temperature Study: Evaluate the separation at different temperatures (e.g., 20 °C, 30 °C, 40 °C) to see the effect on resolution and peak shape.

Data Presentation

Table 1: Comparison of HPLC Stationary Phases for 4-Substituted Cyclohexyl Isomer Separation

Stationary PhasePrimary Interaction MechanismIdeal for Separating...
C18 Hydrophobic interactionsGeneral-purpose starting point for most compounds.[13]
Phenyl-Hexyl Hydrophobic & π-π interactionsIsomers containing aromatic rings or where shape selectivity is needed.[13]
PFP / F5 Hydrophobic, π-π, dipole-dipole, ion-exchangePolar isomers, halogenated compounds, and challenging geometric isomers.[13]
Cholesterol Shape-based selectivity, hydrophobicRigid, structurally similar geometric isomers.[14]

Visualizations

Conformational Equilibrium and Its Impact

The difference in stability between the di-equatorial trans conformer and the axial-equatorial cis conformer is the fundamental basis for separation. The trans isomer presents a more stable, lower-energy profile on average.

G cluster_trans Trans Isomer cluster_cis Cis Isomer T_ee Di-equatorial (e,e) (Major, Low Energy) T_aa Di-axial (a,a) (Minor, High Energy) T_ee->T_aa Ring Flip C_ae Axial/Equatorial (a,e) C_ea Equatorial/Axial (e,a) C_ae->C_ea Ring Flip (Equivalent Energy) Workflow start Start: Poor/No Resolution col_select Change Stationary Phase (e.g., C18 -> Phenyl -> PFP) start->col_select check_res Resolution Improved? col_select->check_res mp_select Change Mobile Phase (e.g., ACN -> MeOH) mp_select->check_res temp_select Optimize Temperature (e.g., 20°C, 30°C, 40°C) temp_select->check_res check_res->mp_select No check_res->temp_select No optimize Optimize Gradient/Isocratic Conditions check_res->optimize Yes fail Consider Alternative Technique (SFC, GC) check_res->fail No   end End: Baseline Separation optimize->end

Sources

Optimizing Nucle-ophilic Substitution on Cyclohexyl Methanesulfonates: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on cyclohexyl methanesulfonates. Moving beyond standard protocols, this resource offers a deep dive into the mechanistic nuances and practical troubleshooting strategies to empower you in optimizing your experimental outcomes.

Section 1: Foundational Principles: Mechanism, Stereochemistry, and Competing Pathways

Nucleophilic substitution on cyclohexyl systems is a powerful tool in organic synthesis, but the conformational constraints of the cyclohexane ring introduce significant stereochemical hurdles. The methanesulfonyl (mesyl) group is an effective leaving group, facilitating these reactions. However, achieving the desired product in high yield and stereopurity requires a nuanced understanding of the competing SN1 and SN2 pathways.

The SN2 reaction is typically the preferred pathway for achieving stereochemical control. This mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the electrophilic carbon. For this to occur efficiently on a cyclohexane ring, the methanesulfonate leaving group must be in an axial position .[1][2] This orientation allows for optimal alignment of the nucleophile's highest occupied molecular orbital (HOMO) with the antibonding σ* orbital of the carbon-leaving group bond.[1] An equatorial leaving group presents significant steric hindrance to this backside approach.[2][3]

Conversely, the SN1 pathway proceeds through a planar carbocation intermediate, leading to a mixture of stereoisomers (racemization).[4][5] Conditions that favor carbocation formation, such as the use of polar protic solvents, can promote the SN1 mechanism.[6][7]

A primary competing reaction is the E2 elimination, which is favored by strong, sterically hindered bases and an anti-periplanar arrangement of a β-hydrogen and the leaving group.[8][9] On a cyclohexane ring, this requires both the hydrogen and the leaving group to be in axial positions.[1][8]

Reaction Pathways start Cyclohexyl-OMs + Nucleophile/Base sn2 SN2 Product (Inversion) start->sn2 Strong Nucleophile Polar Aprotic Solvent sn1 SN1 Products (Racemization) start->sn1 Weak Nucleophile Polar Protic Solvent e2 E2 Product (Alkene) start->e2 Strong, Hindered Base High Temperature

Caption: Competing reaction pathways for cyclohexyl methanesulfonates.

Section 2: Troubleshooting Guide: Common Experimental Challenges and Solutions

This section addresses frequent issues encountered during these reactions, offering mechanistically grounded solutions.

Issue 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Suboptimal Leaving Group While methanesulfonate is a good leaving group, its reactivity can be insufficient for challenging substrates.For less reactive systems, consider converting the alcohol to a tosylate or, for even greater reactivity, a triflate. The order of leaving group ability is triflate > tosylate > mesylate.[10][11][12]
Steric Hindrance The nucleophile may be too bulky, or the substrate may be sterically congested around the reaction center, hindering the SN2 backside attack.If possible, select a smaller, yet still potent, nucleophile. For sterically demanding substrates, you may need to explore alternative synthetic routes.
Inappropriate Solvent The solvent choice is critical for both SN1 and SN2 reactions.[6][7][13][14]For SN2 reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred.[13][15][16] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity.[15]
Reagent Decomposition The starting material or the nucleophile may not be stable under the reaction conditions.Confirm the purity of your reagents. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 2: Predominance of Elimination (E2) Byproducts

Potential Cause Explanation Recommended Solution
Strongly Basic Nucleophile Many potent nucleophiles are also strong bases, which can favor the E2 pathway.Utilize a nucleophile with high nucleophilicity but low basicity, such as azide (N₃⁻), cyanide (CN⁻), or a thiol (RS⁻).[17]
Elevated Reaction Temperature Higher temperatures generally favor elimination over substitution.[17]Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate. Monitor the reaction closely for the formation of alkene byproducts.
Sterically Hindered Substrate If the substitution site is sterically crowded, elimination can become the kinetically favored pathway.Employ a less sterically demanding nucleophile. If elimination persists, a redesign of the synthetic route may be necessary.

Issue 3: Lack of Stereoselectivity or Racemization

Potential Cause Explanation Recommended Solution
SN1 Pathway Competition Conditions that stabilize a carbocation intermediate will promote the SN1 mechanism, leading to a loss of stereocontrol.[4][5]To favor the SN2 pathway, use a polar aprotic solvent and a high concentration of a strong nucleophile.[15][16] Avoid polar protic solvents like water or alcohols, which can stabilize the carbocation intermediate.[6][7]
Epimerization During Mesylation The stereocenter of the starting alcohol may have been compromised during the formation of the methanesulfonate.Ensure the mesylation reaction is performed under non-acidic conditions, typically using a non-nucleophilic base such as triethylamine or pyridine at low temperatures (e.g., 0 °C).
Neighboring Group Participation A functional group adjacent to the reaction center can participate in the displacement of the leaving group, which can lead to retention of stereochemistry.This is a substrate-dependent issue that requires careful mechanistic analysis. Modification of the participating group may be required to achieve the desired stereochemical outcome.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal conformation for the methanesulfonate group in an SN2 reaction?

For an efficient SN2 reaction, the methanesulfonate group must be in an axial position.[1][2] This allows for the necessary backside attack of the nucleophile. An equatorial leaving group is sterically shielded from this approach.[2][3]

Q2: How can I strategically favor substitution over elimination?

To promote substitution:

  • Employ a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻).[17]

  • Use a polar aprotic solvent (e.g., DMSO, DMF).[13][15][16]

  • Maintain the lowest practical reaction temperature.[17]

  • Avoid using bulky nucleophiles with sterically hindered substrates.

Q3: My reaction is proceeding very slowly. What are my options?

  • Increase the reaction temperature: While this can increase the rate of elimination, a moderate increase in temperature may be necessary. Careful monitoring of the reaction profile is crucial.

  • Use a more powerful nucleophile or a catalyst: For anionic nucleophiles, a phase-transfer catalyst can sometimes enhance reactivity.

  • Switch to a better leaving group: If the mesylate is not sufficiently reactive, converting the starting alcohol to a tosylate or a triflate will increase the reaction rate.[10][11][12]

Section 4: Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution on a Cyclohexyl Methanesulfonate

Disclaimer: This is a generalized protocol. Specific conditions such as nucleophile, solvent, temperature, and reaction time must be optimized for each unique substrate.

SN2 Protocol Workflow start Start: Dry Glassware under Inert Atmosphere (N₂ or Ar) dissolve_substrate Dissolve Cyclohexyl Methanesulfonate in Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) start->dissolve_substrate add_nucleophile Add Nucleophile (e.g., Sodium Azide) dissolve_substrate->add_nucleophile heat Heat Reaction to Optimized Temperature (e.g., 60-80 °C) add_nucleophile->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Quench with H₂O, Extract with Organic Solvent monitor->workup Upon Completion purify Purify Crude Product via Column Chromatography workup->purify characterize Characterize Purified Product (NMR, IR, MS) purify->characterize

Caption: A typical experimental workflow for an SN2 reaction.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, add the cyclohexyl methanesulfonate.

  • Solvent and Reagent Addition: Add the anhydrous polar aprotic solvent, followed by the nucleophile.

  • Reaction Conditions: Heat the mixture to the optimized temperature and monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Section 5: References

  • Brainly. (2024, January 22). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Sulfonate Leaving Groups: Triflates, Tosylates, and Mesylates. Retrieved from

  • BenchChem. (n.d.). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate. Retrieved from

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from

  • Peculiarities in Substitution Chemistry. (2025, May 19). Chemistry LibreTexts. Retrieved from

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from

  • SN2 and E2 Rates of Cyclohexanes. (n.d.). Chemistry Steps. Retrieved from

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved from

  • Substitution elimination reaction in cyclohexyl system. (n.d.). Slideshare. Retrieved from

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from

  • Summary of Nucelophilic Substitution Reactions. (n.d.). Retrieved from

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict. Retrieved from

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.). ResearchGate. Retrieved from

  • Factors affecting nucleophilic substitution reactions finished d. (n.d.). Slideshare. Retrieved from

  • SN2 and E2 on Halogenated Cyclohexanes. (2023, May 12). YouTube. Retrieved from

  • Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from

  • BenchChem. (n.d.). A Comparative Analysis of SN1 and SN2 Reactions in Chlorocyclodecane. Retrieved from

  • Ashenhurst, J. (2025, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Master Organic Chemistry. Retrieved from

  • How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). The Journal of Organic Chemistry. Retrieved from

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from

  • Factors That Affect The Rate of Nucleophilic Substitution Reactions. (2023, December 4). YouTube. Retrieved from

  • Understanding the SN2 Versus E2 Competition. (2025, October 17). ResearchGate. Retrieved from

  • SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from

  • The isocyanide SN2 reaction. (2023, September 19). PubMed Central. Retrieved from

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane. Retrieved from

  • Stereochemistry of Substitution Reactions. (2025, July 11). ResearchGate. Retrieved from

  • Nucleophilic Substitution and Elimination Reactions. (n.d.). Retrieved from

  • Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from

  • The E2 Reaction and Cyclohexane Conformation. (2024, April 20). Chemistry LibreTexts. Retrieved from

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from

  • Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved from

  • E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. Retrieved from

  • Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. Retrieved from

  • Nucleophilic Aromatic Substitution Exam Prep. (n.d.). Retrieved from

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from

  • Draw stereochemistry in substitution reactions Problem 7.31 [SMITH] ORGANIC CHEMISTRY. (2020, October 23). YouTube. Retrieved from

  • Practice Exam #2 (Stereochem + Substitution/Elimination) (Worksheet Solutions Walkthrough). (2021, August 24). YouTube. Retrieved from

  • SN2 Reaction Mechanisms. (2021, February 24). YouTube. Retrieved from

Sources

stability of trans-4-(Boc-amino)cyclohexyl methanesulfonate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for trans-4-(Boc-amino)cyclohexyl methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile bifunctional molecule. Here, we will dissect the stability of this compound under both acidic and basic conditions, helping you to anticipate its behavior, optimize your reaction outcomes, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and how do they influence its reactivity?

This molecule possesses two critical functional groups that dictate its chemical behavior: the tert-butyloxycarbonyl (Boc) protected amine and the methanesulfonate (mesylate) ester.

  • Boc-protected Amine: The Boc group is a widely used, acid-labile protecting group for amines.[1][2] Under acidic conditions, it is readily cleaved to reveal the free amine. Conversely, it is generally stable under basic, neutral, and many reductive conditions.[3][4]

  • Methanesulfonate (Mesylate) Ester: The mesylate group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[5][6] This reactivity is typically exploited under basic or neutral conditions with a suitable nucleophile.

The trans-cyclohexyl scaffold provides a rigid chair conformation, placing the Boc-amino and mesylate groups in equatorial positions, which can influence reaction kinetics.

Q2: What is the expected stability of this compound at neutral pH?

At neutral pH and moderate temperatures, the compound is relatively stable. The Boc group is stable in the absence of acid, and the mesylate group requires a nucleophile or base to react. For long-term storage, it is recommended to keep the compound in a cool, dry, and inert environment.

Q3: Can I perform a reaction on the mesylate group without affecting the Boc-amino group?

Yes, this is a common synthetic strategy. The Boc group is stable to most nucleophiles and bases used for substitution reactions with the mesylate.[3] Therefore, you can perform SN2 reactions on the mesylate using various nucleophiles (e.g., azides, cyanides, amines, thiols) under basic or neutral conditions while keeping the Boc group intact.

Q4: Conversely, can I deprotect the Boc group while leaving the mesylate group untouched?

This is also feasible. The mesylate group is generally stable under the acidic conditions required for Boc deprotection, provided that no strong nucleophiles are present.[7] Standard Boc deprotection protocols using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol will selectively cleave the Boc group to yield the corresponding ammonium salt, leaving the mesylate group intact.[8][9]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Unexpected Deprotection of the Boc Group

Symptom: You are performing a reaction intended to target the mesylate group, but you observe the formation of the free amine or related byproducts.

Possible Causes & Solutions:

  • Acidic Contaminants: The presence of trace acidic impurities in your reagents or solvents can lead to partial or complete deprotection of the Boc group.

    • Solution: Ensure you are using high-purity, anhydrous solvents and fresh reagents. If necessary, distill solvents and store them over molecular sieves.

  • Lewis Acidity: Some reagents, particularly certain metal salts, can act as Lewis acids and facilitate Boc cleavage.

    • Solution: If you suspect Lewis acidity, consider alternative reagents or the addition of a non-nucleophilic base to scavenge any acidic species.

  • Elevated Temperatures: While generally stable, prolonged heating can sometimes lead to the degradation of the Boc group, especially if the reaction medium is slightly acidic.

    • Solution: If possible, run your reaction at a lower temperature for a longer duration.

Issue 2: Low Yield in Nucleophilic Substitution Reactions

Symptom: Your SN2 reaction on the mesylate group is sluggish or results in a low yield of the desired product.

Possible Causes & Solutions:

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to efficiently displace the mesylate group.

    • Solution: Consider using a stronger nucleophile or switching to a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of your reagent.

  • Steric Hindrance: While the trans-cyclohexyl scaffold is relatively accessible, a bulky nucleophile may experience steric hindrance, slowing down the reaction.

    • Solution: Increase the reaction temperature or reaction time. If that fails, a less sterically hindered nucleophile may be necessary.

  • Competing Elimination (E2) Reaction: The use of a strong, sterically hindered base can favor an E2 elimination reaction, leading to the formation of an alkene byproduct.

    • Solution: Use a less hindered base or a more nucleophilic, less basic reagent. Running the reaction at a lower temperature can also favor the SN2 pathway.

Issue 3: Formation of an Alkene Byproduct

Symptom: During a base-mediated reaction, you isolate a significant amount of 4-(Boc-amino)cyclohexene.

Possible Cause & Solution:

  • E2 Elimination: As mentioned above, a strong or bulky base can promote the E2 elimination of the mesylate group.

    • Solution: To favor substitution over elimination, use a non-hindered, highly nucleophilic species. If a base is required, use a non-nucleophilic base in the minimum necessary amount. Lowering the reaction temperature can also significantly reduce the rate of elimination.

Experimental Protocols & Data

Protocol 1: Selective Boc Deprotection

This protocol describes the removal of the Boc group while preserving the mesylate.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene to remove residual TFA.[10] The product will be the trifluoroacetate salt of trans-4-aminocyclohexyl methanesulfonate.

Protocol 2: Nucleophilic Substitution of the Mesylate

This protocol outlines a general procedure for an SN2 reaction with sodium azide.

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Add sodium azide (NaN3, 1.5-2.0 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield trans-4-(Boc-amino)-1-azidocyclohexane.

Data Summary Table
ConditionFunctional Group TargetedPrimary ReactionStability of Other GroupCommon ReagentsPotential Issues
Acidic Boc-aminoDeprotectionMesylate is stableTFA, HCl in dioxane/methanolAlkylation of nucleophilic sites by t-butyl cation[11]
Basic/Nucleophilic MesylateSN2 or E2Boc is stableNaN3, NaCN, RNH2, DBUCompeting E2 elimination

Mechanistic Diagrams

Below are visual representations of the key reaction pathways for this compound.

Boc_Deprotection start trans-4-(Boc-amino)cyclohexyl methanesulfonate intermediate Protonated Boc Group start->intermediate + H+ (e.g., TFA) carbamic_acid Carbamic Acid Intermediate + tert-Butyl Cation intermediate->carbamic_acid Loss of tert-butyl cation product trans-4-Aminocyclohexyl methanesulfonate (Ammonium Salt) carbamic_acid->product Decarboxylation (-CO2) Mesylate_Substitution cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start_sn2 trans-4-(Boc-amino)cyclohexyl methanesulfonate product_sn2 Substituted Product (e.g., Azide) start_sn2->product_sn2 + Nucleophile (e.g., N3-) start_e2 trans-4-(Boc-amino)cyclohexyl methanesulfonate product_e2 4-(Boc-amino)cyclohexene start_e2->product_e2 + Strong, Hindered Base

Caption: Competing SN2 and E2 reactions at the mesylate position.

Troubleshooting_Workflow cluster_boc Troubleshooting Boc Deprotection cluster_yield Troubleshooting Low Yield cluster_alkene Troubleshooting Elimination start Unexpected Reaction Outcome check_boc Boc Group Cleaved Unexpectedly? start->check_boc Analysis of Products check_yield Low Substitution Yield? check_alkene Alkene Byproduct Formed? check_boc->check_yield No boc_cause1 Check for Acidic Contaminants check_boc->boc_cause1 Yes check_yield->check_alkene No yield_cause1 Weak Nucleophile? check_yield->yield_cause1 Yes alkene_cause Strong/Hindered Base Used? check_alkene->alkene_cause Yes boc_cause2 Evaluate Reagent for Lewis Acidity boc_cause1->boc_cause2 boc_solution Use Anhydrous Solvents Add Non-nucleophilic Base boc_cause2->boc_solution yield_cause2 Steric Hindrance? yield_cause1->yield_cause2 yield_solution Increase Nu- Strength/Concentration Increase Temperature/Time yield_cause2->yield_solution alkene_solution Use Less Hindered Base Lower Reaction Temperature alkene_cause->alkene_solution

Caption: A logical workflow for troubleshooting common issues.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • YouTube. Adding Mesylate Group Mechanism | Organic Chemistry. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Wikipedia. Mesylate. [Link]

  • Organic Chemistry. Alcohol to Mesylate - Common Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]

  • Reddit. Boc De-protection. [Link]

  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]

Sources

Technical Support Center: Synthesis of trans-4-(Boc-amino)cyclohexyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of trans-4-(Boc-amino)cyclohexyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your experimental outcomes.

Synthesis Overview

The conversion of trans-4-(Boc-amino)cyclohexanol to its corresponding methanesulfonate (mesylate) is a critical step in the synthesis of various pharmaceutical intermediates. The reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. While seemingly straightforward, this process is prone to specific impurities that can complicate downstream applications. This guide will address the identification, mitigation, and removal of these impurities.

Synthesis_Workflow cluster_reaction Reaction Step cluster_purification Workup & Purification SM trans-4-(Boc-amino)cyclohexanol Reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM), 0°C to RT SM->Reagents Product_Crude Crude Reaction Mixture Reagents->Product_Crude Mesylation Workup Aqueous Wash (e.g., sat. NaHCO₃, Brine) Product_Crude->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product_Pure Pure trans-4-(Boc-amino)cyclohexyl Methanesulfonate Purification->Product_Pure

Caption: General workflow for the synthesis and purification of the target mesylate.

Troubleshooting Guide: Impurity Removal & Yield Optimization

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Q1: My final product is contaminated with unreacted starting material, trans-4-(Boc-amino)cyclohexanol. How can I drive the reaction to completion and remove this impurity?

Expert Analysis: The presence of residual starting alcohol is typically due to an incomplete reaction. This can be caused by insufficient reagents, poor reagent quality, or non-optimal reaction time and temperature. The hydroxyl group of the starting material is significantly more polar than the target mesylate, a property we can exploit for purification.

Solutions:

  • Driving the Reaction:

    • Reagent Stoichiometry: Use a slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents). The base is crucial to neutralize the HCl generated in situ.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product mesylate will have a higher Rf value (less polar) than the starting alcohol. The reaction is complete when the starting material spot is no longer visible.

    • Temperature Control: The reaction is typically started at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure it proceeds to completion.

  • Purification Protocol: Flash Column Chromatography Flash chromatography is highly effective for separating the polar starting material from the nonpolar product.[1][2]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes (or petroleum ether) is recommended. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to 30-40% EtOAc. The product will elute before the starting material.

    • Protocol: A general procedure for purifying Boc-protected compounds via flash chromatography is a well-established technique.[1]

Q2: My NMR analysis shows signals corresponding to the cis-isomer. What is the source of this impurity and how can it be removed?

Expert Analysis: The cis-isomer impurity almost always originates from the trans-4-(Boc-amino)cyclohexanol starting material, which often contains a small percentage of the cis-isomer. Since the mesylation reaction does not affect the stereochemistry at the reacting carbon, the cis/trans ratio is carried over to the product.[3] These diastereomers can often be separated by exploiting subtle differences in their crystal packing and solubility.

Solutions:

  • Source Control: Whenever possible, source high-purity trans-starting material (>99% trans). If you are preparing the starting material yourself, consider purification by recrystallization before proceeding to the mesylation step.[4]

  • Purification Protocol: Recrystallization Recrystallization is the most effective method for removing diastereomeric impurities on a larger scale.

    • Principle: The desired trans-isomer and the undesired cis-isomer will have different solubilities in a given solvent system. Through careful selection of solvents, the desired isomer can be selectively crystallized while the impurity remains in the mother liquor.

    • Recommended Solvents: A common strategy is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol, or acetone) and then add a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise until turbidity is observed.[4]

    • Step-by-Step Protocol:

      • Dissolve the crude solid in a minimum volume of hot ethyl acetate.

      • While the solution is still warm, slowly add hexanes until the solution becomes cloudy.

      • Add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours.

      • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Q3: I observe a faint, nonpolar spot on my TLC plate that is not the product or starting material. I suspect an elimination byproduct. Is this possible and how do I address it?

Expert Analysis: Yes, the formation of an elimination byproduct, tert-butyl (cyclohex-3-en-1-yl)carbamate, is a known side reaction. Mesylates are excellent leaving groups, and under the influence of the base (triethylamine), an E2 elimination can occur.[5] This is particularly relevant if the reaction is heated or if a stronger, more sterically hindered base is used. For cyclohexyl systems, the E2 elimination requires an anti-periplanar arrangement of a β-hydrogen and the leaving group, which is readily achievable in the chair conformation.[6][7]

Elimination_Pathway Product trans-4-(Boc-amino)cyclohexyl Methanesulfonate Byproduct tert-butyl (cyclohex-3-en-1-yl)carbamate (Elimination Byproduct) Product->Byproduct E2 Elimination (removes H- and -OMs) Base Base (TEA) Base->Product attacks β-Hydrogen

Caption: Formation of the elimination byproduct via an E2 mechanism.

Solutions:

  • Minimizing Formation:

    • Temperature: Avoid heating the reaction mixture. Maintain a temperature between 0°C and room temperature.

    • Base Selection: Triethylamine is generally a suitable base. Avoid stronger or bulkier bases which can favor elimination.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side reactions.

  • Removal: The elimination byproduct is nonpolar and will have a very high Rf on TLC. It can be easily separated from the desired mesylate product using the flash column chromatography protocol described in Q1 . The byproduct will elute first in a low-polarity eluent like 5-10% ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q: What are the optimal reaction conditions for this mesylation? A: Typically, the reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct. The reaction is initiated at 0°C and allowed to warm to room temperature over several hours.

Q: My Boc-protected starting material is an oil and won't crystallize. How can I purify it? A: If the starting alcohol or the final product is an oil, purification must be done by flash column chromatography. For oils that are difficult to crystallize, a technique involving seed crystals can sometimes induce solidification.[1][8]

Q: Is the product stable? What are the best storage conditions? A: Methanesulfonates are generally stable compounds. However, they are sensitive to hydrolysis under strongly acidic or basic conditions.[9][10][11] The product should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Q: What safety precautions should I take when handling methanesulfonyl chloride (MsCl)? A: Methanesulfonyl chloride is corrosive, a lachrymator, and moisture-sensitive. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quench any residual MsCl carefully with a dilute aqueous base solution in an ice bath.

Data & Protocols

Table 1: Troubleshooting Summary
Issue ObservedProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Reagent degradation; Loss during workupUse 1.1-1.2 eq. MsCl; Monitor by TLC; Perform neutral aqueous workup.
Starting Material Incomplete reactionPurify by flash column chromatography.
Cis-Isomer Impurity Contaminated starting materialPurify final product by recrystallization from EtOAc/Hexanes.
Elimination Byproduct High temperature; Excess base/timeMaintain temp < RT; Purify by flash column chromatography.
Product Degradation Harsh acidic/basic workupUse neutral washes (water, brine); Store in a cool, dry place.[9][12]
Table 2: Recommended Chromatography Conditions
TechniqueStationary PhaseMobile Phase (Typical)Elution Order
TLC Silica Gel 60 F25430% Ethyl Acetate in Hexanes1. Elimination Byproduct (Highest Rf)2. Product 3. Starting Alcohol (Lowest Rf)
Flash Column Silica Gel (230-400 mesh)Gradient: 10% to 40% Ethyl Acetate in HexanesSame as TLC
Protocol: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness under reduced pressure to create a dry-loaded sample.

  • Column Packing: Prepare a silica gel column using hexanes or a low-polarity eluent (e.g., 5% EtOAc/Hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). The nonpolar elimination byproduct will elute first.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% EtOAc/Hexanes) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification_Decision_Tree Start Crude Product Analysis (TLC/NMR) Impurity1 Main Impurity: Starting Alcohol? Start->Impurity1 Yes Impurity2 Main Impurity: cis-Isomer? Start->Impurity2 No Impurity1->Impurity2 No Action1 Flash Column Chromatography Impurity1->Action1 Impurity3 Multiple Impurities? Impurity2->Impurity3 No Action2 Recrystallization Impurity2->Action2 Yes Action3 Flash Column Chromatography Impurity3->Action3 Yes End Pure Product Impurity3->End No (Product is Clean) Action1->End Action2->End Action3->End

Caption: Decision tree for selecting the appropriate purification method.

References

  • Black, G. W., & Taylor, P. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 254-257. [Link][9][11][12]

  • ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. [Link]

  • Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link][10]

  • ACS Figshare. (2016). Selective Hydrolysis of Methanesulfonate Esters. [Link]

  • ACS Publications. (2008). Selective Hydrolysis of Methanesulfonate Esters. [Link]

  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. [4]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link][6]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link][7]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link][5]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link][3]

  • ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. [Link][13]

Sources

Technical Support Center: Optimizing Mesylation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mesylation of secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve reliable, high-yield results.

The Central Role of Temperature in Mesylation

The conversion of a secondary alcohol to a methanesulfonate (mesylate) is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one, thereby paving the way for subsequent nucleophilic substitution or elimination reactions.[1][2] The reaction is deceptively simple: the alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a base. However, the reaction temperature is a delicate parameter that can dictate the success or failure of the transformation. Too low, and the reaction may be sluggish or stall completely; too high, and a host of side reactions can diminish your yield and complicate purification.

This guide will provide a structured approach to optimizing reaction temperature, starting with foundational knowledge and progressing to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing the mesylation of secondary alcohols.

Q1: What is the standard starting temperature for the mesylation of a secondary alcohol?

A1: For most secondary alcohols, a starting temperature of 0°C is recommended.[3] This is typically achieved using an ice-water bath. The reaction is often initiated by the slow, dropwise addition of methanesulfonyl chloride (MsCl) to a solution of the alcohol and a base, such as triethylamine (TEA) or pyridine, in an appropriate solvent like dichloromethane (DCM).[4][5]

Q2: When should I consider deviating from the standard 0°C starting temperature?

A2: Deviation from 0°C is warranted under several circumstances:

  • Sterically Hindered Alcohols: If your secondary alcohol is sterically encumbered, the reaction may be sluggish at 0°C. In such cases, allowing the reaction to slowly warm to room temperature can be beneficial.[3] For particularly challenging substrates, heating the reaction mixture to temperatures in the range of 60-80°C may be necessary.[6]

  • Highly Reactive Substrates: Conversely, if your substrate is particularly reactive or prone to side reactions, maintaining a lower temperature, such as -10°C to 0°C , throughout the reaction may be advantageous to improve selectivity and minimize byproduct formation.[7]

  • Scale-up Considerations: On a larger scale, the exothermic nature of the reaction can be more pronounced. Starting at a lower temperature (e.g., -10°C or -5°C) can help to better control the internal temperature of the reactor during the addition of MsCl.

Q3: What are the most common side reactions related to temperature, and how can I mitigate them?

A3: The two most prevalent temperature-influenced side reactions are the formation of an alkyl chloride and elimination products (alkenes) .

  • Alkyl Chloride Formation: This occurs when the chloride ion, a byproduct of the reaction between MsCl and the alcohol, acts as a nucleophile and displaces the newly formed mesylate. This SN2 reaction is more likely at elevated temperatures. To minimize this, maintain the lowest effective temperature for the reaction. If alkyl chloride formation is a persistent issue, consider using methanesulfonic anhydride (Ms₂O) instead of MsCl, as it does not generate a chloride byproduct.[4]

  • Elimination (E2) Reactions: The mesylate is an excellent leaving group, and in the presence of a base (especially a non-hindered one like TEA), an E2 elimination can occur to form an alkene. This is particularly problematic for secondary mesylates that can form stable, substituted double bonds. Higher temperatures significantly accelerate the rate of elimination. If elimination is observed, running the reaction at a lower temperature is the first course of action. Using a more sterically hindered base, such as diisopropylethylamine (DIPEA), can also disfavor the E2 pathway.[3]

Q4: Can the choice of base influence the optimal reaction temperature?

A4: Absolutely. The basicity and steric bulk of the amine base play a crucial role.

  • Triethylamine (TEA) and Pyridine: These are the most common bases. Reactions with these bases are typically initiated at 0°C.[4]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst often used in small amounts (catalytic quantities) alongside a stoichiometric base like TEA.[8][9] Its use can significantly accelerate the reaction, often allowing for lower reaction temperatures or shorter reaction times, especially for hindered alcohols.[6][10]

  • Stronger, Non-nucleophilic Bases: In some instances, stronger bases might be employed. However, with methanesulfonyl chloride, very strong bases can lead to the formation of a highly reactive intermediate called sulfene (CH₂=SO₂) via an E1cB mechanism .[11][12][13] This can sometimes be advantageous for hindered alcohols but can also lead to a different side product profile. The formation of sulfene is dependent on the base and reaction conditions.[12][14]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the mesylation of secondary alcohols, with a focus on the role of temperature.

Problem Potential Cause(s) Troubleshooting Steps & Temperature Adjustments
Low or No Conversion 1. Insufficiently reactive substrate (steric hindrance).2. Reaction temperature is too low.3. Inactive reagents.1. Gradual Warming: After initial addition of MsCl at 0°C, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.[3]2. Elevated Temperature: For hindered alcohols, consider heating the reaction to 40°C, 60°C, or even 80°C.[6] Use a reflux condenser.3. Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction, which may allow for lower temperatures.[8]4. Reagent Check: Ensure MsCl and the amine base are not degraded. Use freshly opened or purified reagents.
Formation of Alkyl Chloride 1. Reaction temperature is too high, promoting SN2 displacement by chloride.2. Prolonged reaction time at elevated temperatures.1. Lower the Temperature: Conduct the reaction at 0°C or even slightly lower (e.g., -10°C).2. Use Methanesulfonic Anhydride (Ms₂O): This reagent does not produce chloride ions, thus eliminating this side reaction.[4] The reaction conditions are generally similar to those with MsCl.
Significant Elimination to Alkene 1. Reaction temperature is too high, favoring the E2 pathway.2. The base used is too strong or not sterically hindered.3. The substrate is prone to elimination (e.g., forming a conjugated system).1. Drastically Lower the Temperature: Maintain the reaction at 0°C or below for the entire duration.2. Change the Base: Switch from TEA to a more sterically hindered base like diisopropylethylamine (DIPEA).3. Slow Addition: Add the MsCl very slowly at low temperature to maintain a low instantaneous concentration of the activated intermediate.
Racemization at a Stereocenter 1. Formation of a carbocation intermediate (SN1 pathway), although less common for mesylation itself. More likely in subsequent reactions.2. The mesylate is unstable and undergoes SN1 displacement by chloride, leading to racemization.1. Maintain Low Temperature: Lower temperatures disfavor the formation of carbocations.2. Use a Non-polar Solvent: A less polar solvent can help to suppress the formation of ionic intermediates.[15]3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to reaction conditions.

Experimental Protocols

Protocol 1: General Mesylation of a Secondary Alcohol
  • Dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 10 volumes).

  • Cool the solution to 0°C using an ice-water bath.

  • Add triethylamine (TEA) (1.5 eq.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC or LC-MS.[3]

  • If the reaction is sluggish, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[3]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

Protocol 2: Mesylation of a Sterically Hindered Secondary Alcohol
  • Dissolve the sterically hindered secondary alcohol (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM).

  • Add triethylamine (3.0 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add methanesulfonyl chloride (1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.[6]

  • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, dilute HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Mesylation Reaction and Key Side Pathways

The following diagram illustrates the desired mesylation reaction and the competing formation of the alkyl chloride and alkene byproducts.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions (Elevated Temperature) A Secondary Alcohol (R-OH) C Mesylate (R-OMs) A->C Mesylation (Optimal Temperature) B MsCl, Base (e.g., TEA) D Alkyl Chloride (R-Cl) C->D SN2 by Cl- E Alkene C->E E2 Elimination

Caption: Mesylation reaction and competing side pathways.

Troubleshooting Workflow for Low Conversion

This flowchart provides a logical sequence of steps to address low conversion in a mesylation reaction.

G start Low Conversion Observed q1 Is the alcohol sterically hindered? start->q1 a1_yes Allow reaction to warm to RT. Still low conversion? q1->a1_yes Yes a1_no Maintain at 0°C for longer. Still low conversion? q1->a1_no No heat Heat reaction to 40-80°C. Monitor closely. a1_yes->heat Yes dmap Add catalytic DMAP (0.1 eq). a1_yes->dmap No a1_no->dmap Yes reagents Check reagent quality. Use fresh MsCl/Base. a1_no->reagents No end Problem Resolved heat->end dmap->end reagents->end

Caption: Troubleshooting workflow for low conversion.

References

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Alcohol Reactions. ChemTalk. [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). ResearchGate. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Sulfonylation of alcohol.
  • Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry. [Link]

  • Adding Mesylate Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Alcohols Important Reactions. Jack Westin. [Link]

  • Mesylation and Tosylation. Reddit. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Methanesulfonyl chloride. Wikipedia. [Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. National Institutes of Health. [Link]

  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments. ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of trans-4-(Boc-amino)cyclohexyl Methanesulfonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of trans-4-(Boc-amino)cyclohexyl methanesulfonate, a common building block in medicinal chemistry. We will dissect its characteristic spectral features and compare them with its cis-isomer and related cyclohexane derivatives, offering a framework for confident structural assignment and conformational analysis.

The Significance of Conformational Analysis in Substituted Cyclohexanes

The cyclohexane ring is not a static, planar entity. It predominantly adopts a chair conformation to minimize steric and torsional strain. In a 1,4-disubstituted cyclohexane like our target molecule, the two substituents can either both be in equatorial positions (the more stable conformation for bulky groups in the trans isomer), or one equatorial and one axial. The spatial arrangement of protons relative to the electronegative substituents and the rest of the ring profoundly influences their electronic environment, and thus their chemical shifts and coupling constants in the ¹H NMR spectrum.

At room temperature, the cyclohexane ring undergoes rapid "ring flipping," where axial and equatorial positions interchange.[1][2] This rapid isomerization often leads to time-averaged signals in the NMR spectrum. However, for "locked" or conformationally biased systems, distinct signals for axial and equatorial protons can be observed. The trans-1,4-disubstitution pattern with bulky groups like Boc-amino and methanesulfonate strongly favors a di-equatorial conformation, effectively "locking" the ring. This conformational preference is the key to interpreting its ¹H NMR spectrum.

Dissecting the ¹H NMR Spectrum of this compound

A detailed analysis of the ¹H NMR spectrum of this compound reveals several key regions of interest. The expected chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonate and Boc-amino groups.

Expected ¹H NMR Spectral Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Coupling Constants (J, Hz)
Boc group (-C(CH₃)₃) ~1.4singlet (s)9HN/A
Methanesulfonate (-SO₂CH₃) ~3.0singlet (s)3HN/A
H-1 (CH-OMs) ~4.5tt or complex multiplet1HJ_ax,ax ≈ 9-12 Hz, J_ax,eq ≈ 3-4 Hz
H-4 (CH-NHBoc) ~3.5broad multiplet1H-
Cyclohexyl Axial Protons ~1.2-1.5complex multiplet4H-
Cyclohexyl Equatorial Protons ~1.9-2.2complex multiplet4H-
NH (Amide) ~4.5-5.5broad singlet (br s) or doublet (d)1H-

Note: These are predicted values and may vary slightly depending on the solvent and concentration.

Key Features and Interpretation:

  • The Boc Group Singlet: The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp singlet at approximately 1.4 ppm.[3]

  • The Methanesulfonate Singlet: The three equivalent protons of the methyl group on the methanesulfonate moiety will also present as a sharp singlet, but shifted further downfield to around 3.0 ppm due to the strong deshielding effect of the adjacent sulfonyl group.[4][5]

  • The H-1 and H-4 Methine Protons: The protons attached to the carbons bearing the methanesulfonate (H-1) and the Boc-amino group (H-4) are the most informative for confirming the trans stereochemistry.

    • In the favored di-equatorial conformation, both H-1 and H-4 are in axial positions.

    • The H-1 proton, being adjacent to the strongly electron-withdrawing methanesulfonate group, will be the most deshielded of the ring protons, appearing around 4.5 ppm. Its multiplicity will be a triplet of triplets (tt) or a complex multiplet due to coupling with two adjacent axial protons (large J-coupling) and two adjacent equatorial protons (small J-coupling).

    • The H-4 proton, adjacent to the nitrogen of the Boc-amino group, will appear at a more moderate chemical shift, around 3.5 ppm. Its signal is often broadened due to coupling with the amide proton and the adjacent ring protons.

  • The Cyclohexane Ring Protons: The remaining eight protons of the cyclohexane ring will appear as a complex series of multiplets in the region of 1.2-2.2 ppm. Generally, equatorial protons are deshielded relative to their axial counterparts.[6][7]

Comparative Analysis: trans vs. cis Isomers

The ¹H NMR spectrum of the corresponding cis-4-(Boc-amino)cyclohexyl methanesulfonate would show significant differences, primarily due to its different conformational preferences. In the cis isomer, one substituent must be axial while the other is equatorial.

Featuretrans-Isomer (Di-equatorial)cis-Isomer (Axial/Equatorial)
H-1 Proton Axial, large J_ax,ax couplings (9-12 Hz)Equatorial, small J_eq,ax and J_eq,eq couplings (3-4 Hz)
H-4 Proton Axial, large J_ax,ax couplings (9-12 Hz)Equatorial, small J_eq,ax and J_eq,eq couplings (3-4 Hz)
Signal Width of H-1/H-4 Broad multiplets due to large couplingsSharper, less complex multiplets

The most telling difference lies in the coupling constants of the H-1 and H-4 protons. The large trans-diaxial coupling constants observed for the trans isomer are a direct consequence of the approximately 180° dihedral angle between these protons and their adjacent axial neighbors, as described by the Karplus relationship.[8][9] In the cis isomer, these protons would be equatorial, leading to much smaller coupling constants due to the roughly 60° dihedral angles with their neighbors.

Experimental Protocol

Sample Preparation for ¹H NMR Analysis:

A standard protocol for preparing a sample for ¹H NMR is as follows:

  • Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.

Data Acquisition:

A standard ¹H NMR spectrum can be acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

Visualizing the Key Structural Relationships

The following diagrams illustrate the key conformational and spectral relationships discussed.

G cluster_trans trans Isomer (Di-equatorial) cluster_cis cis Isomer (Axial/Equatorial) H1_ax H-1 (axial) J_ax_ax Large J-coupling (9-12 Hz) H1_ax->J_ax_ax diaxial H4_ax H-4 (axial) H4_ax->J_ax_ax diaxial H1_eq H-1 (equatorial) J_eq_ax Small J-coupling (3-4 Hz) H1_eq->J_eq_ax eq-ax H4_ax_cis H-4 (axial) H4_ax_cis->J_eq_ax ax-eq

Caption: Conformational differences and resulting coupling constants for trans and cis isomers.

G cluster_peaks Chemical Shift (ppm) Spectrum Predicted 1H NMR Spectrum of this compound Boc Boc ~1.4 ppm (singlet, 9H) Spectrum->Boc Cyclohexyl_ax Cyclohexyl (ax) ~1.2-1.5 ppm (multiplet, 4H) Spectrum->Cyclohexyl_ax Cyclohexyl_eq Cyclohexyl (eq) ~1.9-2.2 ppm (multiplet, 4H) Spectrum->Cyclohexyl_eq OMs SO2CH3 ~3.0 ppm (singlet, 3H) Spectrum->OMs H4 H-4 ~3.5 ppm (multiplet, 1H) Spectrum->H4 H1 H-1 ~4.5 ppm (multiplet, 1H) Spectrum->H1 NH NH ~5.0 ppm (broad, 1H) Spectrum->NH

Caption: Schematic representation of the predicted ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural and conformational information. By carefully analyzing the chemical shifts of the substituent protons and, most importantly, the multiplicity and coupling constants of the H-1 and H-4 methine protons, a confident assignment of the trans stereochemistry can be made. The large diaxial couplings are a hallmark of the favored di-equatorial conformation of the bulky substituents. This guide provides a comprehensive framework for researchers to interpret their own experimental data and serves as a valuable reference for the structural elucidation of similarly substituted cyclohexane derivatives.

References

  • Doc Brown's Chemistry. (n.d.). Cyclohexane ¹H Proton NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]

  • MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of methanesulfonate standard sample (20 mM in 1 M KOH). Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonic acid (anhydrous). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Retrieved from [Link]

  • Reddit. (2015). in a substituted cyclohexane, is axial or equatorial proton more upfield?. Retrieved from [Link]

  • YouTube. (2020). ¹H NMR of cyclohexane. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplemental Figure 1. NMR structures of the synthesized phenamil methanesulfonate. Retrieved from [Link]

  • YouTube. (2020). Draw the ¹H NMR Spectrum for Cyclohexane (C6H12). Retrieved from [Link]

  • National Institutes of Health. (2018). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • LookChem. (n.d.). This compound 177545-89-0 wiki. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Analysis of trans-4-(Boc-amino)cyclohexyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹³C NMR in Stereochemical Elucidation

In the realm of synthetic chemistry and drug development, the precise determination of molecular structure and stereochemistry is non-negotiable. For cyclic systems like substituted cyclohexanes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic and steric environment. This sensitivity allows for the unambiguous assignment of substituent orientation (axial vs. equatorial), which is critical for understanding a molecule's conformational stability, reactivity, and biological activity.

This guide provides an in-depth ¹³C NMR analysis of trans-4-(Boc-amino)cyclohexyl methanesulfonate, a common intermediate in medicinal chemistry. We will explore the expected chemical shifts based on established principles, compare its spectral features against its cis-isomer and key precursors, and provide a validated experimental protocol for acquiring high-quality data.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbons of this compound are numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectrum and Signal Assignment

While an experimental spectrum is the gold standard, a predicted spectrum based on established substituent chemical shift (SCS) effects provides a powerful framework for analysis. The trans configuration dictates that both the methanesulfonate and the Boc-amino groups predominantly occupy equatorial positions in the stable chair conformation, minimizing 1,3-diaxial interactions.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1 ~80 - 84Methoxy-carbon (C-O). Significantly downfield due to the strong electron-withdrawing effect of the mesylate group.
C4 ~48 - 52Amino-carbon (C-N). Influenced by the nitrogen and the Boc group.
C2, C6 ~30 - 34Adjacent to the C-OMs carbon. Experiences a β-effect from the mesylate.
C3, C5 ~28 - 32Adjacent to the C-NHBoc carbon. Experiences a β-effect from the Boc-amino group.
Boc (Cq) ~79 - 80Quaternary carbon of the tert-butyl group. A highly characteristic and reliable signal.[1]
Boc (CH₃)₃ ~28.4Methyl carbons of the tert-butyl group. Typically a sharp, intense signal.[1]
Mesylate (CH₃) ~37 - 39Methyl carbon of the methanesulfonate group.

The Comparative Analysis: Distinguishing Isomers and Precursors

The true power of ¹³C NMR is realized through comparison. By analyzing the target molecule alongside its stereoisomer and synthetic precursor, we can definitively confirm its structure.

Comparison 1: trans vs. cis-4-(Boc-amino)cyclohexyl Methanesulfonate

The primary distinction between the trans and cis isomers lies in the orientation of the substituents. In the most stable chair conformation of the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger A-value of the Boc-amino group, it will preferentially occupy the equatorial position, forcing the smaller mesylate group into an axial orientation.

This axial orientation introduces a critical steric interaction known as the gamma-gauche effect . An axial substituent will sterically compress the syn-axial hydrogens on C3 and C5, causing the C3 and C5 nuclei to become more shielded and resonate at a higher field (lower ppm value).[2][3]

Table 2: Comparative ¹³C NMR Shifts (trans vs. cis Isomer)

Carbon Atomtrans Isomer (Equatorial OMs)cis Isomer (Axial OMs)Key Differentiator
C1 ~80 - 84 ppm~75 - 79 ppmAxial C1 is typically shielded (upfield) compared to its equatorial counterpart.
C3, C5 ~28 - 32 ppm~23 - 27 ppm Significant upfield shift (~4-6 ppm) due to the gamma-gauche effect from the axial OMs group. This is the most reliable diagnostic signal.
Mesylate (CH₃) ~37 - 39 ppm~37 - 39 ppmMinimal change expected for the substituent's own carbon signal.
Comparison 2: Mesylate vs. Precursor Alcohol

The target molecule is synthesized from its corresponding alcohol, trans-4-(Boc-amino)cyclohexanol. Comparing the product to this starting material validates the conversion of the hydroxyl group to the mesylate. The strongly electron-withdrawing sulfonate ester causes a pronounced downfield shift on the attached carbon (C1).

Table 3: Comparative ¹³C NMR Shifts (Mesylate vs. Alcohol)

Carbon Atomtrans-4-(Boc-amino)cyclohexanolThis compoundKey Differentiator
C1 ~69 - 73 ppm~80 - 84 ppm Significant downfield shift (~10-12 ppm) upon mesylation, confirming the reaction at the hydroxyl position.
C2, C6 ~32 - 36 ppm~30 - 34 ppmMinor upfield shift (β-effect) upon mesylation.

Analytical & Comparative Workflow

The logical process for confirming the structure and stereochemistry involves synthesis, purification, data acquisition, and comparative analysis.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Confirmation A Synthesize Target Compound (e.g., from alcohol) C Purify all Compounds (e.g., Column Chromatography) A->C B Synthesize Cis-Isomer (for comparison) B->C D Prepare Samples (See Protocol Below) C->D E Acquire ¹³C NMR Spectra (Proton Decoupled) D->E F Acquire DEPT-135/90 (Optional, for assignment) E->F G Assign Signals for Target Compound F->G H Compare trans vs. cis: Identify Gamma-Gauche Effect G->H I Compare Mesylate vs. Alcohol: Confirm C1 Downfield Shift G->I J Final Structure Confirmation H->J I->J

Caption: Workflow for structural confirmation via comparative ¹³C NMR analysis.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Trustworthy data begins with meticulous sample preparation. Due to the low natural abundance of the ¹³C isotope (~1.1%), spectra are inherently less sensitive than ¹H NMR, requiring a higher sample concentration.[4]

Materials:

  • This compound (20-50 mg)[5][6]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

  • Pasteur pipette and cotton or glass wool plug

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20-50 mg of the purified, dry compound into a clean, small vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ is common for nonpolar organic compounds).[5] Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key regions of the analyte spectrum.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by disrupting magnetic field homogeneity.

  • Volume Check: Ensure the final solvent height in the NMR tube is between 4.0 and 5.0 cm.[5] This is critical for proper shimming by the spectrometer.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove fingerprints and dust.[4] Cap the tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (typically several hundred to a few thousand) should be collected to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is generally a good starting point.

Conclusion

The ¹³C NMR spectrum is a rich source of structural information. For this compound, the key diagnostic signals are the downfield-shifted C1 carbon (~80-84 ppm), confirming mesylation, and the positions of the C3/C5 carbons. A definitive confirmation of the trans stereochemistry is best achieved by comparing its spectrum to that of the cis isomer, where the gamma-gauche effect from an axial substituent would induce a telling upfield shift in the C3/C5 signals. By following the detailed protocol and comparative logic outlined in this guide, researchers can confidently assign the structure and stereochemistry of this and related cyclohexane derivatives.

References

  • Faculty of Mathematical & Physical Sciences, UCL. Sample Preparation. University College London. [Link]

  • Soloshonok, V. A., et al. (2008). Supporting Information for an article in Chemistry - A European Journal. Wiley-VCH. [Link]

  • Myers, A. G., et al. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Journal of the American Chemical Society. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Alowscl. (2025). How To Prepare And Run An NMR Sample. Alwsci Blogs. [Link]

  • Reddy, K. S., et al. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Tetrahedron Letters. [Link]

  • Springer Nature. Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

  • Charki, P., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Cyclohexyl methanesulfonate. PubChem. [Link]

  • ResearchGate. (2024). Request PDF: Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

trans-4-(Boc-amino)cyclohexyl methanesulfonate vs tosylate leaving group reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Mesylate and Tosylate Leaving Group Reactivity on the trans-4-(Boc-amino)cyclohexyl Scaffold

A Senior Application Scientist's Guide for Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the strategic conversion of an alcohol into a more reactive species is a cornerstone of molecular construction. The hydroxyl group is notoriously poor as a leaving group in nucleophilic substitution reactions due to the instability of the resulting hydroxide ion (HO⁻).[1] To overcome this, chemists often convert alcohols into sulfonate esters, which are excellent leaving groups because they are the conjugate bases of strong acids.[2][3][4]

This guide provides a detailed comparative analysis of two of the most ubiquitous sulfonate esters—methanesulfonate (mesylate) and p-toluenesulfonate (tosylate)—derived from the pharmaceutically relevant scaffold, trans-4-(Boc-amino)cyclohexanol. We will delve into the theoretical underpinnings of their reactivity, practical considerations in the laboratory, and provide standardized protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Theoretical Foundation: What Makes a Good Leaving Group?

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon bond cleavage.[2] The more stable the resulting anion, the weaker its basicity, and the better it functions as a leaving group.[4] Sulfonate anions achieve exceptional stability through the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[5][6]

The subtle yet significant differences between the mesylate and tosylate leaving groups stem from the electronic and steric nature of the substituent on the sulfur atom: a methyl group for the mesylate and a p-tolyl group for the tosylate.

Leaving GroupStructureConjugate AcidpKa of Conjugate Acid
Mesylate (-OMs) CH₃SO₃⁻Methanesulfonic Acid~ -1.9 to -2.6[7][8]
Tosylate (-OTs) CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8[7]

The pKa values indicate that p-toluenesulfonic acid is a slightly stronger acid than methanesulfonic acid.[7] Consequently, the tosylate anion is a slightly weaker base and, in principle, a marginally more stable leaving group than the mesylate anion.[9] This leads to the generally accepted reactivity order for common sulfonate esters: Triflate > Tosylate ≈ Mesylate.[4] However, as we will explore, theoretical stability does not always directly translate to faster reaction rates.

Synthesis of the Precursors: A Workflow with Retention of Stereochemistry

A critical advantage of converting an alcohol to a sulfonate ester is that the stereochemistry at the carbon center is preserved because the C-O bond of the alcohol is not broken during the reaction.[1][5][10] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the corresponding sulfonyl chloride.[11] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Caption: General synthesis of mesylate and tosylate esters.

Reactivity Deep Dive: A Head-to-Head Comparison

While both mesylate and tosylate are superb leaving groups, their performance in nucleophilic substitution reactions on the trans-4-(Boc-amino)cyclohexyl scaffold is influenced by a balance of electronic, steric, and practical factors.

Electronic Effects vs. Steric Hindrance

The primary distinction lies in the substituent on the sulfur atom. The p-tolyl group in the tosylate is more electron-withdrawing than the simple methyl group of the mesylate, contributing to the slightly greater stability of the tosylate anion.[9]

However, the tosylate group is also significantly bulkier.[12] This steric bulk can impede the trajectory of the incoming nucleophile as it approaches the electrophilic carbon for an Sₙ2 reaction. The smaller mesylate group presents a less hindered pathway.

Reaction Kinetics: The Surprising Edge of the Mesylate

For Sₙ2 reactions, kinetic data often reveals that mesylates react slightly faster than tosylates, despite the tosylate being a marginally more stable anion. This is a classic example of steric effects overriding subtle electronic effects.

Leaving GroupRelative Sₙ2 Reaction RateKey Influencing Factor
Mesylate (-OMs) 1.00 (Reference)Less steric hindrance allows for faster nucleophilic attack.
Tosylate (-OTs) ~0.70[9]Increased steric bulk hinders the approach of the nucleophile.[12]

This kinetic advantage makes the mesylate a preferred choice when faster reaction times, lower reaction temperatures, or reactions with sterically demanding nucleophiles are desired.

Practical Considerations for the Medicinal Chemist

The choice between mesylate and tosylate often transcends pure reactivity and involves practical laboratory considerations.

Advantages of Mesylate:

  • Higher Reactivity: Often provides faster Sₙ2 reaction rates.[9]

  • Lower Molecular Weight: Favorable for atom economy.

  • Less Steric Bulk: Can be advantageous in crowded molecular environments.[12]

Advantages of Tosylate:

  • Crystallinity: Tosylates are frequently crystalline solids, making them easier to purify by recrystallization and handle compared to mesylates, which can sometimes be oils.[12]

  • Reaction Monitoring: The aromatic ring in the tosylate group is UV-active, allowing for easy visualization and monitoring of reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] This is a significant practical benefit.

  • Stability: The slightly greater stability can be beneficial for storage and in multi-step syntheses.

Experimental Protocol: A Self-Validating System for Comparison

To objectively compare the reactivity, one can perform a standardized nucleophilic substitution reaction, such as displacement with sodium azide, under identical conditions.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Substrate (Mesylate or Tosylate) in DMF B Add Sodium Azide (NaN3) (1.5 equivalents) A->B C Heat to 60°C B->C D Monitor by TLC (e.g., every 30 min) Visualize under UV light C->D E Quench with Water D->E Upon Completion F Extract with Ethyl Acetate E->F G Purify via Column Chromatography F->G H Characterize Product G->H

Caption: Workflow for a comparative nucleophilic substitution experiment.

Step-by-Step Methodology:

  • Preparation: Set up two identical reaction flasks. In one, dissolve 1.0 mmol of trans-4-(Boc-amino)cyclohexyl methanesulfonate in 10 mL of anhydrous DMF. In the other, dissolve 1.0 mmol of trans-4-(Boc-amino)cyclohexyl tosylate in 10 mL of anhydrous DMF.

  • Reagent Addition: To each flask, add 1.5 mmol of sodium azide (NaN₃).

  • Reaction: Place both flasks in a preheated oil bath at 60°C and stir vigorously.

  • Monitoring: At 30-minute intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The tosylate-containing reaction can be visualized directly under a UV lamp, while both may require staining (e.g., with potassium permanganate) for visualization. Compare the rate of consumption of the starting material in both reactions.

  • Workup: Once a reaction is complete (as judged by TLC), cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the cis-4-(Boc-amino)cyclohexyl azide (note the inversion of stereochemistry from the Sₙ2 attack).

  • Analysis: Compare the reaction time and isolated yield for both processes.

Conclusion and Recommendation

Both this compound and its tosylate counterpart are highly effective substrates for nucleophilic substitution. The choice between them is not a matter of right or wrong, but of strategic optimization based on the specific goals of the synthesis.

  • Choose the Mesylate when reaction kinetics are paramount. Its smaller size and faster Sₙ2 reaction rates can lead to shorter reaction times, lower energy consumption, and potentially higher throughput.

  • Choose the Tosylate when ease of handling and process control are the primary concerns. Its tendency to be a crystalline solid and its UV-active nature simplify purification and real-time reaction monitoring, which are invaluable attributes in both research and process development settings.

For drug development professionals, this analysis underscores a crucial principle: the optimal reagent is one that balances chemical reactivity with practical utility. By understanding the distinct advantages of both the mesylate and tosylate, researchers can better navigate the path to their target molecules with efficiency and confidence.

References

  • Benchchem.
  • Periodic Chemistry. (2019).
  • NIH. (n.d.).
  • Chemistry LibreTexts. (2022). 4.
  • CHEMISTRY 1000. (n.d.). Nucleophilic Substitution Reactions of Alcohols.
  • Guidechem. (n.d.). Is p-Toluenesulfonic Acid a Strong Acid?
  • Master Organic Chemistry. (2015).
  • Jack Westin. (n.d.). Alcohols Important Reactions.
  • Benchchem.
  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.). Methanesulfonic acid.
  • Leah4Sci. (2013).
  • Khan Academy. (2013).
  • Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups.
  • Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?
  • Benchchem. (n.d.). Tosylate vs. Mesylate: A Comparative Analysis of Leaving Group Efficiency.
  • Chemistry LibreTexts. (2019). 9.

Sources

The Foundational Difference: Conformational Analysis and Thermodynamic Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cis and Trans Isomers of 4-(Boc-amino)cyclohexyl Derivatives for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparison of the cis and trans isomers of 4-(Boc-amino)cyclohexyl derivatives. These scaffolds are fundamental building blocks in medicinal chemistry, where the precise three-dimensional arrangement of functional groups is paramount for biological activity. Understanding the distinct conformational, spectroscopic, and reactive properties of each isomer is critical for rational drug design and efficient synthesis. This guide moves beyond a simple recitation of facts to explain the underlying principles that govern the behavior of these isomers, supported by experimental data and detailed protocols.

The cyclohexane ring is not a flat hexagon; it predominantly adopts a strain-free "chair" conformation. In a 1,4-disubstituted cyclohexane, the spatial relationship between the two substituents defines the isomerism and dictates the molecule's stability and shape.

Trans Isomer: The Stable Diequatorial Preference

The trans isomer of a 4-(Boc-amino)cyclohexyl derivative is characterized by having its two substituents on opposite faces of the cyclohexane ring. This arrangement allows it to adopt a highly stable chair conformation where both the bulky Boc-amino group and the second substituent (e.g., a hydroxyl or carboxylic acid group) occupy equatorial positions.[1] This diequatorial arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[2][3] While a "ring flip" to a diaxial conformation is theoretically possible, it is energetically very costly and thus negligible at room temperature.[2] Consequently, the trans isomer is conformationally rigid and presents its functional groups in a well-defined, extended geometry. This thermodynamic stability makes the trans isomer the more prevalent and often desired isomer in many synthetic applications.[4]

Cis Isomer: A Dynamic Axial/Equatorial Equilibrium

In the cis isomer, both substituents are on the same face of the ring. This geometry forces one group to be in an axial position and the other in an equatorial position in any given chair conformation.[1][5] The cyclohexane ring can undergo a "ring flip," which interconverts the two chair forms, swapping the axial and equatorial positions of the substituents.[5] These two conformations exist in a dynamic equilibrium. If the substituents are different, the equilibrium will favor the conformer where the sterically bulkier group (the Boc-amino group) occupies the more spacious equatorial position to minimize 1,3-diaxial interactions.[1][5] This conformational flexibility means the cis isomer presents a different and less defined spatial relationship between its functional groups compared to the rigid trans isomer.

Diagram: Chair Conformations of Cis and Trans Isomers

G cluster_synthesis Synthesis cluster_purification Purification A 4-Aminocyclohexanol (cis/trans mixture) B Reaction Vessel A->B (Boc)₂O, Base (e.g., Triethylamine, NaOH) Solvent (e.g., CH₂Cl₂) C 4-(Boc-amino)cyclohexanol (cis/trans mixture) B->C D Column Chromatography C->D Elution with Polarity Gradient E cis Isomer D->E Early Fractions F trans Isomer D->F Late Fractions

Caption: General workflow for synthesis and separation.

Experimental Protocol: Synthesis and Separation

Objective: To synthesize a mixture of cis- and trans-4-(Boc-amino)cyclohexanol and separate the isomers.

Materials:

  • 4-Aminocyclohexanol (mixture of isomers)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • Protection Step: Dissolve 4-aminocyclohexanol (1.0 eq) in CH₂Cl₂. Add a base such as triethylamine (1.2 eq). Cool the solution in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material. [6]4. Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product mixture.

  • Separation Step: The separation of cis and trans isomers is typically achieved by flash column chromatography on silica gel. [7]The polarity difference between the isomers, though often small, is usually sufficient for separation.

    • The trans isomer, with its diequatorial (and often less polar) conformation, tends to elute after the more polar cis isomer in a normal-phase silica gel separation.

    • A gradient elution system, for example, starting with 20% EtOAc in hexanes and gradually increasing to 50-60% EtOAc, is effective.

  • Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure isomers and concentrate to yield the isolated cis and trans products. Confirm the identity and purity of each isomer using ¹H and ¹³C NMR spectroscopy.

Reactivity and Applications in Drug Discovery

The choice between a cis or trans isomer is a critical decision in drug design, as the stereochemistry dictates how the molecule presents its pharmacophoric groups to a biological target.

Reactivity Differences:

The accessibility of the functional groups can influence their reactivity. An axial group (present in the cis isomer) is generally more sterically hindered than an equatorial group (present in the trans isomer). This can affect the rates of reactions such as esterification or oxidation. For example, the oxidation of a cyclohexanol is often faster for the isomer with an axial hydroxyl group compared to its equatorial counterpart. [3]This is because the axial position allows for easier formation of the chromate ester intermediate and subsequent elimination.

Applications as Scaffolds:

  • Trans Isomers: Due to their rigid, diequatorial conformation, trans-1,4-disubstituted cyclohexanes are widely used to create a specific, often extended, distance and vector between two functional groups. This is invaluable for probing binding pockets in enzymes or receptors where a precise spatial orientation is required. Cariprazine, an antipsychotic drug, incorporates a trans-4-substituted cyclohexane-1-amine moiety, highlighting the therapeutic importance of this specific stereochemistry. [8]

  • Cis Isomers: The cis isomer provides a completely different spatial vector, holding substituents in a 1-axial, 4-equatorial arrangement. This can be crucial for creating turns in peptide mimetics or for positioning functional groups to interact with adjacent sites on a protein surface. N-protected cis-4-aminocyclohexanol derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). [9] The replacement of aromatic rings with saturated cyclohexyl rings (a process known as "de-aromatization") is a common strategy in medicinal chemistry to improve physicochemical properties like solubility and metabolic stability. The ability to synthesize and utilize specific cis or trans isomers of building blocks like 4-(Boc-amino)cyclohexyl derivatives is central to the success of this strategy. [10]

Conclusion

The cis and trans isomers of 4-(Boc-amino)cyclohexyl derivatives, while constitutionally identical, are distinct chemical entities with profound differences in their three-dimensional structure, stability, and spectroscopic signatures. The trans isomer is thermodynamically more stable and conformationally more rigid, typically adopting a diequatorial chair form. The cis isomer exists as a dynamic equilibrium of two axial-equatorial chair conformers. These structural nuances are readily distinguished by ¹H NMR spectroscopy and dictate their utility in organic synthesis and medicinal chemistry. For the drug development professional, a thorough understanding of these differences is not merely academic; it is essential for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. University of Delhi. Available from: [Link]

  • Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione. University of Windsor Scholarship at UWindsor. Available from: [Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available from: [Link]

  • Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Science Publishing. Available from: [Link]

  • Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. Available from: [Link]

  • 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available from: [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available from: [Link]

  • Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. ResearchGate. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. Available from: [Link]

  • Experimental Procedures. The Royal Society of Chemistry. Available from: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • US2850549A - Separation of cis and trans isomers. Google Patents.
  • Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Reddit. Available from: [Link]

  • OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. CDN. Available from: [Link]

  • Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. PubChem. Available from: [Link]

  • cis-4-(tert-Butoxycarbonylamino)cyclohexanol. PubChem. Available from: [Link]

  • Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP... ResearchGate. Available from: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available from: [Link]

  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis. ScienceOpen. Available from: [Link]

  • CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
  • US3880925A - Separation and purification of cis and trans isomers. Google Patents.
  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. NIH. Available from: [Link]

  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. Available from: [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora. Available from: [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. Available from: [Link]

  • A Structural, Spectroscopic and DFT Theoretical Comparison of the cis and trans Isomers of a Cyclohexasilane. ResearchGate. Available from: [Link]

  • A spectroscopic study of the cis/trans-isomers of penta-2,4-dienoic acid attached to gold nanoclusters. RSC Publishing. Available from: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. Available from: [Link]

  • Solved provide a method for separating cis and. Chegg.com. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Determination of trans-4-(Boc-amino)cyclohexyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors and key intermediates, such as trans-4-(Boc-amino)cyclohexyl methanesulfonate. This molecule serves as a versatile building block in the synthesis of various drug candidates. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product.[1] Therefore, robust and reliable analytical methods are essential for accurately quantifying the purity and identifying any potential impurities.

The control of impurities is a critical issue for healthcare manufacturing, with regulatory authorities like the FDA and ICH establishing stringent guidelines that often require identification and quantification of any impurity present at levels above 0.1%. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols.

Understanding Potential Impurities

Impurities associated with this compound can originate from several sources:

  • Starting Materials: Unreacted starting materials, such as trans-4-(Boc-amino)cyclohexanol.

  • By-products: Isomers (e.g., the cis-isomer) or products from side reactions.

  • Degradation Products: Hydrolysis of the mesylate group or loss of the Boc protecting group under acidic conditions.

  • Residual Solvents: Organic volatile compounds used during synthesis and purification.[1]

A comprehensive analytical approach must be capable of separating, identifying, and quantifying these diverse chemical entities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is universally regarded as the benchmark technique for assessing the purity of non-volatile and semi-volatile organic compounds.[1] Its high resolving power makes it ideal for separating the main compound from closely related structural isomers and degradation products.

Causality of Method Choice: For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both a non-polar Boc group and a polar mesylate group, allowing for effective retention and separation on a C18 stationary phase. A UV detector is suitable as the Boc-carbamate group provides a chromophore for detection, albeit at lower wavelengths (~210-220 nm).

Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation:

    • HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is used to control the pH and ensure good peak shape. It is also volatile, making it compatible with subsequent MS analysis if needed.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Flow Rate: 1.0 mL/min.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent) to make a 1 mg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner and at the same concentration.

  • Chromatographic Run & Data Acquisition:

    • Injection Volume: 10 µL.

    • UV Detection: 215 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Data Analysis: Calculate the purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase A & B Equilibrate Equilibrate HPLC System & Column MobilePhase->Equilibrate SamplePrep Prepare Sample & Standard Solutions (1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject Equilibrate->Inject Run Run Gradient Method Inject->Run Detect Detect at 215 nm Run->Detect Integrate Integrate Peaks in Chromatogram Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Workflow for HPLC purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural and Quantitative Tool

NMR spectroscopy, particularly ¹H NMR, is an indispensable tool for both structural confirmation and quantitative analysis (qNMR). It provides unambiguous confirmation of the Boc group's presence and can determine purity without the need for a reference standard of the analyte, making it a primary analytical method.[2]

Causality of Method Choice: The structure of this compound contains several distinct proton environments that are well-resolved in a typical ¹H NMR spectrum. The sharp, intense singlet from the nine equivalent protons of the tert-butyl (Boc) group at ~1.4 ppm serves as an excellent diagnostic and quantitative signal.[3]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Materials:

    • This compound sample.

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Calibrated internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a peak in a clean region of the spectrum.

    • High-precision NMR tubes.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the sample and 5-10 mg of the internal standard into a vial. Record weights precisely.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (400 MHz or higher):

    • Lock and Shim: Lock on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Angle: 30-90° (a 90° pulse is common for quantification).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds to ensure full relaxation).

      • Number of Scans: 8 to 16, to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved signal for the internal standard and a characteristic signal for the analyte (e.g., the tert-butyl singlet at ~1.4 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal (9 for the Boc group)

    • MW = Molecular weight

    • m = Mass

    • P_IS = Purity of the internal standard

Workflow Diagram: qNMR Purity Analysis

qNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing Weigh Accurately Weigh Sample & Internal Std. Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Lock, Tune, Shim Spectrometer Transfer->Tune Acquire Acquire Spectrum (Long d1 delay) Tune->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity Using Formula Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS) Coupled with Chromatography

Mass spectrometry is unparalleled for identifying unknown impurities by providing precise molecular weight information. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a formidable tool for impurity profiling.[4][5]

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Method Choice: LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS.[6] Using a soft ionization technique like Electrospray Ionization (ESI) allows for the ionization of the intact molecule, providing the molecular ion peak ([M+H]⁺ or [M+Na]⁺). This is crucial for confirming the identity of the main peak and for proposing structures for impurity peaks based on their mass-to-charge ratios.

Experimental Protocol: The HPLC protocol described in Section 1 can be directly coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF). TOF is preferred for its high mass accuracy, which aids in determining elemental compositions.

  • Data Acquisition: Acquire data in full scan mode over a range of m/z 100-500.

  • Analysis:

    • Confirm the main peak corresponds to the expected m/z for the protonated molecule (C₁₂H₂₃NO₅S, MW=293.38; expected [M+H]⁺ = 294.14).

    • Analyze the mass spectra of minor peaks to identify potential impurities. For example, the loss of the Boc group (100 Da) would result in an ion at m/z 194.14.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC-MS is the method of choice for analyzing volatile impurities, particularly residual solvents.[1] However, it is not recommended for the direct purity analysis of this compound.

Critical Insight & Trustworthiness: The Boc protecting group is thermally labile. When subjected to the high temperatures of a standard GC injection port (typically >200 °C), the compound is likely to decompose, primarily through the loss of the Boc group.[7] This pyrolysis would lead to the detection of the deprotected amine, giving a false negative for the target compound and an inaccurate purity assessment.[7] Therefore, while GC-MS is essential for residual solvent analysis (using a headspace method), it is unsuitable for assaying the main compound itself.

Comparative Summary of Analytical Methods

The choice of analytical method depends on the specific goal, whether it is routine quality control, reference standard certification, or unknown impurity identification.

FeatureHPLC-UVqNMRLC-MSGC-MS
Primary Goal Quantitative Purity (Assay), Impurity ProfileAbsolute Quantitative Purity, Structural ConfirmationImpurity Identification & Structure ElucidationVolatile Impurity & Residual Solvent Analysis
Sensitivity High (~0.01-0.1%)Moderate (~0.1%)Very High (<0.01%)[6]Very High (for volatiles)
Specificity Good (separation-based)Very High (structure-based)Excellent (separation + mass)Excellent (for volatiles)
Quantitative Accuracy Excellent (with reference std.)Excellent (Primary Method)Good (requires std. for accuracy)Good (for volatiles)
Key Advantage Robust, widely available, excellent for routine QC.Absolute quantification without a specific reference standard.[2]Provides molecular weight of unknown impurities.[4]Gold standard for residual solvents.
Key Limitation Requires reference standards for identified impurities.Lower sensitivity than MS, potential for peak overlap.Response factors can vary significantly.Not suitable for intact analyte due to thermal decomposition.[7]

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound.

  • For routine quality control and batch release , a validated RP-HPLC-UV method is the most practical and robust choice. It provides reliable purity values (area percent) and can monitor for known impurities.

  • For reference standard characterization or definitive purity assignment , qNMR is the superior method. Its status as a primary technique provides an absolute purity value that is not dependent on comparison to another standard.

  • For impurity identification and structural elucidation during process development or stability studies, LC-MS is essential. It provides the critical molecular weight information needed to identify unknown peaks observed in the HPLC chromatogram.

  • GC-MS should be used exclusively for determining residual solvents and should not be employed for assessing the purity of the main compound itself.

By selecting the appropriate analytical tool for the question at hand, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate, thereby building a solid foundation for the development of new medicines.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprint. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). Forensic Toxicology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Protecting Groups for 4-Aminocyclohexanol: A Comparative Analysis Beyond Boc

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection, prized for its robustness and straightforward, acid-labile deprotection.[1][2][3] However, the demands of complex molecular architectures often necessitate a broader toolkit of protecting groups with orthogonal stability and cleavage profiles. This guide provides an in-depth comparison of viable alternatives to the Boc group for the protection of the amino functionality in 4-aminocyclohexanol, a common building block in medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategy.

The core principle guiding the selection of a protecting group is orthogonality—the ability to selectively remove one protecting group in the presence of others.[4][5] This is paramount when synthesizing molecules with multiple functional groups that require sequential manipulation. This guide will explore several key alternatives to Boc, each offering a unique set of advantages for specific synthetic contexts.

The Landscape of Amine Protecting Groups: Beyond Acid-Labile Carbamates

Our exploration will focus on alternatives that offer distinct cleavage conditions compared to the acid-mediated removal of Boc. The primary categories include groups sensitive to hydrogenolysis, base, fluoride ions, and specific metals, as well as those offering exceptional stability under harsh conditions.

Carboxybenzyl (Cbz or Z): The Classic Hydrogenolysis-Labile Group

Introduced by Leonidas Zervas in the 1930s, the benzyloxycarbonyl (Cbz) group remains a highly relevant and widely used protecting group for amines.[6][7] It forms a stable carbamate that is resistant to both acidic and basic conditions, making it orthogonal to the Boc group.[6][8]

Key Features:

  • Stability: Stable to a wide range of non-reductive conditions, including those used for Boc deprotection (e.g., trifluoroacetic acid).[3][8]

  • Cleavage: Primarily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and efficient method.[1][7][9] Transfer hydrogenation using a hydrogen donor like ammonium formate provides a safer alternative to hydrogen gas.[9] Strong acids like HBr in acetic acid can also cleave the Cbz group, though this is less common.[10][11]

Experimental Insight: The choice of solvent for hydrogenolysis is critical. Alcohols like methanol and ethanol are excellent choices. It is crucial to ensure the complete removal of the palladium catalyst by filtration through Celite to prevent unwanted side reactions in subsequent steps.[7]

Comparative Overview of Protecting Groups for 4-Aminocyclohexanol

The following table summarizes the key characteristics of selected alternative protecting groups compared to the standard Boc group.

Protecting GroupStructureIntroduction ReagentKey StabilityCleavage ConditionsOrthogonality to Boc
Boc -(C=O)OC(CH₃)₃Boc₂O, Boc-ClBase, HydrogenolysisStrong Acid (TFA, HCl)[1][2]-
Cbz (Z) -(C=O)OCH₂PhCbz-Cl, Cbz-OSuAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[1][6]Yes
Fmoc -(C=O)OCH₂-fluoreneFmoc-Cl, Fmoc-OSuAcid, HydrogenolysisBase (e.g., Piperidine)[3][8]Yes
Alloc -(C=O)OCH₂CH=CH₂Alloc-Cl, Alloc₂OAcid, BasePd(0) catalyst (e.g., Pd(PPh₃)₄)[12][13]Yes
Teoc -(C=O)OCH₂CH₂Si(CH₃)₃Teoc-Cl, Teoc-OSuAcid, Base, HydrogenolysisFluoride source (e.g., TBAF)[14][15][16]Yes
Tosyl (Ts) -SO₂-p-tolylTsClAcid, OxidationStrong Acid, Reduction (e.g., SmI₂)[10][17]Yes
Benzyl (Bn) -CH₂PhBnBr, BnClVaries (generally robust)Catalytic Hydrogenolysis (H₂, Pd/C)[1][18]Yes
Trifluoroacetyl (TFA) -(C=O)CF₃Trifluoroacetic anhydrideStrong AcidBase (e.g., K₂CO₃ in MeOH/H₂O)[19][20]Yes

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Cbz Protection of 4-Aminocyclohexanol

This protocol utilizes Schotten-Baumann conditions, which are effective for the acylation of amines in a biphasic system.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-aminocyclohexanol and NaHCO₃ in THF/H₂O B Cool to 0 °C A->B C Add Cbz-Cl dropwise B->C D Stir at room temperature C->D E Dilute with H₂O and extract with EtOAc D->E F Wash organic layer with brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by column chromatography G->H

Caption: Cbz protection of 4-aminocyclohexanol workflow.

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.[6]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the stirred solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield N-(benzyloxycarbonyl)-4-aminocyclohexanol.

Protocol 2: Fmoc Protection of 4-Aminocyclohexanol

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of peptide chemistry, offering orthogonality to both Boc and Cbz groups.[8][21] Its key feature is its lability to basic conditions, typically using a secondary amine like piperidine.[8]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-aminocyclohexanol in aqueous dioxane B Add NaHCO₃ A->B C Add Fmoc-Cl B->C D Stir at room temperature C->D E Dilute with H₂O and extract with EtOAc D->E F Wash with dilute HCl and brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by crystallization or chromatography G->H

Caption: Fmoc protection of 4-aminocyclohexanol workflow.

Methodology:

  • Dissolution: Dissolve 4-aminocyclohexanol (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate.[8]

  • Addition of Fmoc-Cl: Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise to the stirred solution at room temperature.[8]

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with dilute HCl and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purification: The product, N-(9-fluorenylmethoxycarbonyl)-4-aminocyclohexanol, can often be purified by crystallization or silica gel chromatography.

In-Depth Comparison of Alternative Protecting Groups

Allyloxycarbonyl (Alloc)

The Alloc group is an excellent choice for its unique deprotection mechanism, which proceeds via a palladium(0)-catalyzed allylic substitution.[12][13] This renders it orthogonal to a vast array of other protecting groups.[12]

  • Mechanism of Deprotection: The deprotection is initiated by the coordination of a Pd(0) complex to the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex.[12] The resulting carbamate is unstable and decarboxylates to liberate the free amine.[12] A scavenger, such as morpholine or dimedone, is required to trap the allyl group.[13]

  • Advantages: Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups.[13] The deprotection conditions are mild and neutral.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group offers exceptional stability and a distinct fluoride-mediated deprotection pathway.[14][15]

  • Stability: It is stable to acidic and most basic conditions, as well as catalytic hydrogenation.[14][15]

  • Mechanism of Deprotection: Cleavage is induced by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, triggering a β-elimination reaction that releases the free amine, carbon dioxide, and ethylene.[15]

  • Considerations: While highly stable, the cost of Teoc-introducing reagents can be a factor for large-scale syntheses.[16]

Tosyl (Ts)

The p-toluenesulfonyl (tosyl) group forms a very stable sulfonamide with amines.[10][17]

  • Stability: Tosylamides are exceptionally robust and withstand strongly acidic and oxidative conditions.[10][17]

  • Deprotection: Due to its high stability, deprotection requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia, samarium(II) iodide) or strongly acidic conditions (e.g., HBr in acetic acid).[10][17][22]

  • Application: Best suited for syntheses where the amino group needs to be protected through multiple harsh reaction steps.

Benzyl (Bn)

While not a carbamate, the benzyl group is a common amine protecting group.[18]

  • Introduction: Typically installed by reaction with benzyl bromide or chloride in the presence of a base.[1]

  • Deprotection: Similar to the Cbz group, it is cleaved by catalytic hydrogenolysis.[1][23]

  • Caveat: The resulting secondary or tertiary amine may still possess some nucleophilicity, which should be considered in subsequent reaction planning.

Trifluoroacetyl (TFA)

The trifluoroacetyl group offers a unique profile of being stable in acid and labile in base.[19]

  • Stability: Highly stable under acidic conditions.[19]

  • Deprotection: Readily cleaved under mild basic conditions, such as potassium carbonate in methanol/water.[20]

  • Utility: Useful in syntheses requiring acidic steps where a Boc group would be cleaved.

Conclusion and Strategic Recommendations

The choice of an amine protecting group for 4-aminocyclohexanol extends far beyond the reliable Boc group. A thorough understanding of the stability and cleavage conditions of alternatives like Cbz, Fmoc, Alloc, Teoc, Tosyl, Benzyl, and Trifluoroacetyl groups is essential for the design of efficient and successful synthetic routes.

  • For syntheses requiring orthogonality to acid-labile groups, Cbz and Benzyl (cleaved by hydrogenolysis) or Fmoc (cleaved by base) are excellent first choices.

  • When a high degree of orthogonality is required, Alloc (cleaved by Pd(0)) and Teoc (cleaved by fluoride) offer unique and mild deprotection pathways.

  • In instances where the amine must endure harsh reaction conditions, the robust Tosyl group is a suitable, albeit challenging to remove, option.

  • The Trifluoroacetyl group provides a valuable alternative when acid stability is paramount.

By carefully considering the entire synthetic sequence and the compatibility of all functional groups present, researchers can leverage this expanded toolkit of protecting groups to navigate the complexities of modern organic synthesis and accelerate the development of novel therapeutics.

References

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Tosyl group. In Wikipedia. Retrieved from [Link]

  • Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20–31.
  • Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004076384A2 - Protection of amine and hydroxyl groups using fluoroacylation.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31.
  • Das, B., et al. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 14(2), 345-348.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Benzyl group. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl? Retrieved from [Link]

  • Dahlén, A., & Hilmersson, G. (2009).
  • Li, W., & Li, X. (2018). Photochemical Cleavage of Benzylic C–N Bond To Release Amines. The Journal of Organic Chemistry, 83(15), 8088–8096.
  • Wikipedia. (2023, October 23). Protecting group. In Wikipedia. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2024). An array of orthogonal N-protecting groups for the amino acids, using... Retrieved from [Link]

  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527–532.
  • ResearchGate. (2015, February 25). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Reactions. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Omizzolo, M. (2023, December 1). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

Sources

The Organic Chemist's Guide to Sulfonate Esters: A Comparative Analysis of Methanesulfonate and Its Congeners as Leaving Groups

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a leaving group is a critical decision that can dictate the success of a nucleophilic substitution reaction. Among the pantheon of leaving groups, sulfonate esters are lauded for their versatility and high reactivity. This guide provides an in-depth comparative analysis of methanesulfonate (mesylate) versus other commonly employed sulfonate esters, namely p-toluenesulfonate (tosylate) and trifluoromethanesulfonate (triflate). We will delve into the principles governing their reactivity, present quantitative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Principle of Effective Leaving Groups: A Refresher

At its core, a good leaving group is a species that can stabilize the negative charge it takes with it upon bond cleavage.[1][2] The more stable the departing anion, the lower the activation energy of the reaction, and consequently, the faster the reaction rate. A reliable predictor of a leaving group's efficacy is the acidity of its conjugate acid; the conjugate bases of strong acids are excellent leaving groups because they are weak bases and can effectively delocalize the negative charge.[1]

Sulfonate esters (R-SO₂-OR') are the conjugate bases of strong sulfonic acids (R-SO₃H), making them exceptional leaving groups. The negative charge on the sulfonate anion is delocalized through resonance across the three oxygen atoms, rendering it highly stable.[2]

A Hierarchy of Reactivity: Mesylate vs. Tosylate vs. Triflate

While all sulfonate esters are excellent leaving groups, a clear hierarchy of reactivity exists, governed by the electronic effects of the substituent on the sulfonyl group. The generally accepted order of reactivity is:

Triflate > Tosylate > Mesylate

This trend is a direct consequence of the stability of the corresponding sulfonate anions.

  • Triflate (CF₃SO₃⁻) : The triflate anion is an exceptionally stable leaving group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. This effect intensifies the delocalization of the negative charge, making triflic acid one of the strongest known acids and its conjugate base a superlative leaving group.

  • Tosylate (p-CH₃C₆H₄SO₃⁻) : The tosylate anion benefits from resonance stabilization through the benzene ring, which helps to delocalize the negative charge. The methyl group on the para position is weakly electron-donating, which slightly destabilizes the anion compared to an unsubstituted benzenesulfonate.

  • Mesylate (CH₃SO₃⁻) : The mesylate anion's stability is primarily due to resonance across the sulfonyl group. The methyl group is electron-donating via hyperconjugation, which slightly destabilizes the negative charge compared to the tosylate and triflate anions.

This hierarchy in leaving group ability is quantitatively reflected in the pKa values of their conjugate acids and, more directly, in the relative rates of nucleophilic substitution reactions.

Quantitative Comparison of Sulfonate Ester Leaving Groups
Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Triflate-OTfCF₃SO₃⁻Triflic Acid~ -14[3]~56,000
Tosylate-OTsp-CH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8~0.7
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.91.0 (Reference)

Data compiled from multiple sources. The relative rates are illustrative and can vary with substrate and reaction conditions.

Experimental Determination of Leaving Group Ability: A Practical Guide

To empirically quantify the differences in reactivity between sulfonate esters, a kinetic study is the most robust approach. Solvolysis reactions, where the solvent acts as the nucleophile, are particularly well-suited for this purpose. By maintaining a constant substrate and solvent system while varying only the sulfonate leaving group, a direct comparison of their departure rates can be achieved.[4]

Experimental Workflow for Comparative Solvolysis

G cluster_0 1. Synthesis of Alkyl Sulfonates cluster_1 2. Solvolysis Reaction cluster_2 3. Analysis & Data Processing A Start with a secondary alcohol (e.g., 2-octanol) B React with MsCl/Pyridine to form Mesylate A->B C React with TsCl/Pyridine to form Tosylate A->C D React with Tf₂O/Pyridine to form Triflate A->D E Prepare solutions of each sulfonate in 50% aq. TFE B->E C->E D->E F Maintain at constant temperature (thermostated bath) E->F G Withdraw aliquots at regular time intervals F->G H Quantify concentration of remaining sulfonate via HPLC/GC G->H I Plot [Sulfonate] vs. Time H->I J Determine rate constant (k) from the slope I->J K Calculate relative rates (k_X / k_OMs) J->K

Caption: Experimental workflow for the comparative solvolysis of alkyl sulfonates.

Detailed Experimental Protocol: Comparative Solvolysis of a Secondary Alkyl Sulfonate

Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, and triflate.

Causality Behind Experimental Choices:

  • Substrate: A secondary alcohol (e.g., 2-octanol) is chosen as it can undergo substitution without excessive steric hindrance and allows for the study of stereochemical outcomes if desired.

  • Solvent: 50% aqueous 2,2,2-trifluoroethanol (TFE) is an excellent solvent for this study. TFE has a high ionizing power, which facilitates the departure of the leaving group, but it is a poor nucleophile, which helps to ensure that the rate-determining step is the cleavage of the carbon-leaving group bond.[5][6] This minimizes the influence of the solvent's nucleophilicity on the reaction rate, allowing for a more direct comparison of the leaving groups themselves.

  • Base: Pyridine is a non-nucleophilic base used to neutralize the HCl or triflic acid generated during the synthesis of the sulfonate esters, preventing side reactions.[7]

Part 1: Synthesis of Alkyl Sulfonates

  • General Preparation: All reactions should be carried out in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Synthesis of 2-Octyl Mesylate:

    • To a solution of 2-octanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with cold water and extract the product with DCM.

    • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. Purify by column chromatography if necessary.[8]

  • Synthesis of 2-Octyl Tosylate:

    • Follow the same procedure as for the mesylate, substituting methanesulfonyl chloride with p-toluenesulfonyl chloride (TsCl).[7]

  • Synthesis of 2-Octyl Triflate:

    • To a solution of 2-octanol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM at -20 °C, add triflic anhydride (Tf₂O) (1.1 eq.) dropwise.

    • Maintain the reaction at -20 °C and stir for 2 hours, monitoring by TLC.

    • Work-up is similar to the mesylate synthesis.

Part 2: Kinetic Study via Solvolysis

  • Prepare a stock solution of each purified alkyl sulfonate (mesylate, tosylate, and triflate) in 50% aqueous TFE of a known concentration (e.g., 0.01 M).

  • Place the solutions in a thermostated water bath to maintain a constant temperature (e.g., 25 °C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by adding it to a vial containing a solvent that will stop the reaction and is compatible with the analytical method).

  • Analyze the concentration of the remaining alkyl sulfonate in each aliquot using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Plot the natural logarithm of the concentration of the alkyl sulfonate (ln[R-OX]) versus time for each leaving group.

  • The slope of the resulting straight line will be the negative of the first-order rate constant (-k).

  • Calculate the relative rates by dividing the rate constant for the tosylate and triflate by the rate constant for the mesylate.

The SN2 Reaction Mechanism with Sulfonate Esters

Sulfonate esters are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The mechanism involves a backside attack by the nucleophile on the carbon atom bearing the sulfonate group, leading to an inversion of stereochemistry.[9]

SN2_Mechanism Reactants Nu⁻ + R-C-OMs TS [Nu---C---OMs]δ- Reactants->TS Backside Attack Products Nu-C-R + ⁻OMs TS->Products Inversion of Stereochemistry

Caption: The SN2 reaction mechanism with a mesylate leaving group.

Practical Considerations for the Synthetic Chemist

The choice between mesylate, tosylate, and triflate is not merely a matter of selecting the most reactive option. Practical considerations often guide the decision:

  • Reactivity vs. Stability: While triflates are highly reactive, this can be a double-edged sword. They are more prone to decomposition and may be too reactive for substrates with multiple functional groups, leading to side reactions. Mesylates and tosylates, being more stable, offer a greater degree of control.

  • Cost and Availability: Mesyl and tosyl chlorides are significantly less expensive and more readily available than triflic anhydride, making them the workhorses for routine transformations. Triflates are typically reserved for challenging substrates where high reactivity is essential.

  • Steric Hindrance: In cases of sterically hindered substrates, the more reactive triflate may be necessary to achieve a reasonable reaction rate.

  • Downstream Reactions: The choice of sulfonate can sometimes influence subsequent steps in a synthetic sequence.

Conclusion

Methanesulfonate (mesylate) serves as a robust and reliable leaving group, offering a good balance of reactivity, stability, and cost-effectiveness. While tosylates provide a slight increase in reactivity, triflates are in a class of their own, enabling transformations that are otherwise sluggish or impossible. A thorough understanding of the principles governing their reactivity, coupled with the ability to empirically determine their relative rates, empowers the modern chemist to strategically select the optimal sulfonate ester for any given synthetic challenge. By carefully considering the factors of reactivity, stability, and cost, researchers can optimize their reaction conditions to achieve higher yields and purities in the development of novel chemical entities.

References

  • Crossland, R. K., & Servis, K. L. (1970). The Journal of Organic Chemistry, 35(9), 3195–3196.
  • Master Organic Chemistry. (2012). The SN2 Mechanism. [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). Progress in Physical Organic Chemistry, 17, 121–158.
  • Grokipedia. (n.d.). Solvolysis. [Link]

  • Organic Chemistry Basics. (2021). SN2 tosylate. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]

  • Khan Academy. (2013). Preparation of mesylates and tosylates. [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]

  • Sarah Chem. (2014). Alcohol Substitution Reaction Resulting in the Formation of a Sulfonate Ester. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). International journal of molecular sciences, 12(4), 2263–2282.
  • Raber, D. J., Neal, W. C., Dukes, M. D., Harris, J. M., & Mount, D. L. (1978). Journal of the American Chemical Society, 100(26), 8137–8146.
  • Conner, J. K. (1989). Kinetic and product analytical studies of the solvolysis of 2-adamantyl azoxytosylate and related compounds in a range of solvents. University of Stirling.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Raber, D. J., Neal, W. C., Jr, Dukes, M. D., Harris, J. M., & Mount, D. L. (1978). Journal of the American Chemical Society, 100(26), 8137-8146.
  • Bentley, T. W., & Schleyer, P. v. R. (1977). Journal of the American Chemical Society, 99(11), 3793–3794.
  • Koo, I. S., Yang, K., Koh, H. J., & Choi, H. (2017). Bulletin of the Korean Chemical Society, 38(3), 320-323.
  • D'Souza, M. J., & Kevill, D. N. (2016).
  • Kaspi, J., & Rappoport, Z. (1977). Journal of the American Chemical Society, 99(11), 3829–3830.
  • Trans-fusion. (n.d.). Rank the relative rates of the following alkyl halides in an SN2 reaction. [Link]

  • Gushchin, A. N., & Egorov, P. A. (2015). Russian Chemical Reviews, 84(10), 993–1013.
  • Hamlin, T. A., Swart, M., & Bickelhaupt, F. M. (2018). ChemPhysChem, 19(11), 1315–1330.

Sources

A Senior Application Scientist's Guide to Identifying Edoxaban Impurities: An HPLC and UPLC-MS Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in Edoxaban, a direct factor Xa inhibitor. As regulatory scrutiny and the demand for drug purity intensify, robust analytical methods are paramount. This document delves into the nuances of using traditional High-Performance Liquid Chromatography (HPLC) and the more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for impurity profiling. We will explore detailed, validated protocols, present comparative experimental data, and explain the scientific rationale behind methodological choices. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish effective, stability-indicating methods for Edoxaban quality control.

The Critical Role of Impurity Profiling for Edoxaban

Edoxaban is a potent, orally administered anticoagulant that functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[][2] Its chemical structure, N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[3][4]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide, possesses multiple chiral centers and is susceptible to degradation under various stress conditions.[5] Impurities, which can arise from the manufacturing process, degradation, or storage, can potentially impact the drug's efficacy and safety. Therefore, regulatory bodies, following guidelines such as those from the International Conference on Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[6][7]

The development of a stability-indicating analytical method—a method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities—is not merely a regulatory checkbox; it is a fundamental component of ensuring patient safety and product quality.

Understanding Edoxaban's Impurity Landscape

A successful analytical strategy begins with understanding the potential impurities. For Edoxaban, these can be broadly categorized:

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthetic route.[][8]

  • Isomeric Impurities: Edoxaban has three asymmetric carbons, leading to the possibility of eight stereoisomers.[5] While the desired stereoisomer provides the therapeutic effect, others may be inactive or even harmful. A specific HPLC method has been developed to separate seven isomeric impurities from a key starting material.[9]

  • Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[6] Forced degradation studies are essential to identify these potential impurities and develop a stability-indicating method.[10] Studies have shown Edoxaban is particularly susceptible to acid hydrolysis, oxidative conditions, and basic hydrolysis.[5][11][12]

Core Methodologies: A Comparative Analysis

The separation and quantification of Edoxaban and its impurities are primarily achieved using reversed-phase liquid chromatography. Here, we compare the workhorse HPLC against the high-throughput UPLC-MS.

The Reference Standard: Stability-Indicating RP-HPLC

Reversed-Phase HPLC is the most widely used technique for routine quality control of Edoxaban.[13] The principle involves a non-polar stationary phase (typically C18) and a polar mobile phase, separating compounds based on their hydrophobicity.

A typical stability-indicating RP-HPLC method demonstrates good separation of the main Edoxaban peak from impurities generated during forced degradation studies.[14] One validated method uses a C18 column with an isocratic mobile phase of acetonitrile and a triethylamine buffer (pH 5.5), achieving a retention time of approximately 4 minutes for Edoxaban.[14] Another approach utilizes a mobile phase of 0.01 M sodium acetate buffer (pH 4.0) and acetonitrile (70:30 v/v), with detection at 290 nm.[12] The choice of a phenyl-based column has also proven effective, particularly for resolving oxidative degradation impurities, as it offers different selectivity based on pi-pi interactions.[4]

Causality Behind Method Choices:

  • Column: A C18 column is the standard choice due to its versatility and robust separation of a wide range of non-polar to moderately polar compounds like Edoxaban. A phenyl column is selected when specific aromatic impurities, such as oxidative degradation products, are targeted, as it provides enhanced retention and resolution for such compounds.[4]

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile) is standard. The buffer (e.g., phosphate, acetate) controls the pH to ensure consistent ionization states of the analyte and impurities, leading to reproducible retention times. The organic modifier is adjusted to control the elution strength.

  • Detection: UV detection at Edoxaban's λmax (around 290 nm) provides excellent sensitivity for the parent drug and many related impurities.[12][14]

The Advanced Approach: UPLC-MS for Enhanced Characterization

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis and superior resolution compared to traditional HPLC. When coupled with Mass Spectrometry (MS), it becomes a powerful tool not just for separation and quantification, but also for definitive identification of unknown impurities.

A UPLC-MS stability-indicating method was successfully developed to identify six major degradation products of Edoxaban under acidic stress conditions.[3][5][15] This method provided clear separation of the degradation products from the main Edoxaban peaks (Edoxaban can appear as two chromatographic peaks due to its stereoisomers).[5] The MS detector was crucial in proposing structures for these new entities by providing accurate mass-to-charge ratio (m/z) data.[3]

Advantages of UPLC-MS:

  • Speed and Resolution: UPLC offers significantly shorter run times and sharper peaks, improving throughput and resolving closely eluting impurities.

  • Sensitivity: UPLC systems often provide higher sensitivity than HPLC systems.

  • Structural Elucidation: MS detection provides molecular weight and fragmentation data, which is indispensable for identifying unknown impurities without the need for isolating them and performing further analysis like NMR.[5] This was demonstrated in the characterization of a novel di-N-oxide impurity.[4]

Head-to-Head Performance Comparison

The choice between HPLC and UPLC-MS depends on the specific analytical goal, whether it is routine quality control or in-depth impurity characterization during drug development.

ParameterStability-Indicating RP-HPLCUPLC-MSRationale & Justification
Primary Application Routine QC, Assay, Purity TestingImpurity Identification, Stability Studies, DevelopmentHPLC is robust and cost-effective for known analytes; UPLC-MS is superior for discovery and characterization.
Resolution GoodExcellentSmaller particles in UPLC columns lead to higher efficiency and better separation of complex mixtures.[6]
Analysis Time ~7-30 minutes< 15 minutesHigher optimal flow rates and shorter columns in UPLC significantly reduce run times.[3][9]
Sensitivity (LOD/LOQ) LOD: ~0.2 µg/mL, LOQ: ~0.5 µg/mL[12]LOD: ~0.05 µg/mL, LOQ: ~0.17 µg/mL[5]UPLC's sharper peaks and the inherent sensitivity of MS detectors result in lower detection limits.
Identification Capability Retention Time Matching OnlyMass-to-Charge Ratio & FragmentationMS provides definitive molecular weight data, enabling the identification of novel impurities.[4][5]
Cost & Complexity LowerHigherUPLC-MS systems have a higher capital cost and require more specialized operator training.

Detailed Experimental Protocols

The following protocols are representative examples based on validated methods published in the scientific literature.

Protocol 1: Stability-Indicating RP-HPLC for Edoxaban and Oxidative Impurities

This protocol is adapted from a method designed to separate Edoxaban from its oxidative degradation products.[4][16]

  • Equipment:

    • HPLC system with UV or PDA detector (e.g., Shimadzu LC-2010 CHT, Agilent 1100 Series).[13]

    • Analytical balance

    • pH meter

    • Sonicator

  • Reagents:

    • Edoxaban Reference Standard

    • Ammonium Acetate (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Purified Water (Milli-Q or equivalent)

  • Chromatographic Conditions:

    • Column: YMC Triart Phenyl (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v).[4]

    • Gradient Program: (A specific gradient would be optimized, e.g., starting at 90% A, ramping to 40% A over 20 minutes, then re-equilibrating).

    • Flow Rate: 0.7 mL/min.[4]

    • Column Temperature: 40 °C.[4]

    • Detection Wavelength: 290 nm.[4]

    • Injection Volume: 20 µL.

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in water. Prepare Mobile Phase B by mixing acetonitrile and methanol. Filter and degas both phases.

    • Standard Solution Preparation: Accurately weigh about 10 mg of Edoxaban reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50).

    • Sample Solution Preparation: Prepare the sample solution (from bulk drug or formulation) at a similar concentration to the standard solution.

    • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

    • Evaluation: Compare the retention time of the main peak in the sample to the standard. Identify and quantify any impurity peaks based on their relative retention time and area percentage.

Protocol 2: UPLC-MS Method for Acid Degradation Product Identification

This protocol is based on a study that identified six acid degradation products of Edoxaban.[3][5]

  • Equipment:

    • UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF).

  • Reagents:

    • Edoxaban API

    • Formic Acid (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Purified Water (LC-MS Grade)

    • Hydrochloric Acid (for degradation)

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Linear gradient (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-900.

    • (Other parameters like capillary voltage, cone voltage, and gas flows must be optimized for the specific instrument).

  • Procedure:

    • Forced Degradation: Reflux a solution of Edoxaban in 1N HCl for a specified time (e.g., 24 hours) to generate degradation products.[3] Neutralize the solution before injection.

    • Analysis: Inject the degraded sample into the UPLC-MS system.

    • Data Analysis: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the parent drug and degradation products. Extract the mass spectrum for each peak to determine its [M+H]+ ion and compare it with the theoretical mass of potential degradation structures.

Visualization of the Analytical Workflow

A structured workflow is crucial for the systematic identification and control of impurities.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Impurity Identification & Control Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Dev Chromatographic Method Development (Column & Mobile Phase Screening) Forced_Deg->Method_Dev Generates Impurities Method_Val Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Method_Dev->Method_Val Optimized Method Routine_HPLC Routine Analysis (RP-HPLC) - Purity Assay - Known Impurity Quantification Method_Val->Routine_HPLC Validated Method UPLC_MS Impurity Characterization (UPLC-MS) - Unknown Peak Identification - Structural Elucidation Routine_HPLC->UPLC_MS Unknown Peak Detected Spec_Set Specification Setting (Reporting, Identification, Qualification Thresholds) UPLC_MS->Spec_Set Identified Impurity API Edoxaban API Sample API->Forced_Deg API->Routine_HPLC

Caption: Workflow for Edoxaban Impurity Profiling.

Conclusion: Selecting the Optimal Method for Your Needs

The identification and control of impurities in Edoxaban is a multi-faceted task that requires a strategic application of analytical technology.

  • For routine quality control, batch release, and stability testing , a validated, stability-indicating RP-HPLC method is the industry standard. It is reliable, cost-effective, and provides the necessary precision and accuracy for quantifying known impurities against established specifications.[12][14][17]

  • During drug development, for troubleshooting out-of-spec batches, or for characterizing novel degradation pathways , the combination of UPLC-MS is unparalleled. Its superior resolution, speed, and definitive identification capabilities provide the in-depth knowledge required to understand the impurity profile comprehensively, as mandated by modern quality-by-design (QbD) principles.[3][4][5]

Ultimately, a robust analytical control strategy for Edoxaban will likely employ both techniques: HPLC for the routine workhorse analysis and UPLC-MS as the essential tool for investigation, characterization, and ensuring a deeper understanding of the product's stability and purity.

References

  • Arous, B., & Al-Mardini, M. A. (2019). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. Acta Scientific Pharmaceutical Sciences, 3(1), 73-81. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of Edoxaban by acid hydrolysis. [Link]

  • PubMed. (2023). Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. European Journal of Mass Spectrometry, 29(3), 143-158. [Link]

  • Innovare Academic Sciences. (2024). Development of stability-indicating RP-HPLC method for edoxaban. [Link]

  • Asian Digital Library. (2019). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. [Link]

  • Bohrium. (2023). Liquid chromatography separation and identification of new oxidative degradation impurity in edoxaban tosylate hydrate drug substance by using liquid chromatography with tandem mass spectrometry. European Journal of Mass Spectrometry. [Link]

  • Acta Scientific. (2018). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. Acta Scientific Pharmaceutical Sciences, 3(1). [Link]

  • Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering, 7(2), 2326. [Link]

  • Applied Chemical Engineering. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering, 7(2). [Link]

  • Patel, D. M., et al. (n.d.). Stability Indicating RP-UPLC Photo-Diode Array based Method for Determination of Edoxaban Tosylate. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Journal of Tianjin University Science and Technology. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EDOXABAN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. [Link]

  • Degres Journal. (2024). Analytical Method Development and Validation of Assay of Anticoagulant drug Edoxaban by RP-HPLC method. Degres Journal, 9(1). [Link]

  • Pandey, K. P., & Saravanan, K. (2025). A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International, 37(8), 16–25. [Link]

  • Journal of Chemical Health Risks. (n.d.). Development And Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Edoxaban Using PDA Detector. [Link]

  • Journal of Pharmaceutical Research International. (2025). A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. [Link]

  • Fengchen Group. (n.d.). Edoxaban Tosylate Monohydrate BP EP USP CAS 1229194-11-9. [Link]

  • U.S. Food and Drug Administration. (n.d.). Draft Guidance on Edoxaban Tosylate. [Link]

Sources

A Comparative Guide to the Spectral Analysis of N-[trans-4-[(methylsulfonyl)oxy]cyclohexyl]-carbamic acid tert-butyl ester and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide will focus on the comparison between our target molecule and two critical analogues:

  • tert-Butyl N-(trans-4-hydroxycyclohexyl)carbamate : The immediate precursor, allows for the direct observation of spectral changes upon mesylation.

  • tert-Butyl N-[trans-4-[(p-toluenesulfonyl)oxy]cyclohexyl]carbamate (Tosylate analogue) : A common alternative with a similar sulfonate ester leaving group, providing a comparative perspective on the influence of the sulfonyl moiety.

Experimental Workflow for Synthesis and Characterization

The synthesis of tert-butyl N-[trans-4-[(methylsulfonyl)oxy]cyclohexyl]carbamate is a straightforward process involving the protection of trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group, followed by mesylation of the hydroxyl group. The characterization at each step is crucial for verifying the structure and purity of the intermediates and the final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization A trans-4-Aminocyclohexanol B tert-Butyl N-(trans-4- hydroxycyclohexyl)carbamate A->B Boc₂O, Base C tert-Butyl N-[trans-4- [(methylsulfonyl)oxy]cyclohexyl]carbamate B->C MsCl, Base NMR ¹H NMR, ¹³C NMR C->NMR IR IR Spectroscopy C->IR MS Mass Spectrometry C->MS caption Fig. 1: Synthetic and analytical workflow.

Caption: Figure 1: Synthetic and analytical workflow for the preparation and characterization of the target compound.

Comparative Spectral Analysis

The following sections detail the expected and experimental spectral data for the target molecule and its key comparators. The analysis emphasizes the causal relationships between structural features and their spectral manifestations.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts and coupling constants of the cyclohexyl protons are particularly informative.

Caption: Figure 2: Chemical structures of the target molecule and its comparators.

Proton Assignment tert-Butyl N-(trans-4-hydroxycyclohexyl)carbamate (Predicted, ppm) tert-Butyl N-[trans-4-[(methylsulfonyl)oxy]cyclohexyl]carbamate (Predicted, ppm) Key Observations and Rationale
-C(CH₃)₃ ~1.45 (s, 9H)~1.45 (s, 9H)The chemical shift of the Boc protecting group protons is largely unaffected by substitution at the 4-position of the cyclohexyl ring.
-NH- ~4.5 (br s, 1H)~4.5 (br s, 1H)The carbamate proton signal is often broad and its position can be solvent-dependent.
-CH-N- ~3.4 (m, 1H)~3.4 (m, 1H)The proton on the carbon bearing the carbamate group is expected to have a similar chemical shift in both compounds.
-CH-O- ~3.6 (m, 1H)~4.5 (m, 1H)Significant downfield shift. The strongly electron-withdrawing mesyl group deshields the adjacent proton compared to the hydroxyl group.
-SO₂CH₃ N/A~3.0 (s, 3H)A characteristic singlet for the methyl protons of the mesylate group.
Cyclohexyl -CH₂- ~1.2-2.1 (m, 8H)~1.3-2.2 (m, 8H)The cyclohexyl protons will appear as complex multiplets. The protons adjacent to the electronegative groups will be further downfield.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbons and their electronic environments.

Carbon Assignment tert-Butyl N-(trans-4-hydroxycyclohexyl)carbamate (Predicted, ppm) tert-Butyl N-[trans-4-[(methylsulfonyl)oxy]cyclohexyl]carbamate (Predicted, ppm) Key Observations and Rationale
-C(CH₃)₃ ~28.5~28.5The tert-butyl carbons are shielded and their chemical shift is consistent for the Boc group.
-C(CH₃)₃ ~79.5~79.5The quaternary carbon of the Boc group.
-C=O ~155.5~155.5The carbonyl carbon of the carbamate is a key identifier.
-CH-N- ~50~50The carbon attached to the nitrogen of the carbamate.
-CH-O- ~70~80Significant downfield shift. The carbon attached to the oxygen of the mesylate is significantly deshielded due to the electron-withdrawing nature of the sulfonate ester.
-SO₂CH₃ N/A~38A characteristic signal for the methyl carbon of the mesylate group.
Cyclohexyl -CH₂- ~30-35~30-35The chemical shifts of the other cyclohexyl carbons will be less affected by the substitution at the 4-position.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Key Observations
N-H Stretch (Carbamate) 3300-3500 (sharp to medium)Presence of the carbamate N-H bond.
C-H Stretch (Aliphatic) 2850-3000Characteristic of the cyclohexyl and methyl/tert-butyl groups.
C=O Stretch (Carbamate) 1680-1720 (strong)A strong, sharp absorption indicative of the carbamate carbonyl.
S=O Stretch (Sulfonate) 1350-1370 (asymmetric, strong) and 1170-1190 (symmetric, strong)Two strong absorptions characteristic of the sulfonate ester group. These bands are absent in the precursor alcohol.
C-O Stretch 1000-1300The C-O stretches of the carbamate and sulfonate ester will be present in this region.
O-H Stretch (Alcohol) 3200-3600 (broad, strong)Present in the precursor, absent in the target molecule. This is a key diagnostic feature to confirm the success of the mesylation reaction.

The most significant difference in the IR spectra will be the disappearance of the broad O-H stretch of the alcohol precursor and the appearance of the two strong S=O stretching bands of the mesylate in the target molecule.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Pattern for tert-Butyl N-[trans-4-[(methylsulfonyl)oxy]cyclohexyl]carbamate

  • Molecular Ion (M⁺): The molecular ion peak may be weak or absent depending on the ionization method.

  • Loss of tert-Butyl Group (-57 Da): A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group to give a prominent peak at [M-57]⁺.

  • Loss of Isobutylene (-56 Da): McLafferty rearrangement can lead to the loss of isobutylene.

  • Loss of the Boc Group (-101 Da): Fragmentation can result in the loss of the entire Boc group.

  • Loss of the Mesyl Group (-95 Da): Cleavage of the C-O bond can lead to the loss of the mesylate group.

Mass_Spec_Fragmentation M [M]⁺ M_minus_57 [M-57]⁺ M->M_minus_57 - C₄H₉ M_minus_101 [M-101]⁺ M->M_minus_101 - Boc M_minus_95 [M-95]⁺ M->M_minus_95 - OSO₂CH₃ caption Fig. 3: Predicted major fragmentation pathways.

Caption: Figure 3: Predicted major fragmentation pathways for the target molecule in mass spectrometry.

Conclusion

References

  • PubChem. Cyclohexyl methanesulfonate. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

Safety Operating Guide

Navigating the Disposal of trans-4-(Boc-amino)cyclohexyl Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical intermediates are daily realities. With these activities comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed protocol for the proper disposal of trans-4-(Boc-amino)cyclohexyl methanesulfonate, a compound frequently utilized in synthetic chemistry. Our focus is to move beyond mere procedural steps, offering a framework grounded in scientific principles to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

The methanesulfonate (mesylate) group is a common leaving group in organic synthesis, but it also structurally resembles organosulfur compounds that can be irritants and potentially toxic. The Boc-amino group is generally stable, but its biological effects upon degradation or interaction with other waste components should be considered. Therefore, it is prudent to handle this compound with a degree of caution, assuming it may be a skin and eye irritant and potentially harmful if ingested or inhaled[2][3].

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General precaution for novel chemical entities.[2][4]
Skin Corrosion/Irritation May cause skin irritation.Common characteristic of sulfonate esters.[5]
Serious Eye Damage/Irritation May cause serious eye irritation.Assumed based on potential for skin irritation.[4]
Environmental Hazard Data not available, but release into the environment should be avoided.Prudent practice for all synthetic chemical waste.[3][6]

A crucial first step in waste management is to perform a "waste determination" to see if the waste is regulated under the Resource Conservation and Recovery Act (RCRA)[7]. This determination can be based on your knowledge of the waste composition[7]. Given the inferred hazards, it is best to manage this compound as a hazardous chemical waste[8][9].

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling any chemical waste. For this compound, the following should be considered the minimum requirement:

  • Eye Protection: Wear safety glasses with side shields or goggles[3].

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber[3]. Inspect gloves before use and dispose of them properly after handling the waste.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Always handle the waste within a well-ventilated area, preferably inside a chemical fume hood[10].

Spill Management: Preparedness is Key

Accidents happen, but a well-defined spill response plan can mitigate the risks.

For a small spill:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Sweep up the absorbed material and place it into a designated, labeled hazardous waste container[3].

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Collect all cleanup materials as hazardous waste.

For a large spill:

  • Evacuate the area immediately.

  • Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry into the affected area.

Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is segregation at the source to prevent dangerous reactions and to ensure proper treatment[6][9][11]. Do not mix incompatible wastes[12].

Step 1: Waste Collection and Container Selection

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container[7][12].

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste[8][10].

  • Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or spills[7][13].

Step 2: Labeling

  • Properly label the waste container as soon as the first drop of waste is added[10].

  • The label must include:

    • The words "Hazardous Waste"[14].

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The accumulation start date[14].

    • The specific hazards (e.g., "Irritant," "Handle with Care").

    • The name and contact information of the generating researcher or lab.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is clearly marked[10][15].

  • The storage area should be secure, well-ventilated, and away from heat or ignition sources[10][16].

  • Provide secondary containment, such as a spill tray, for liquid waste containers to capture any potential leaks[12][16].

Step 4: Final Disposal

  • Once the container is full or the accumulation time limit is approaching, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company[9][17].

  • These professional services will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations[18][19]. The most likely disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility[11].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Collection cluster_2 Storage & Disposal A Generate trans-4-(Boc-amino)cyclohexyl methanesulfonate waste B Consult SDS (if available) Infer hazards based on chemical structure A->B Characterize C Determine as Hazardous Chemical Waste B->C Classify D Wear appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Select compatible container (HDPE or Glass) D->E Collect F Label container correctly ('Hazardous Waste', full name, date, hazards) E->F Prepare G Store in designated Satellite Accumulation Area (SAA) F->G Store H Use secondary containment G->H I Arrange for pickup by EHS or licensed waste vendor G->I When full J Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) I->J Transport K Final Disposal (e.g., Incineration) J->K

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety.
  • Ace Waste. (n.d.).
  • ACTenviro. (2024, September 17).
  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • IDR Environmental Services. (2020, August 27).
  • Clean Management. (2022, September 13).
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • ChemicalBook. (n.d.). TRANS-4-(BOC-AMINO)
  • Fisher Scientific. (2010, October 28).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • TCI Chemicals. (2024, November 25).
  • ChemScene. (n.d.). trans-2-[4-[(N-tert-Butoxycarbonyl)
  • Fisher Scientific. (2024, April 1). Safety Data Sheet - trans-4-(Boc-amino)cyclohexanol.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Michigan. (n.d.). Guidance for Specific Types of Waste.
  • University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide.
  • University of Oklahoma. (2025-2026). EHSO Manual.
  • AChemBlock. (n.d.). trans-2-[4-[(N-tert-Butoxycarbonyl)
  • Biosynth. (n.d.). trans-4-(Boc-Amino)
  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
  • Amadis Chemical. (n.d.). [trans-4-(Boc-amino)
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-((methylsulfonyl)oxy)

Sources

Personal protective equipment for handling trans-4-(Boc-amino)cyclohexyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to the Safe Handling of trans-4-(Boc-amino)cyclohexyl Methanesulfonate

This guide provides comprehensive safety protocols and operational directives for the handling of this compound. As a research chemical with limited publicly available safety data, a conservative approach to handling, based on the known hazards of its functional groups, is essential.[1] This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Synthesis of Functional Group Toxicology

1.1 The Methanesulfonate Ester: A Potential Alkylating Agent

The primary toxicological concern arises from the methanesulfonate ester moiety. Sulfonate esters are known to be potent electrophiles and are considered potential alkylating agents.[2][3] Alkylating agents as a class present significant health risks, including carcinogenicity and mutagenicity.[4][5] For example, cyclohexyl methanesulfonate, a structurally related compound, is classified with hazards such as being harmful if swallowed, causing severe skin burns and eye damage, and being suspected of causing genetic defects and cancer.[6] Therefore, this compound must be handled as a potentially hazardous and genotoxic compound.

1.2 The Boc-Protected Amine

The tert-butoxycarbonyl (Boc) protecting group is generally stable to nucleophiles and basic conditions.[7][8] It is, however, labile under strong acidic conditions, which would lead to its removal and the formation of the corresponding primary amine.[9][10][11] While the Boc group itself is not considered a primary hazard, its cleavage can alter the molecule's properties and reactivity.

1.3 Physical Properties

PropertyValue/CharacteristicImplication for Handling
Molecular Formula C₁₂H₂₃NO₅S[1]Indicates the presence of sulfur and nitrogen, relevant for waste disposal considerations.
Molecular Weight 293.38 g/mol [1]Standard for a small molecule intermediate.
Appearance Typically a powder or solid.[12]Poses a risk of inhalation of dust particles.
Storage Recommended storage at 4°C, sealed and away from moisture.[13]Requires controlled storage conditions to maintain chemical integrity.

Personal Protective Equipment (PPE) Protocol

Given the potential for severe skin and eye damage and the suspected carcinogenicity, a stringent PPE protocol is mandatory. The recommended level of protection aligns with handling hazardous drugs and corrosive materials.[4][14][15][16][17]

2.1 Core PPE Ensemble

  • Gloves : Double gloving with nitrile gloves is required. The outer glove should be frequently changed, especially after direct handling of the compound. Always inspect gloves for tears or punctures before use.[18][19]

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are essential to protect against splashes and airborne particles.[17][20]

  • Body Protection : A lab coat is standard, but for handling larger quantities or when there is a significant risk of splashes, a disposable, fluid-resistant gown is recommended.[19]

  • Respiratory Protection : Due to the risk of inhaling fine powders, all handling of the solid material should be conducted in a certified chemical fume hood.[21] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) should be used.[20]

  • Footwear : Closed-toe shoes made of a chemically resistant material are mandatory in the laboratory.[22]

PPE_Protocol handler Researcher/Scientist gloves gloves handler->gloves Wears eye_face eye_face handler->eye_face Wears body body handler->body Wears respiratory respiratory handler->respiratory Uses footwear footwear handler->footwear Wears compound trans-4-(Boc-amino)cyclohexyl methanesulfonate compound->handler Potential Exposure

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize exposure and ensure the safety of all laboratory personnel.

3.1 Engineering Controls

  • Primary Containment : All weighing and transfers of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation : Ensure adequate ventilation in all areas where the compound is stored and handled.[21]

  • Safety Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[21]

3.2 Procedural Steps for Handling

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling the compound.

  • Weighing and Transfer : Use a spatula for solid transfers. Avoid creating dust. If possible, use a solution of the compound to minimize aerosolization.

  • Reaction Setup : When setting up reactions, add the compound slowly to the reaction vessel. Ensure the reaction is well-stirred to prevent localized heating.

  • Post-Handling : After handling, wipe down the work area in the fume hood with a suitable decontaminating solution (see Section 4). Remove the outer pair of gloves before leaving the fume hood.

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[18]

Decontamination and Waste Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.[23][24]

4.1 Spill Management

  • Small Spills : For small spills of the solid, carefully wipe up the powder with a damp cloth or paper towel, avoiding dust generation. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Large Spills : Evacuate the area and prevent entry. If safe to do so, cover the spill with an absorbent material. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

  • Decontamination : The spill area should be decontaminated. While specific decontamination data for this compound is unavailable, a solution of mild detergent and water, followed by a rinse with 70% ethanol, is a reasonable starting point.

4.2 Waste Disposal

The methanesulfonate ester functional group is susceptible to hydrolysis, especially under basic conditions, which can deactivate its potential alkylating properties.[25] This principle can be applied for the disposal of contaminated materials and dilute waste streams.

Step-by-Step Disposal Protocol:

  • Segregation : All waste contaminated with this compound must be segregated as hazardous chemical waste.[23]

  • Solid Waste : Contaminated solid waste (e.g., gloves, paper towels, absorbent pads) should be placed in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.[23]

  • Liquid Waste :

    • Concentrated liquid waste should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[23]

    • For dilute aqueous solutions, consider a deactivation step before collection. Adjust the pH of the solution to between 8.5 and 10 with a base like sodium hydroxide (NaOH) and allow it to stir for several hours to promote hydrolysis of the mesylate ester.[25] After this deactivation, the solution should still be collected as hazardous waste.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[23][24]

  • Final Disposal : Arrange for pickup and disposal by your institution's EHS department in accordance with all local, state, and federal regulations.[24][26]

Waste_Disposal_Workflow

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon OSHA. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002, April). ResearchGate. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Sulfonate Esters - How Real is the Risk? (n.d.). PQRI. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical Waste. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Cyclohexyl methanesulfonate. (n.d.). PubChem - NIH. Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Safe Handling of Hazardous Drugs October 2, 2020 UPDATE - COVID-19. (2020, October 2). DKBmed. Retrieved from [Link]

  • Esterification. (n.d.). SmartLabs. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. (2025, December 16). Oreate AI Blog. Retrieved from [Link]

Sources

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